molecular formula C7H3BrFNO3 B1280484 5-Bromo-4-fluoro-2-nitrobenzaldehyde CAS No. 213382-45-7

5-Bromo-4-fluoro-2-nitrobenzaldehyde

Cat. No.: B1280484
CAS No.: 213382-45-7
M. Wt: 248.01 g/mol
InChI Key: LQFBETPMHZUCCK-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFNO3 and its molecular weight is 248.01 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFBETPMHZUCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464100
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213382-45-7
Record name 5-BROMO-4-FLUORO-2-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a key organic compound with significant applications in medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifunctionalized benzene ring with bromo, fluoro, and nitro groups, along with a reactive aldehyde moiety, makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The distinct arrangement of functional groups in this compound governs its physical and chemical behavior. A summary of its key properties is presented below:

PropertyValueSource
CAS Number 213382-45-7[1]
Molecular Formula C₇H₃BrFNO₃N/A
Molecular Weight 248.01 g/mol N/A
Appearance Likely a solid, given related structuresN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis of this compound

A general method for preparing o-nitrobenzaldehydes is the Kröhnke reaction, which involves the reaction of a benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.[2] Another common approach is the oxidation of the corresponding nitrotoluene.

A more direct route to fluorinated nitroaromatics can be achieved through nucleophilic aromatic substitution (the Halex process), where a chloro or nitro group is displaced by fluoride. For instance, the synthesis of 5-fluoro-2-nitrobenzaldehyde can be accomplished by reacting 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a polar aprotic solvent.[3]

Conceptual Synthetic Workflow:

The following diagram illustrates a conceptual pathway for the synthesis of this compound, starting from a plausible precursor.

Synthesis_Workflow 4-Bromo-3-fluorotoluene 4-Bromo-3-fluorotoluene Nitration Nitration 4-Bromo-3-fluorotoluene->Nitration HNO₃/H₂SO₄ 5-Bromo-4-fluoro-2-nitrotoluene 5-Bromo-4-fluoro-2-nitrotoluene Nitration->5-Bromo-4-fluoro-2-nitrotoluene Oxidation Oxidation 5-Bromo-4-fluoro-2-nitrotoluene->Oxidation e.g., MnO₂ or CrO₃ This compound This compound Oxidation->this compound

Caption: Conceptual synthesis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound. While specific spectral data for this compound is not available in the search results, a predictive analysis based on the spectroscopy of analogous compounds like 5-Bromo-2-nitrobenzaldehyde can be made.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the electronegative fluorine and bromine atoms. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon atoms attached to the fluorine and bromine will show characteristic splitting patterns and chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-F stretch: An absorption band in the region of 1000-1400 cm⁻¹.

  • C-Br stretch: An absorption band in the lower frequency region of the spectrum.

  • C-H stretch (aromatic): Absorption bands above 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity). Fragmentation patterns will likely involve the loss of the nitro group, the aldehyde group, and the halogen atoms.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated and nitro-substituted benzaldehydes are valuable building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, which is a common feature in many bioactive molecules.

Derivatives of structurally similar compounds, such as 5-bromo-3-fluoro-2-hydroxybenzaldehyde, have shown potential as antimicrobial and anticancer agents.[5][6] Schiff bases derived from such aldehydes have been a particular focus of research, with their biological activity often enhanced upon coordination with metal ions.[7]

Potential Drug Development Workflow:

The following diagram illustrates how this compound could be utilized in a drug discovery pipeline.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Primary Amine Metal Complexation Metal Complexation Schiff Base Formation->Metal Complexation Metal Salt Antimicrobial Assays Antimicrobial Assays Metal Complexation->Antimicrobial Assays Anticancer Assays Anticancer Assays Metal Complexation->Anticancer Assays Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Anticancer Assays->Structure-Activity\nRelationship (SAR) Studies SAR Studies SAR Studies In vivo Testing In vivo Testing SAR Studies->In vivo Testing

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety information for related compounds like 5-Bromo-2-fluorobenzaldehyde, it may cause skin and eye irritation and may be harmful if inhaled.[8] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique combination of reactive sites allows for the creation of diverse molecular libraries for biological screening. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in advancing medicinal chemistry and materials science.

References

  • PubChem. 5-Bromo-2-fluorobenzaldehyde.
  • MySkinRecipes. 5-bromo-2-fluoro-4-hydroxybenzaldehyde. [Link]
  • DC Fine Chemicals. 5-Fluoro-2-nitrobenzaldehyde. [Link]
  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. [Link]
  • MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
  • NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • PrepChem.com.

Sources

5-Bromo-4-fluoro-2-nitrobenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde: Synthesis, Applications, and Core Principles for Drug Development

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its fundamental properties, plausible synthetic routes, and its significant potential as a versatile precursor for novel therapeutic agents. The insights provided herein are grounded in established chemical principles and aim to empower researchers to leverage this compound's unique reactivity profile in their discovery pipelines.

Core Characteristics and Physicochemical Properties

This compound is a polysubstituted aromatic aldehyde. Its chemical architecture is distinguished by four key functional groups on a benzene ring: a bromine atom, a fluorine atom, a nitro group, and an aldehyde moiety. This specific arrangement of electron-withdrawing groups and a reactive aldehyde function makes it a highly valuable intermediate in organic synthesis. The electronic properties of the ring are significantly influenced by the nitro and halogen substituents, which in turn dictates the reactivity of the aldehyde and the potential for further aromatic substitution or coupling reactions.

A summary of its core physicochemical properties is presented below, providing essential data for its handling and application in experimental protocols.

PropertyValueReference
CAS Number 213382-45-7[1]
Molecular Formula C₇H₃BrFNO₃[1]
Molecular Weight 248.01 g/mol [1]
Predicted Boiling Point 334.9 ± 42.0 °C[1]
Predicted Density 1.860 ± 0.06 g/cm³[1]

Synthesis of this compound: A Plausible Workflow

While specific, peer-reviewed syntheses for this exact molecule are not abundantly published, a robust synthetic strategy can be devised based on established organohalogen and nitration chemistry. One of the most logical approaches involves a halogen exchange reaction (Halex reaction) on a more accessible chlorinated precursor, followed by purification.

The rationale for this approach is based on the higher reactivity of chlorine in nucleophilic aromatic substitution compared to fluorine, making the chloro-analogue a commoner starting material. The reaction with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent facilitates this exchange.

Proposed Experimental Protocol: Synthesis via Halogen Exchange

This protocol is adapted from general procedures for the synthesis of fluoro-nitro-benzaldehydes.[2]

Step 1: Reaction Setup

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 5-Bromo-4-chloro-2-nitrobenzaldehyde (1.0 eq) and spray-dried potassium fluoride (KF, 2.0-3.0 eq).

  • Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.

Step 2: Halogen Exchange Reaction

  • Stir the suspension under a nitrogen atmosphere.

  • Heat the reaction mixture to a temperature between 150°C and 160°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 3-6 hours).

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, which will cause the product to precipitate.

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

G cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Halex Reaction cluster_workup Step 3: Work-up & Extraction cluster_purification Step 4: Purification node_setup Combine 5-Bromo-4-chloro-2-nitrobenzaldehyde, KF, and DMF in flask node_heat Heat to 150-160°C under N2 node_setup->node_heat node_monitor Monitor by TLC/GC node_heat->node_monitor node_quench Quench with ice-water node_monitor->node_quench node_extract Extract with Ethyl Acetate node_quench->node_extract node_dry Dry organic layer node_extract->node_dry node_concentrate Concentrate in vacuo node_dry->node_concentrate node_purify Column Chromatography or Recrystallization node_concentrate->node_purify node_product Pure this compound node_purify->node_product

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Development

The true value of this compound lies in its capacity to serve as a central scaffold for generating diverse libraries of bioactive molecules. Its aldehyde group is a prime site for condensation reactions, while the bromine atom is amenable to cross-coupling reactions, and the nitro group can be reduced to an amine for further derivatization. This multi-functional nature is highly advantageous in medicinal chemistry.

Drawing parallels from its close analog, 5-bromo-2-nitrobenzaldehyde, this compound is an excellent precursor for heterocyclic systems known to possess potent biological activities.[3][4]

A. Synthesis of Schiff Bases

The condensation of the aldehyde with various primary amines readily forms Schiff bases (imines). These compounds are of significant interest due to their demonstrated broad-spectrum antimicrobial and anticancer properties.[3] The imine linkage is often crucial for biological activity, potentially interacting with microbial enzymes or cellular targets.[3]

General Protocol: Schiff Base Synthesis

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the desired primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration.

B. Synthesis of Benzimidazoles

The reaction with o-phenylenediamines is a cornerstone for synthesizing substituted benzimidazoles. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Nitro-substituted benzimidazoles, in particular, have been identified as potent anticancer agents, with mechanisms that can include the inhibition of critical enzymes like Poly(ADP-ribose) polymerase (PARP), which is vital for DNA repair in cancer cells.[3]

G cluster_derivatives Key Bioactive Scaffolds cluster_applications Therapeutic Potential main This compound schiff Schiff Bases main->schiff + Primary Amine benz Benzimidazoles main->benz + o-Phenylenediamine other Other Heterocycles (e.g., Quinolines) main->other Multi-step Synthesis anticancer Anticancer Agents (e.g., PARP Inhibition) schiff->anticancer antimicrobial Antimicrobial Agents schiff->antimicrobial benz->anticancer benz->antimicrobial

Sources

Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic route for 5-bromo-4-fluoro-2-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and materials science. The synthesis is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance.

Introduction

This compound is a substituted aromatic aldehyde containing three key functional groups: a bromine atom, a fluorine atom, and a nitro group, all attached to a benzaldehyde scaffold. This unique combination of substituents makes it an attractive building block for the synthesis of more complex molecules with potential biological activities. For instance, similar structures are precursors for neuroprotective agents and have been investigated for their role in modulating signaling pathways related to cellular stress and inflammation[1]. The strategic placement of the bromo, fluoro, and nitro groups allows for a variety of subsequent chemical transformations, making this compound a versatile intermediate in organic synthesis.

This document outlines a two-step synthetic pathway starting from the commercially available 4-fluoro-2-nitrotoluene. The proposed synthesis involves an initial electrophilic bromination followed by oxidation of the methyl group to the desired aldehyde.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, as illustrated in the workflow diagram below. This pathway is designed based on established organic chemistry principles and analogous reactions reported in the literature for similar compounds.

Synthesis_Workflow Start 4-Fluoro-2-nitrotoluene Step1 Step 1: Bromination Start->Step1 Br₂, FeBr₃ Intermediate 5-Bromo-4-fluoro-2-nitrotoluene Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 CrO₃, Ac₂O Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Part 1: Electrophilic Bromination of 4-Fluoro-2-nitrotoluene

The first step involves the selective bromination of 4-fluoro-2-nitrotoluene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The nitro group is a meta-director and strongly deactivating, while the fluorine atom is an ortho-, para-director and deactivating. The activating effect of the methyl group (ortho-, para-directing) will also influence the position of bromination. The most likely position for electrophilic attack is ortho to the methyl group and meta to the nitro group, which corresponds to the C5 position.

Experimental Protocol

This protocol is adapted from standard bromination procedures for activated aromatic compounds.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
4-Fluoro-2-nitrotoluene155.121.0
Iron(III) bromide (FeBr₃)295.560.1
Bromine (Br₂)159.811.1
Dichloromethane (DCM)84.93-
Sodium bisulfite solution--
Saturated sodium bicarbonate--
Brine--
Anhydrous magnesium sulfate120.37-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous dichloromethane.

  • Add iron(III) bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-4-fluoro-2-nitrotoluene. The product can be purified by column chromatography on silica gel if necessary.

Part 2: Oxidation of 5-Bromo-4-fluoro-2-nitrotoluene to this compound

The second step is the oxidation of the methyl group of the intermediate to an aldehyde. A common method for this transformation is the use of chromium trioxide in acetic anhydride, which proceeds via the formation of a geminal diacetate intermediate, followed by hydrolysis. This method is often employed for the synthesis of nitrobenzaldehydes from the corresponding nitrotoluenes[2].

Experimental Protocol

This protocol is adapted from the synthesis of p-nitrobenzaldehyde from p-nitrotoluene diacetate[2].

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)
5-Bromo-4-fluoro-2-nitrotoluene234.021.0
Acetic anhydride (Ac₂O)102.095.0
Chromium trioxide (CrO₃)99.992.5
Concentrated sulfuric acid (H₂SO₄)98.08catalytic
Ethanol46.07-
Water18.02-
Dichloromethane (DCM)84.93-

Procedure:

  • In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-bromo-4-fluoro-2-nitrotoluene (1.0 eq) and acetic anhydride (5.0 eq).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the stirred mixture.

  • In a separate beaker, prepare a solution of chromium trioxide (2.5 eq) in acetic anhydride. Caution: This addition is exothermic.

  • Add the chromium trioxide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for 4 hours.

  • Pour the reaction mixture onto crushed ice and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the diacetate intermediate, is then hydrolyzed. Add a mixture of ethanol, water, and a catalytic amount of concentrated sulfuric acid to the crude product and reflux for 2 hours.

  • After cooling, the product may precipitate. If not, extract with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude this compound.

  • Purify the final product by column chromatography on silica gel or recrystallization.

Safety Considerations

  • Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Chromium trioxide is a strong oxidizing agent and is carcinogenic. All manipulations should be performed in a fume hood with appropriate PPE.

  • Concentrated sulfuric acid and acetic anhydride are corrosive. Handle with care.

  • The reactions described should be carried out by trained personnel in a controlled laboratory setting.

Characterization

The final product should be characterized by standard analytical techniques, such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify the functional groups (aldehyde, nitro group).

  • Melting Point: To assess the purity of the compound.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound. The described two-step synthesis, involving bromination and oxidation, is based on well-established chemical transformations and analogies to the synthesis of similar molecules. This guide is intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the preparation of this versatile chemical intermediate.

References

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • SYNLETT.
  • ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]
  • Organic Syntheses. p-NITROBENZALDEHYDE. [Link]
  • PrepChem.com.
  • PubChem. [5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol. [Link]
  • PubChem. (2,5-Difluoro-4-nitrophenyl)methanol. [Link]

Sources

5-Bromo-4-fluoro-2-nitrobenzaldehyde structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis and Reactivity of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Abstract

This technical guide offers a comprehensive structural, spectroscopic, and reactivity analysis of this compound (CAS No. 213382-45-7). As a highly functionalized aromatic aldehyde, this compound serves as a pivotal intermediate in the synthesis of complex heterocyclic systems, agrochemicals, and novel pharmaceutical agents.[1] This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's physicochemical properties, a predictive analysis of its spectroscopic signatures, and an exploration of its synthetic versatility. By explaining the causality behind its reactivity, this guide aims to empower chemists to strategically leverage this building block in their synthetic endeavors.

Introduction

This compound is a synthetic organic compound whose value lies in the strategic arrangement of its functional groups. The benzaldehyde core is substituted with three key moieties: a bromine atom, a fluorine atom, and a nitro group. This specific ortho, meta, and para arrangement creates a unique electronic and steric environment, bestowing upon the molecule a predictable and exploitable reactivity profile. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for certain transformations while directing others. Understanding the interplay of these groups through detailed structural analysis is fundamental to its application in multi-step organic synthesis and the development of bioactive molecules.[2][3]

Physicochemical and Safety Profile

A foundational understanding begins with the compound's basic properties and handling requirements.

Core Properties

The key physicochemical data for this compound are summarized below.

PropertyValue
CAS Number 213382-45-7
Molecular Formula C₇H₃BrFNO₃
Molecular Weight 248.01 g/mol
Appearance Expected to be a light yellow to yellow crystalline solid
Purity Typically >95%
Safety and Handling

Based on the analysis of structurally similar compounds, this compound should be handled with care. It is expected to be a skin, eye, and respiratory irritant.[4]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Use only in a well-ventilated area, such as a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[7] Store in a tightly sealed container in a cool, dry place.[5]

Spectroscopic Elucidation: A Predictive Analysis

Definitive structural confirmation relies on a suite of spectroscopic techniques. While a comprehensive public spectral database for this specific isomer is limited, its signature can be accurately predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed insight into the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

    • Aldehyde Proton (CHO): A singlet will appear significantly downfield, likely in the δ 10.0-10.4 ppm range. This is due to the strong deshielding effect of the carbonyl double bond and the electron-withdrawing nature of the aromatic ring.

    • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C6 will likely be a doublet coupled to the fluorine at C4. The proton at C3 will appear as a doublet coupled to the same fluorine atom. The precise chemical shifts are influenced by the additive effects of all three substituents.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals.

    • Carbonyl Carbon: The aldehyde carbon will be the most downfield signal, typically δ 185-190 ppm.

    • Aromatic Carbons: The six aromatic carbons will resonate between δ 110-160 ppm. The carbons directly attached to the electronegative fluorine and nitro groups (C4 and C2) will show characteristic shifts and C-F coupling.

  • ¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift will provide a unique fingerprint for the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups through their vibrational frequencies.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ .

  • N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

  • C-F Stretch: A strong absorption in the 1200-1280 cm⁻¹ region is indicative of the aryl-fluorine bond.

  • C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹ .

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~1:1), this will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the nitro group ([M-NO₂]⁺), the aldehyde group ([M-CHO]⁺), and the bromine atom ([M-Br]⁺).[8]

Reactivity Profile and Synthetic Utility

The synthetic power of this compound stems from its multiple, selectively addressable reactive sites. The interplay between these sites allows for a logical and stepwise construction of complex molecules.

Caption: Key reactive sites on the this compound scaffold.

  • Nucleophilic Aromatic Substitution (SₙAr): This is arguably the most significant reaction pathway. The fluorine atom at C4 is highly activated towards displacement by nucleophiles (e.g., amines, alkoxides, thiols). This activation is a direct consequence of the powerful electron-withdrawing nitro group in the ortho position, which stabilizes the negatively charged Meisenheimer complex intermediate. This makes the SₙAr reaction efficient and regioselective.[9]

  • Aldehyde Chemistry: The aldehyde group is a versatile handle for various transformations, including Wittig reactions, Knoevenagel condensations, reductive aminations, oxidation to a carboxylic acid, and reduction to a benzyl alcohol.[10]

  • Cross-Coupling Reactions: The bromine atom at C5 serves as a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of diverse aryl, alkyl, or acetylenic fragments.

  • Nitro Group Reduction: The nitro group can be selectively reduced under various conditions (e.g., H₂/Pd, SnCl₂, Fe/HCl) to an aniline. This resulting amino group is a key functional group for amide bond formation, diazotization, or further heterocyclic ring synthesis.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol provides a self-validating system for a representative SₙAr reaction, a cornerstone transformation for this substrate.

Step-by-Step Methodology

Objective: To displace the fluorine atom with a generic primary amine (R-NH₂).

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile, ~0.2 M concentration).

  • Addition of Amine: Add the primary amine (1.1 eq.) to the solution via syringe.

  • Addition of Base: Add a non-nucleophilic inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.). Causality Note: The base is crucial to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel or recrystallization to yield the pure product.

  • Characterization: Confirm the structure of the final product using NMR, IR, and MS, as described in Section 3.

SₙAr Experimental Workflow Diagram

SNAr_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Dissolve Substrate in Anhydrous Solvent B Add Amine (1.1 eq) A->B C Add Base (K₂CO₃, 2-3 eq) B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Quench with Ice-Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify (Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: A streamlined workflow for the SₙAr reaction and product isolation.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its structural rigidity and distinct electronic properties, stemming from the unique substitution pattern, allow for a high degree of control over its chemical transformations. A thorough understanding of its spectroscopic signatures and the logic behind its reactivity at its four key functional sites enables chemists to design efficient and innovative synthetic routes toward high-value molecules in the pharmaceutical and materials science sectors.

References

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • MySkinRecipes. (n.d.). 5-bromo-2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • SpectraBase. (n.d.). 5-Fluoro-2-nitrobenzaldehyde.
  • MDPI. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.

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An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Focus on Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups alongside a reactive bromine atom and an aldehyde functional group, makes it a versatile building block for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, with a detailed exploration of the selection and preparation of the necessary starting materials. We will delve into the chemical principles underpinning each synthetic step, offering field-proven insights to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this key compound.

Introduction: The Strategic Importance of this compound

The molecular architecture of this compound is of significant interest to medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a handle for further molecular elaboration through cross-coupling reactions.[1] The nitro group can be readily reduced to an amine, opening avenues for amide bond formation and other derivatizations. Finally, the aldehyde group is a versatile functional group for the construction of various carbon-carbon and carbon-nitrogen bonds. This confluence of reactive sites makes this compound a highly sought-after intermediate in the discovery and development of new chemical entities.

This guide will focus on the most logical and industrially scalable synthetic approach, which commences from readily available starting materials and proceeds through a series of robust and well-documented chemical transformations.

The Primary Synthetic Pathway: A Multi-step Approach from 4-Fluorotoluene

The most efficient and common synthetic route to this compound begins with the commercially available and cost-effective starting material, 4-fluorotoluene. The overall strategy involves a three-step sequence:

  • Nitration of 4-fluorotoluene to yield 5-fluoro-2-nitrotoluene.

  • Bromination of 5-fluoro-2-nitrotoluene to afford 4-bromo-5-fluoro-2-nitrotoluene.

  • Oxidation of the methyl group of 4-bromo-5-fluoro-2-nitrotoluene to the corresponding aldehyde.

This pathway is advantageous due to the high regioselectivity of each step and the relatively straightforward purification of the intermediates.

Diagram of the Synthetic Pathway

Synthetic_Pathway 4-Fluorotoluene 4-Fluorotoluene 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene 4-Fluorotoluene->5-Fluoro-2-nitrotoluene Nitration (HNO₃, H₂SO₄) 4-Bromo-5-fluoro-2-nitrotoluene 4-Bromo-5-fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene->4-Bromo-5-fluoro-2-nitrotoluene Bromination (NBS, H₂SO₄) This compound This compound 4-Bromo-5-fluoro-2-nitrotoluene->this compound Oxidation (e.g., MnO₂)

Caption: Overall synthetic route to this compound.

Step-by-Step Synthesis and Experimental Protocols

Step 1: Synthesis of 5-Fluoro-2-nitrotoluene

The initial step involves the nitration of 4-fluorotoluene. This is a classic electrophilic aromatic substitution reaction where the nitro group is introduced onto the aromatic ring. The fluorine and methyl groups are ortho, para-directing; however, the position ortho to the fluorine and meta to the methyl group is sterically favored and electronically activated, leading to the desired 5-fluoro-2-nitrotoluene as the major product.[2]

Experimental Protocol: Nitration of 4-Fluorotoluene

  • Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluorotoluene.

  • Addition of Nitrating Mixture: Cool the flask containing 4-fluorotoluene in an ice-salt bath to maintain a temperature between 0 and 5 °C. Slowly add the prepared nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 5-fluoro-2-nitrotoluene, which can be purified further by vacuum distillation.

Step 2: Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

The second step is the bromination of 5-fluoro-2-nitrotoluene. The nitro group is a strong deactivating group and a meta-director, while the fluorine and methyl groups are ortho, para-directing. The position ortho to the fluorine and meta to the nitro group is the most activated site for electrophilic substitution, leading to the regioselective formation of 4-bromo-5-fluoro-2-nitrotoluene. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for this transformation.[3]

Experimental Protocol: Bromination of 5-Fluoro-2-nitrotoluene

  • Reaction Setup: In a flask, dissolve 5-fluoro-2-nitrotoluene in a suitable solvent such as trifluoroacetic acid.

  • Addition of Reagents: Add concentrated sulfuric acid to the solution, followed by the portion-wise addition of N-bromosuccinimide.

  • Reaction Conditions: Stir the reaction mixture at room temperature for an extended period (e.g., 24 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by flash chromatography on silica gel to yield pure 4-bromo-5-fluoro-2-nitrotoluene.[3]

Step 3: Synthesis of this compound

The final step is the oxidation of the methyl group of 4-bromo-5-fluoro-2-nitrotoluene to an aldehyde. This transformation can be challenging due to the presence of other sensitive functional groups. A common and effective method for the oxidation of a methyl group on a nitro-substituted aromatic ring is the use of a strong oxidizing agent under controlled conditions. The Kröhnke reaction, which involves the formation of a benzylpyridinium bromide intermediate followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis, is a well-established method for this type of transformation.[4] Alternatively, direct oxidation using reagents like manganese dioxide (MnO₂) can be employed.

Experimental Protocol: Oxidation via the Kröhnke Reaction (Conceptual)

  • Formation of Benzyl Bromide: The synthesis would first involve the radical bromination of 4-bromo-5-fluoro-2-nitrotoluene using a reagent like N-bromosuccinimide and a radical initiator (e.g., AIBN) to form 1-(bromomethyl)-5-bromo-4-fluoro-2-nitrobenzene.

  • Formation of Pyridinium Salt: The resulting benzyl bromide is then reacted with pyridine to form the corresponding pyridinium salt.

  • Reaction with p-Nitrosodimethylaniline: The pyridinium salt is treated with p-nitrosodimethylaniline in the presence of a base to form a nitrone intermediate.

  • Hydrolysis to Aldehyde: The nitrone is then hydrolyzed with aqueous acid (e.g., sulfuric acid) to yield the final product, this compound.[4]

Alternative Oxidation Protocol: Using Manganese Dioxide

  • Reaction Setup: In a suitable solvent such as dichloromethane, suspend 4-bromo-5-fluoro-2-nitrotoluene and activated manganese dioxide.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to days, monitoring the reaction by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Quantitative Data and Yields

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the reaction scale and specific conditions employed.

StepStarting MaterialProductReagentsTypical Yield
14-Fluorotoluene5-Fluoro-2-nitrotolueneHNO₃, H₂SO₄70-85%
25-Fluoro-2-nitrotoluene4-Bromo-5-fluoro-2-nitrotolueneNBS, H₂SO₄60-75%
34-Bromo-5-fluoro-2-nitrotolueneThis compoundKröhnke Reaction or MnO₂50-70%

Conclusion

The synthesis of this compound is a multi-step process that requires careful selection of starting materials and precise control of reaction conditions. The pathway commencing from 4-fluorotoluene represents a logical and efficient approach, leveraging well-established and scalable chemical transformations. This guide has provided a detailed overview of this synthetic route, including step-by-step protocols and the underlying chemical principles. By understanding the rationale behind each experimental choice, researchers and drug development professionals can confidently and successfully synthesize this valuable intermediate for their research and development endeavors.

References

  • ChemBK.4-BROMO-5-FLUORO-2-NITROTOLUENE.[Link]
  • Pharmaffiliates.The Role of 4-Bromo-5-fluoro-2-nitrotoluene in Pharmaceutical R&D.[Link]
  • Google Patents.US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Google Patents.CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Organic Syntheses.o-NITROBENZALDEHYDE.[Link]
  • SciSpace.Oxidation of substituted 4-fluorobenzaldehydes.[Link]
  • PubChem.5-Bromo-2-fluorobenzaldehyde.[Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde.[Link]
  • NIH.2-Bromo-5-fluorobenzaldehyde - PMC.[Link]
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  • Google Patents.

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Electrophilic Aromatic Substitution of 1-Bromo-2-fluoro-4-nitrobenzene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 1-bromo-2-fluoro-4-nitrobenzene. As a polysubstituted aromatic compound, its reactivity and regioselectivity are governed by a complex interplay of the inductive and resonance effects of its substituents. This document will dissect these electronic influences to predict substitution patterns and provide field-proven insights into practical experimental considerations for researchers in organic synthesis and drug development.

Introduction to the Reactivity of 1-Bromo-2-fluoro-4-nitrobenzene

1-Bromo-2-fluoro-4-nitrobenzene is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the strategic placement of three distinct functional groups on a benzene ring, each imparting unique electronic properties that influence the course of further chemical transformations. Understanding the directing effects of the bromo, fluoro, and nitro groups is paramount for predicting the outcome of electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry, proceeding through a two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks an electrophile (E+). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[2]

  • Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp3-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the final substituted product.[2]

The substituents already present on the benzene ring profoundly influence both the overall reaction rate and the position (regioselectivity) of the incoming electrophile.[3] These effects are categorized as activating or deactivating and ortho-, para-, or meta-directing.

Analysis of Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on 1-bromo-2-fluoro-4-nitrobenzene is determined by the cumulative directing effects of the three substituents.

The Nitro Group (-NO₂): A Strong Deactivating, Meta-Director

The nitro group is a potent deactivating group, significantly reducing the electron density of the aromatic ring.[4] This deactivation arises from two primary electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[5]

  • Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic pi system through resonance, creating partial positive charges at the ortho and para positions.[5][6][7]

Due to the decreased electron density at the ortho and para positions, electrophilic attack is directed to the meta position, which is comparatively less deactivated.[5][6][8]

The Halogens (-Br and -F): Deactivating, Ortho-, Para-Directors

Halogens present a unique case in electrophilic aromatic substitution. They are deactivating groups overall, yet they direct incoming electrophiles to the ortho and para positions.[9][10] This seemingly contradictory behavior is a result of the competition between their inductive and resonance effects:

  • Inductive Effect (-I): Being highly electronegative, both bromine and fluorine withdraw electron density from the ring inductively, thus deactivating it towards electrophilic attack.[11][12]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be donated to the aromatic ring through resonance. This donation of electron density stabilizes the carbocation intermediate (sigma complex) when the electrophile attacks at the ortho or para positions.[10][11][12] This stabilization is not possible for a meta attack.

While both halogens are deactivating, fluorine's resonance effect is more pronounced than that of bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.[13] This can sometimes lead to the para position of fluorobenzene being as reactive as, or even more reactive than, benzene itself.[13]

Predicting the Regioselectivity for 1-Bromo-2-fluoro-4-nitrobenzene

To predict the site of electrophilic attack on 1-bromo-2-fluoro-4-nitrobenzene, we must consider the combined influence of all three substituents on each available position on the ring. The numbering of the ring is as follows:

Structure of 1-Bromo-2-fluoro-4-nitrobenzene.

The available positions for substitution are C3, C5, and C6. Let's analyze the directing effects at each position:

  • Position C3:

    • Ortho to the fluoro group (activating).

    • Ortho to the bromo group (activating).

    • Meta to the nitro group (directing).

  • Position C5:

    • Meta to the fluoro group (deactivating).

    • Para to the bromo group (activating).

    • Ortho to the nitro group (deactivating).

  • Position C6:

    • Para to the fluoro group (activating).

    • Meta to the bromo group (deactivating).

    • Meta to the nitro group (directing).

The nitro group strongly deactivates the positions ortho and para to it. The halogens, while deactivating overall, direct ortho and para. The most powerful directing group will have the greatest influence. In this polysubstituted system, the positions meta to the strongly deactivating nitro group (C3 and C6) are the most likely sites of attack. Between C3 and C6, steric hindrance from the adjacent bromine atom at C1 might slightly disfavor substitution at C6. Furthermore, the ortho-directing effects of both the fluorine and bromine atoms converge at C3. Therefore, the most probable site for electrophilic attack is C3 .

Experimental Protocols for Electrophilic Aromatic Substitution

Given the highly deactivated nature of the 1-bromo-2-fluoro-4-nitrobenzene ring, forcing conditions are often necessary to achieve successful electrophilic aromatic substitution.

Nitration

Further nitration of 1-bromo-2-fluoro-4-nitrobenzene would introduce a second nitro group.

Protocol:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add fuming sulfuric acid to concentrated nitric acid.

  • Reaction Setup: Dissolve 1-bromo-2-fluoro-4-nitrobenzene in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.

  • Addition: Slowly add the nitrating mixture dropwise to the solution of the substrate while maintaining a low temperature (0-10 °C).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent such as ethanol.

G cluster_0 Nitration Workflow Prepare Nitrating Mixture Prepare Nitrating Mixture Dissolve Substrate Dissolve Substrate Prepare Nitrating Mixture->Dissolve Substrate Slow Addition Slow Addition Dissolve Substrate->Slow Addition Monitor Reaction Monitor Reaction Slow Addition->Monitor Reaction Work-up on Ice Work-up on Ice Monitor Reaction->Work-up on Ice Purify Product Purify Product Work-up on Ice->Purify Product

Generalized workflow for the nitration of an aromatic compound.

Halogenation (e.g., Bromination)

Protocol:

  • Catalyst Preparation: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas trap, place anhydrous iron(III) bromide (FeBr₃).

  • Reaction Setup: Dissolve 1-bromo-2-fluoro-4-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and add it to the flask.

  • Addition of Halogen: Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, quench the reaction mixture with a solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation

The regioselectivity of electrophilic aromatic substitution reactions can be quantified by determining the relative yields of the different isomers formed.

Electrophilic ReactionPredicted Major IsomerExpected Minor IsomersRationale for Regioselectivity
Nitration1-Bromo-2-fluoro-3,4-dinitrobenzene1-Bromo-2-fluoro-4,6-dinitrobenzeneThe directing effects of the F and Br atoms and the meta-directing effect of the NO₂ group favor substitution at the C3 position.
Bromination1,3-Dibromo-2-fluoro-4-nitrobenzene1,6-Dibromo-2-fluoro-4-nitrobenzeneSimilar to nitration, the combined directing effects point towards major substitution at the C3 position.

Conclusion

The electrophilic aromatic substitution of 1-bromo-2-fluoro-4-nitrobenzene is a challenging yet synthetically valuable transformation. A thorough understanding of the competing electronic effects of the bromo, fluoro, and nitro substituents is crucial for predicting and controlling the regiochemical outcome. The strongly deactivating nature of the ring necessitates the use of forcing reaction conditions. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully employ this versatile intermediate in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube.
  • JoVE. (2023, April 30). ortho–para-Directing Deactivators: Halogens.
  • Wipf Group. (n.d.). Chemistry 0320 - Organic Chemistry 2 Substitutent Effects on Electrophilic Aromatic Substitution.
  • Ashenhurst, J. (2018, March 5). Why are halogens ortho-, para- directors?. Master Organic Chemistry.
  • Vedantu. (n.d.). In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
  • Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to the....
  • ChemHelp ASAP. (2020, January 18). halogens as directing groups. YouTube.
  • Stasyuk, O. A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.
  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

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reactivity of the aldehyde group in 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its chemical personality is dominated by a confluence of potent electron-withdrawing substituents strategically positioned on the benzene ring. This guide provides a detailed examination of the electronic architecture of the molecule and its profound impact on the reactivity of the aldehyde functional group. We will explore the causality behind its enhanced electrophilicity and detail field-proven protocols for key transformations, including Knoevenagel condensations, Wittig olefinations, and redox reactions. Furthermore, this guide addresses the molecule's susceptibility to competing reaction pathways, specifically Nucleophilic Aromatic Substitution (SNAr), offering a holistic view of its synthetic utility for drug development professionals and organic chemists.

Introduction

In the landscape of synthetic chemistry, the rational design of intermediates is paramount. This compound (C₇H₃BrFNO₃, MW: 248.01 g/mol ) emerges as a valuable building block, not for its simplicity, but for its engineered complexity.[1] The molecule is adorned with three distinct electron-withdrawing groups—nitro, bromo, and fluoro—each contributing to a unique electronic environment that dictates its chemical behavior.

The primary focus of this guide is the reactivity of the aldehyde moiety. While aldehydes are inherently reactive, the electronic modifications in this specific scaffold elevate its carbonyl carbon to a state of pronounced electrophilicity. This heightened reactivity makes it an exceptional substrate for a variety of carbon-carbon bond-forming reactions and other nucleophilic attacks. This document serves as a senior-level resource, moving beyond mere procedural descriptions to explain the underlying principles that govern its reactivity, thereby enabling researchers to harness its full synthetic potential.

Electronic Architecture and its Influence on Reactivity

The reactivity of an aromatic aldehyde is not an intrinsic property of the formyl group alone; it is modulated by the electronic push-and-pull of the other ring substituents.[2][3] In this compound, the substituents work in concert to dramatically withdraw electron density from the carbonyl group.

Analysis of Substituent Effects

The enhanced electrophilicity of the aldehyde's carbonyl carbon is a direct consequence of the cumulative inductive and mesomeric effects of the nitro, fluoro, and bromo groups.

  • Nitro Group (-NO₂): Positioned ortho to the aldehyde, the nitro group is the most powerful electron-withdrawing feature. It exerts a strong inductive-withdrawing effect (-I) and a potent resonance-withdrawing effect (-M), which delocalizes the ring's π-electrons.[3][4] This dual action significantly depletes electron density from the entire aromatic system, especially the ortho and para positions.

  • Fluoro and Bromo Groups (-F, -Br): As halogens, both fluorine and bromine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).[5] While they possess a resonance-donating effect (+M) due to their lone pairs, the inductive effect is dominant for halogens in influencing reactivity. The fluorine atom is ortho to the aldehyde, while the bromine is meta, meaning their -I effects are additive in polarizing the C-CHO bond.

The collective impact of these groups is a severe polarization of the aldehyde's C=O bond, creating a highly electron-deficient carbon atom that is exceptionally susceptible to nucleophilic attack.

Caption: Cumulative electron-withdrawing effects.

Key Nucleophilic Addition Reactions of the Aldehyde Group

The pronounced electrophilicity of the aldehyde makes it an ideal substrate for reactions that are often sluggish with less activated benzaldehydes.

Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a powerful method for C-C bond formation.[6] For this compound, this reaction is expected to proceed with high efficiency due to the rapid nucleophilic attack at the carbonyl carbon.[7][8]

Reactant 1Reactant 2CatalystExpected Outcome
This compoundMalononitrilePiperidineHigh yield of the corresponding benzylidene product
This compoundEthyl CyanoacetateAmmonium AcetateHigh yield of the corresponding α,β-unsaturated ester

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (20 mL) to dissolve the aldehyde. To this solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (usually within 1-2 hours).

  • Workup: Upon completion, cool the reaction mixture in an ice bath. The product will often precipitate. If it does, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture to yield the pure benzylidenemalononitrile derivative.

G start Dissolve Aldehyde (1.0 eq) in Ethanol add_reagents Add Malononitrile (1.1 eq) & Piperidine (0.1 eq) start->add_reagents react Stir at Room Temp Monitor by TLC add_reagents->react workup Cool in Ice Bath Precipitate Product react->workup filter Collect Solid by Vacuum Filtration workup->filter purify Recrystallize from Ethanol (if needed) filter->purify product Pure Product purify->product

Caption: Workflow for Knoevenagel condensation.
Wittig Olefination

The Wittig reaction provides a reliable route to synthesize alkenes from aldehydes.[9] The high reactivity of this compound ensures efficient conversion with a range of phosphorus ylides.[10] The choice of ylide (stabilized vs. non-stabilized) will determine the stereochemistry of the resulting alkene. Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides yield the (E)-alkene.[11]

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in dry THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise. The formation of the deep red or orange ylide indicates successful deprotonation. Stir for 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of dry THF and add it to the ylide solution dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

G ylide Phosphonium Ylide (Nucleophile) oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) ylide->oxaphosphetane Attack on C=O aldehyde Aldehyde (Electrophile) aldehyde->oxaphosphetane products Alkene + Triphenylphosphine Oxide oxaphosphetane->products Cycloreversion G start Substrate with -F and -NO₂ ortho attack Nucleophilic Attack at C-F Bond start->attack meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized) attack->meisenheimer eliminate Elimination of Fluoride Ion (F⁻) meisenheimer->eliminate product Substituted Product eliminate->product Restores Aromaticity

Caption: General workflow for the SNAr reaction.

Conclusion

This compound is a testament to the power of substituent effects in modulating chemical reactivity. The strategic placement of three powerful electron-withdrawing groups transforms its aldehyde functionality into a potent electrophilic center, enabling efficient participation in a wide array of nucleophilic addition reactions. Concurrently, the molecule is primed for Nucleophilic Aromatic Substitution at the fluorine-bearing carbon. This dual reactivity makes it a versatile and powerful intermediate for the synthesis of complex molecular targets. A thorough understanding of these electronic principles is essential for any scientist aiming to leverage this building block to its full potential, allowing for precise control over reaction pathways to achieve desired synthetic outcomes.

References

  • BenchChem. (2025). Electron-Withdrawing Effects of Substituents in 2-Acetylbenzaldehyde: An In-depth Technical Guide. BenchChem.
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  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
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  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • St. John's University & College of St. Benedict. (n.d.).
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  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
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  • Banaras Hindu University. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds.
  • BLD Pharm. (n.d.). 20357-20-4|5-Bromo-2-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzaldehyde and 4-nitrobenzaldehyde.
  • YouTube. (2020).
  • ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2).
  • MySkinRecipes. (n.d.). 5-bromo-2-fluoro-4-hydroxybenzaldehyde.
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  • NIH. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
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A Technical Guide to Determining the Solubility of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of bromo, fluoro, and nitro groups on the benzaldehyde scaffold offers multiple reaction sites for derivatization. However, the successful execution of synthetic transformations, as well as downstream processes such as purification and formulation, is critically dependent on a thorough understanding of the compound's solubility in various organic solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of this compound. We will delve into the theoretical principles governing its solubility, present a detailed, field-proven experimental protocol for its determination, and offer insights into the interpretation and application of the resulting data.

Introduction: The Synthetic Utility and Physicochemical Challenges of a Multifunctional Benzaldehyde

This compound is a compound of interest due to its trifunctional nature. The aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, the nitro group can be a precursor to an amine or act as an electron-withdrawing group, and the halogen substituents provide opportunities for cross-coupling reactions. This multifunctionality, however, also presents a physicochemical challenge. The presence of a polar nitro group, a moderately polar aldehyde, and the relatively nonpolar aromatic ring results in a complex solubility profile that is not always intuitive.

The selection of an appropriate solvent is a cornerstone of process development. An ideal solvent should not only fully dissolve the starting materials but also be compatible with the reaction conditions, facilitate product isolation, and meet safety and environmental standards. A lack of precise solubility data can lead to several downstream issues, including:

  • Inefficient Reactions: Poor solubility can lead to low reaction rates and incomplete conversions.

  • Purification Difficulties: The choice of solvent is critical for crystallization, a common method for purifying solid organic compounds.

  • Inaccurate Dosing: In screening and assay development, undissolved compound can lead to erroneous results.

This guide, therefore, provides the necessary tools for researchers to generate reliable solubility data for this compound, enabling more robust and reproducible scientific outcomes.

Theoretical Considerations: Predicting Solubility Trends

The principle of "like dissolves like" is the foundational concept for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Solute Properties: this compound has a calculated melting point of around 97-101°C. A higher melting point generally suggests stronger crystal lattice energy, which must be overcome by solute-solvent interactions for dissolution to occur. The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and aldehyde groups, as well as the electronegative fluorine and bromine atoms. This suggests that it will be more soluble in polar solvents. However, the bulky bromine atom and the aromatic ring contribute to its nonpolar character, indicating that it will likely have some solubility in less polar solvents as well.

  • Solvent Properties: Organic solvents can be broadly classified based on their polarity (dielectric constant) and their ability to act as hydrogen bond donors or acceptors.

    • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile): These solvents have large dipole moments and can engage in dipole-dipole interactions with the solute. They are generally excellent solvents for polar organic molecules. It is anticipated that this compound will exhibit high solubility in these solvents.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in dipole-dipole interactions and are hydrogen bond donors. While the solute is not a strong hydrogen bond acceptor (the aldehyde oxygen is a weak acceptor), these solvents are still expected to be effective.

    • Nonpolar Solvents (e.g., Toluene, Hexanes): These solvents primarily interact through weaker van der Waals forces. The solubility of the target compound is expected to be significantly lower in these solvents.

    • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have moderate polarity and are good at dissolving a wide range of organic compounds. They are likely to be effective solvents for this compound.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following protocol describes a reliable and widely used method for determining the solubility of a solid compound in a solvent at a specific temperature. This method relies on creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexanes)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. An "excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period.

    • Record the exact weight of the added solid.

    • Add a known volume or weight of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. For many organic compounds, 24-48 hours is adequate, but 72 hours is recommended to ensure equilibrium is reached, especially for sparingly soluble compounds. The goal is to ensure the concentration of the dissolved solute is constant over time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles. This step is critical to avoid overestimating the solubility.

    • Weigh the filtered solution to determine its mass.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis). A precise dilution factor is crucial.

    • Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Workflow Visualization

The following diagram illustrates the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Add excess solid to a tared vial B 2. Add known volume of solvent A->B C 3. Cap vial securely B->C D 4. Shake at constant temperature (24-72h) C->D E 5. Let solid settle (≥2h) D->E F 6. Withdraw and filter supernatant E->F G 7. Dilute sample with known factor F->G H 8. Quantify concentration (e.g., HPLC, UV-Vis) G->H I 9. Calculate solubility (e.g., g/100mL or mg/mL) H->I

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)47.2To be determinedPolar Aprotic
N,N-Dimethylformamide (DMF)36.7To be determinedPolar Aprotic
Acetonitrile37.5To be determinedPolar Aprotic
Methanol32.7To be determinedPolar Protic
Ethanol24.5To be determinedPolar Protic
Dichloromethane (DCM)9.1To be determinedChlorinated
Ethyl Acetate6.0To be determinedModerately Polar
Toluene2.4To be determinedNonpolar
Hexanes1.9To be determinedNonpolar

By correlating the experimental solubility data with the properties of the solvents (e.g., dielectric constant), researchers can gain a deeper understanding of the intermolecular forces that govern the dissolution of this compound. This knowledge is invaluable for selecting appropriate solvent systems for synthesis, purification, and formulation. For example, a mixture of a good solvent and a poor solvent is often used for recrystallization. The data generated from this protocol would allow for an informed choice of such a solvent system.

Conclusion

References

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A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety protocols and handling procedures for 5-Bromo-4-fluoro-2-nitrobenzaldehyde (CAS No. 213382-45-7). As a highly functionalized aromatic aldehyde, this compound is a valuable intermediate in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring electron-withdrawing nitro, fluoro, and bromo groups, renders it highly reactive and dictates the stringent safety measures required for its handling.[1][2] This guide is intended for researchers, chemists, and drug development professionals who may work with this or structurally similar compounds.

Disclaimer: The safety and toxicological data presented are primarily based on the closely related isomer, 4-Bromo-5-fluoro-2-nitrobenzaldehyde (CAS No. 213382-40-2), due to a greater availability of comprehensive safety data for this analogue.[3] The chemical principles and safety precautions are considered directly applicable and represent a conservative, proactive approach to laboratory safety.

Chemical & Physical Properties

A foundational understanding of a compound's physical properties is critical for anticipating its behavior in a laboratory setting. These properties influence storage, handling, and emergency response procedures.

PropertyValueSource
IUPAC Name This compound-
CAS Number 213382-45-7[4]
Molecular Formula C₇H₃BrFNO₃-
Molecular Weight 248.01 g/mol -
Appearance Likely a light yellow to yellow crystalline solid[5][6]
Stability Stable under recommended storage conditions[3]

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];

} Caption: Chemical Structure of this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The presence of the nitro group and halogen substituents activates the benzene ring, contributing to its irritant properties.[2]

Hazard ClassGHS CategoryHazard StatementCausality and Field Insights
Skin Irritation2H315: Causes skin irritationHalogenated aromatic compounds can defat the skin and cause inflammatory responses upon contact, leading to redness, itching, and blistering.[3]
Eye Irritation2AH319: Causes serious eye irritationThe fine, crystalline nature of the powder can lead to mechanical irritation, while the chemical's reactivity can cause significant damage to the delicate tissues of the eye.[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes of the respiratory tract. The aldehyde functional group is a known irritant to the lungs.[3]

The signal word for this compound is Warning .[3]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory to mitigate the risks associated with handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable and serves to prevent the inhalation of airborne dust particles.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The Last Barrier
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[8] A face shield should be worn over the goggles during procedures with a high risk of splashing.

  • Hand Protection: Nitrile or neoprene gloves are required to prevent skin contact.[8] Never wear latex gloves, as they offer poor protection against many organic chemicals. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is required.[8]

Safe Handling and Storage Protocols

Adherence to a systematic and validated workflow is essential for minimizing risk. The following protocols are designed to be self-validating, ensuring safety at each step.

dot digraph "Safe_Handling_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

} Caption: Standard workflow for handling this compound.

Step-by-Step Handling Procedure
  • Pre-Handling Check: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and safety equipment is accessible.[8]

  • Weighing: Tare a suitable, anti-static weigh boat on an analytical balance inside the fume hood. Carefully dispense the solid compound using a clean spatula, avoiding the creation of dust.

  • Transfer: Gently transfer the weighed compound into the reaction vessel. If any material is spilled, clean it immediately following the spill procedures in Section 5.

  • Cleanup: Clean the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) within the fume hood. Collect all rinsate and contaminated materials as halogenated hazardous waste.[8]

Storage Requirements
  • Store the compound in a tightly sealed container to prevent exposure to air and moisture.[7]

  • Keep in a cool, dry, and well-ventilated area.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][7] The electron-withdrawing groups make the aldehyde susceptible to oxidation and the aromatic ring susceptible to nucleophilic attack.

  • The container should be stored in a locked cabinet or area accessible only to authorized personnel.[3]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation occurs or persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response

The response to a spill is dictated by its scale and location.

dot digraph "Spill_Response_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#EA4335", penwidth=1.5];

} Caption: Decision workflow for spill response procedures.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. Do not use a heavy water stream.[3]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3][9]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, paper towels, weigh boats) and liquid waste (rinsates, reaction residues) in a designated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Container Management: Keep waste containers tightly closed and store them in a secondary containment tray within a well-ventilated area.

  • Regulatory Compliance: Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[9] Never dispose of this chemical down the drain.

Toxicological and Reactivity Profile

Toxicological Information
  • Carcinogenicity: This compound is not classified as a carcinogen by IARC, NTP, or OSHA.[3]

Chemical Stability and Reactivity
  • Reactivity: The molecule possesses several reactive sites. The aldehyde group can undergo nucleophilic addition, and the aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.[10]

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[3][7]

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[3]

References

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A Technical Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing groups—a nitro group ortho to the aldehyde and two halogen atoms on the phenyl ring—creates a molecule with distinct reactivity, making it a valuable tool for medicinal chemists and drug development professionals. The aldehyde group acts as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the nitro, bromo, and fluoro substituents can be used to modulate the electronic properties, lipophilicity, and metabolic stability of target compounds or serve as reactive sites for further transformations. This guide provides an in-depth analysis of the commercial availability, physicochemical properties, synthesis, reactivity, and applications of this important synthetic precursor.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound (CAS No: 213382-40-2) are summarized below. While comprehensive, publicly available spectroscopic data for this specific isomer is limited, the expected characteristics can be inferred from closely related analogs and are crucial for quality control and reaction monitoring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 213382-40-2[1][2][3]
Synonyms 4-Bromo-5-fluoro-2-nitrobenzaldehyde[1][2][3]
Molecular Formula C₇H₃BrFNO₃[1]
Molecular Weight 248.01 g/mol [1]
Appearance Solid (Form may vary by supplier)[3]
Purity Typically ≥95% - 98%[3]
InChIKey AYSVJBVDPZARKA-UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton spectrum is expected to show two distinct aromatic protons, likely appearing as doublets or doublet of doublets, with chemical shifts significantly downfield due to the deshielding effects of the nitro and aldehyde groups. The aldehyde proton will be a singlet, typically found between 9.5 and 10.5 ppm.

  • ¹³C NMR: The carbon spectrum will display seven signals. The carbonyl carbon of the aldehyde is the most downfield-shifted signal (typically 185-195 ppm). The aromatic carbons will have shifts influenced by the various substituents, with carbons directly attached to the nitro, bromo, and fluoro groups showing characteristic shifts and coupling constants (especially C-F coupling).

  • FT-IR (ATR): The infrared spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

    • C=O stretch (aldehyde): ~1700-1720 cm⁻¹

    • NO₂ asymmetric stretch: ~1520-1560 cm⁻¹

    • NO₂ symmetric stretch: ~1340-1360 cm⁻¹

    • C-Br stretch: ~500-600 cm⁻¹

    • C-F stretch: ~1000-1300 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is indicative of the presence of a single bromine atom.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. Researchers should always consult the supplier's Certificate of Analysis (CoA) to confirm purity and identity before use.

Table 2: Commercial Suppliers of this compound

SupplierProduct Number (Example)PurityNotes
Sigma-Aldrich AMBH97BA0878 (Ambeed)Not SpecifiedAvailable through the marketplace.[2]
AK Scientific, Inc. FCH380853395%Provides safety data sheet.
Amfluoro AF131032Not SpecifiedSpecialty organofluorine supplier.[1]
CymitQuimica IN-DA00BI2F98%Lists as a solid.[3]
Echemi Shaanxi Dideu MedichemNot SpecifiedB2B platform with various manufacturers.[4]
BLD Pharm BD490758Not SpecifiedListed for research and development.
Nantong TengLong CO.,LTD Not SpecifiedNot SpecifiedCatalog listing.[5]

Synthesis and Mechanistic Considerations

A proposed synthetic pathway would involve the nitration of 4-bromo-5-fluorotoluene. The directing effects of the substituents are key to the success of this reaction. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The fluorine at position 5 and the bromine at position 4 would direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to them. The position ortho to the fluorine (C6) and ortho to the bromine (C3) are viable. However, the position between the two halogens (ortho to both) is sterically hindered. The most likely position for nitration is C2, which is ortho to the methyl group and meta to both halogens, making it the most activated and accessible site.

Following nitration, the methyl group of the resulting 2-nitro-4-bromo-5-fluorotoluene would be oxidized to the aldehyde. A common method for this transformation is the reaction with chromium trioxide in acetic anhydride.

Proposed Experimental Protocol: Synthesis via Nitration and Oxidation

This protocol is illustrative and based on established methods for similar compounds. It must be thoroughly tested and optimized in a laboratory setting.

Step 1: Nitration of 4-Bromo-5-fluorotoluene

  • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 4-bromo-5-fluorotoluene (1.0 equivalent) to the sulfuric acid while maintaining the low temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the toluene solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-nitro-4-bromo-5-fluorotoluene.

Step 2: Oxidation to this compound

  • Dissolve the crude 2-nitro-4-bromo-5-fluorotoluene from the previous step in acetic anhydride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise.

  • In a separate flask, prepare a solution of chromium trioxide (CrO₃, ~2.5 equivalents) in acetic anhydride, ensuring it is fully dissolved.

  • Add the chromium trioxide solution dropwise to the reaction mixture, keeping the internal temperature below 10 °C.[6]

  • Stir the reaction for 1-2 hours after addition is complete.

  • Pour the mixture into a large volume of an ice-water mixture and stir until the diacetate intermediate hydrolyzes.

  • Collect the resulting solid product by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain pure this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation 4-Bromo-5-fluorotoluene 4-Bromo-5-fluorotoluene Nitration Reaction Nitration Reaction 4-Bromo-5-fluorotoluene->Nitration Reaction Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->Nitration Reaction 2-Nitro-4-bromo-5-fluorotoluene 2-Nitro-4-bromo-5-fluorotoluene Nitration Reaction->2-Nitro-4-bromo-5-fluorotoluene Workup & Purification_1 Workup & Purification Nitration Reaction->Workup & Purification_1 Oxidation Reaction Oxidation Reaction 2-Nitro-4-bromo-5-fluorotoluene->Oxidation Reaction Oxidizing Agent\n(CrO3/Ac2O) Oxidizing Agent (CrO3/Ac2O) Oxidizing Agent\n(CrO3/Ac2O)->Oxidation Reaction Final Product This compound Oxidation Reaction->Final Product Workup & Purification_2 Workup & Purification Oxidation Reaction->Workup & Purification_2 Workup & Purification_1->2-Nitro-4-bromo-5-fluorotoluene Workup & Purification_2->Final Product

Proposed workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is derived from the reactivity of its functional groups.

  • Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. The strong electron-withdrawing nature of the ortho-nitro group and the halogens significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles. This is advantageous for reactions like:

    • Schiff Base Formation: Condensation with primary amines to form imines, a common scaffold in pharmacologically active compounds.

    • Wittig Reaction: Formation of alkenes.

    • Reductive Amination: Synthesis of secondary and tertiary amines.

    • Knoevenagel and Aldol Condensations: Formation of new carbon-carbon bonds.

  • Nitro Group: The nitro group can be selectively reduced to an amine, yielding an ortho-amino-benzaldehyde derivative. This product is a key precursor for the synthesis of important heterocyclic systems, such as quinolines and quinazolinones, which are prevalent in many approved drugs.[7]

  • Halogen Atoms: The bromo and fluoro substituents can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build diverse molecular libraries. The fluorine atom, in particular, is often incorporated into drug candidates to improve metabolic stability and binding affinity.

One documented application is its use in the one-pot, three-component stereoselective synthesis of 2-aminobenzylidene derivatives.[8] This highlights its utility as a reliable electrophile in multicomponent reactions, a powerful strategy in modern drug discovery for rapidly generating molecular diversity.

Protocol: Synthesis of a Schiff Base Derivative

This protocol provides a general method for the acid-catalyzed synthesis of a Schiff base (imine) from this compound.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1.0-1.1 equivalents) to the solution with continuous stirring.

  • Catalysis: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution and can be collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold solvent and dry. The product can be further purified by recrystallization if necessary.

G Start 5-Bromo-4-fluoro- 2-nitrobenzaldehyde Condensation Condensation Reaction Start->Condensation Reduction Nitro Group Reduction (e.g., Fe/HCl) Start->Reduction Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Schiff Base Derivative Condensation->SchiffBase Heterocycle Heterocyclic Scaffolds (e.g., Quinolines) OrthoAmino ortho-Aminobenzaldehyde Intermediate Reduction->OrthoAmino OrthoAmino->Heterocycle

Sources

A Technical Guide to the Spectral Characteristics of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-4-fluoro-2-nitrobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally similar molecules, ensuring a robust and reliable interpretation.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic aldehyde. The specific arrangement of its functional groups—a bromine atom, a fluorine atom, a nitro group, and an aldehyde moiety—creates a unique electronic environment that is reflected in its spectral properties. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and understanding its reactivity in synthetic transformations. Substituted benzaldehydes are a critical class of organic compounds widely used as precursors in the synthesis of a variety of chemical products.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[2] The predicted chemical shifts for this compound are based on the analysis of related substituted benzaldehydes.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal for the aldehydic proton. The electron-withdrawing nature of the nitro, fluoro, and bromo groups, along with the aldehyde, will significantly deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~10.3s (singlet)-
Ar-H (position 3)~8.2d (doublet)~8.0
Ar-H (position 6)~8.0d (doublet)~8.0
  • Aldehydic Proton (CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet far downfield.

  • Aromatic Protons (Ar-H): The two aromatic protons will appear as doublets due to coupling with each other. The proton at position 3 is anticipated to be further downfield than the proton at position 6 due to the stronger deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)~188
C-NO₂~150
C-F~160 (d, ¹JCF ≈ 250 Hz)
C-Br~120
C-H (position 3)~130
C-H (position 6)~125
C (ipso to aldehyde)~135

The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of all the substituents.[3]

Experimental Protocol: NMR Spectroscopy [4]

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[2]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Visualization of Key NMR Correlations

Caption: Molecular structure of this compound with key proton and carbon atoms.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the aldehyde and nitro groups.

Table 3: Predicted IR Spectral Data for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)Stretch3100-3000Medium
C-H (aldehyde)Stretch2850-2750Medium
C=O (aldehyde)Stretch~1710Strong
N=O (nitro)Asymmetric Stretch~1530Strong
N=O (nitro)Symmetric Stretch~1350Strong
C-FStretch~1250Strong
C-BrStretch~680Medium

The position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents.[1] Electron-withdrawing groups, such as the nitro and halogen groups in this molecule, tend to increase the C=O stretching frequency compared to unsubstituted benzaldehyde.[1]

Experimental Protocol: IR Spectroscopy [2]

  • Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Visualization of the Spectroscopic Analysis Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation Acquisition Data Acquisition (NMR, IR, MS) Sample->Acquisition Processing Data Processing Acquisition->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[4]

Table 4: Predicted Key Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio)Proposed Fragment IonNotes
247/249[C₇H₃BrFNO₃]⁺Molecular ion (M⁺) with Br isotopes
217/219[C₇H₃BrFNO₂]⁺Loss of NO
201/203[C₇H₃BrFO]⁺Loss of NO₂
173/175[C₆H₃BrF]⁺Loss of NO₂ and CO

Experimental Protocol: Mass Spectrometry [1]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion: A Cohesive Spectral Portrait

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted spectral data, based on established principles and comparison with related structures, offers a reliable framework for researchers to confirm the identity and purity of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel chemical entities.

References

  • BenchChem. A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. BenchChem Technical Support Team.
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4459-4467.
  • BenchChem. A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem Technical Support Team.
  • PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information.
  • Royal Society of Chemistry. Electronic Supplementary Information.
  • BenchChem. Spectroscopic Profile of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide. BenchChem Technical Support Team.
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.
  • Prasad, M. V. V., et al. (2009). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 845-851.
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
  • S. Sudha, N. Sundaraganesan. (2014). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. International Journal of ChemTech Research, 6(1), 543-549.

Sources

theoretical calculations on 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical Calculations on 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A DFT-Based Protocol for Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The precise arrangement of its electron-withdrawing groups (bromo, fluoro, nitro) and a reactive aldehyde moiety dictates its chemical behavior, reactivity, and potential for intermolecular interactions. In the absence of comprehensive experimental data, theoretical calculations provide an indispensable tool for elucidating its fundamental structural, spectroscopic, and electronic properties. This guide presents a robust, step-by-step computational protocol centered on Density Functional Theory (DFT) for the ab initio characterization of this compound. We detail the rationale behind methodological choices, from functional and basis set selection to the specific analyses required to predict molecular geometry, vibrational spectra, electronic structure, and reactivity descriptors. This document serves as a blueprint for researchers seeking to computationally model this and structurally related molecules, enabling a predictive understanding that can accelerate research and development efforts.

Introduction: The Rationale for a Theoretical Approach

The strategic functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. This compound represents a molecule of interest, combining a reactive aldehyde "handle" for further chemical modification with a unique electronic landscape shaped by three distinct halogen and nitro substituents. These features suggest its utility in creating complex molecular architectures. However, a thorough understanding of its intrinsic properties is paramount before its rational application in synthesis.

When experimental characterization is not yet available, computational chemistry offers a powerful, predictive alternative. Theoretical methods, particularly Density Functional Theory (DFT), can accurately model molecular systems, providing insights that are often difficult to obtain experimentally. Comprehensive theoretical studies on structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde and various nitrobenzaldehydes, have demonstrated the high accuracy of DFT in predicting geometric parameters, vibrational frequencies, and electronic properties.

This guide provides a self-contained protocol for performing a comprehensive theoretical analysis of this compound. The methodologies described herein are designed to be self-validating by correlating different calculated properties and, where possible, referencing established data from analogous compounds.

Core Computational Methodology: A Validated DFT Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. Our proposed protocol is based on methodologies that have been extensively validated for halogenated and nitro-substituted organic compounds.

Selection of Theoretical Framework

Expertise-Driven Choice: DFT/B3LYP/6-311++G(d,p)

For this study, we recommend Density Functional Theory (DFT) as the foundational approach. DFT provides an excellent balance between computational cost and accuracy for medium-sized organic molecules.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is selected for its proven track record in accurately reproducing the molecular geometries and vibrational spectra of a wide range of organic compounds. It effectively incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with varied electron densities, such as the one in our target molecule.

  • Basis Set: 6-311++G(d,p) . This basis set is chosen to ensure a high-quality description of the molecule's electronic distribution.

    • 6-311G : A triple-zeta valence basis set that provides flexibility for valence electrons.

    • ++ : Diffuse functions are added for both heavy atoms and hydrogen. These are critical for accurately describing the lone pairs on the oxygen, fluorine, and nitrogen atoms and for modeling potential weak non-covalent interactions.

    • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic shape of electron clouds in chemical bonds, which is particularly important for the polar C=O, C-F, C-Br, and N-O bonds.

Recommended Software

The calculations described can be performed using standard quantum chemistry software packages such as Gaussian , ORCA , or Q-Chem . The protocol steps are generally applicable across these platforms, with minor variations in input syntax. The use of Gaussian 09/16 is well-documented for these types of calculations.

Step-by-Step Computational Workflow

The following protocol outlines a logical sequence of calculations designed to build a comprehensive understanding of the molecule.

Protocol 1: Detailed Computational Steps

  • Initial Structure Generation : Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).

  • Geometry Optimization :

    • Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

    • Causality : This step locates the most stable, lowest-energy conformation of the molecule on the potential energy surface. The resulting structure is the basis for all subsequent property calculations.

  • Vibrational Frequency Analysis :

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Self-Validation : The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Output : This calculation yields the harmonic vibrational frequencies, which can be used to predict the FT-IR and Raman spectra, and provides thermodynamic properties (enthalpy, entropy, zero-point vibrational energy).

  • Electronic Structure Analysis :

    • From the optimized wavefunction, perform single-point calculations to derive key electronic properties.

    • Frontier Molecular Orbitals (FMO) : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

    • Molecular Electrostatic Potential (MEP) : Generate an MEP map. This visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis : Investigate charge delocalization, hyperconjugative interactions, and atomic charges for a deeper understanding of bonding and stability.

  • Excited State Calculation (TD-DFT) :

    • Perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic absorption spectrum (UV-Visible). This helps to understand the electronic transitions within the molecule.

Computational_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation & Application MolBuild 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) InputFile 2. Create Input File (Method: B3LYP) (Basis Set: 6-311++G(d,p)) MolBuild->InputFile Define coordinates Opt 3. Geometry Optimization InputFile->Opt Freq 4. Vibrational Frequency Analysis Opt->Freq Optimized Geometry Validation Check for Imaginary Frequencies Freq->Validation ElecProps D. Electronic Properties (HOMO, LUMO, MEP) Freq->ElecProps From Wavefunction GeoParams A. Molecular Geometry (Bond Lengths, Angles) Validation->GeoParams Confirmed Minimum VibSpectra B. Vibrational Spectra (IR/Raman Frequencies) Validation->VibSpectra Confirmed Minimum Thermo C. Thermodynamic Properties (Enthalpy, Entropy) Validation->Thermo Confirmed Minimum Reactivity Predict Reactivity GeoParams->Reactivity Spectra Assign Experimental Spectra VibSpectra->Spectra UVSpec E. UV-Vis Spectrum (TD-DFT Calculation) ElecProps->UVSpec Ground State for TD-DFT ElecProps->Reactivity UVSpec->Spectra DrugDesign Inform Drug Design Reactivity->DrugDesign

Caption: A comprehensive workflow for the theoretical characterization of this compound using DFT.

Predicted Molecular Properties and Data Interpretation

Executing the protocol described above will yield a rich dataset. This section outlines the expected results and their chemical significance.

Optimized Molecular Geometry

The geometry optimization will provide the equilibrium structure of the molecule. Key parameters, including bond lengths, bond angles, and dihedral angles, should be systematically tabulated.

Trustworthiness through Comparison : While no direct experimental structure exists for our target molecule, we can validate our computational approach by comparing the results to the known single-crystal X-ray diffraction data of the closely related 2-Bromo-5-fluorobenzaldehyde . Significant agreement in the C-Br, C-F, and benzene ring C-C bond lengths would lend high confidence to the predicted structure of our nitro-substituted analogue.

Table 1: Predicted Key Geometrical Parameters for this compound

Parameter Atom Pair/Triplet Predicted Value (Å or °) Rationale / Expected Observation
Bond Lengths
C=O C7=O8 ~1.21 Å Typical for an aromatic aldehyde carbonyl group.
C-NO₂ C2-N9 ~1.48 Å Single bond character, influenced by resonance with the ring.
N=O N9=O10, N9=O11 ~1.22 Å Characteristic of a nitro group.
C-Br C5-Br12 ~1.90 Å Consistent with C(sp²)-Br bond lengths.
C-F C4-F13 ~1.35 Å Shorter and stronger than C-Br due to fluorine's high electronegativity.
Bond Angles
O=C-H O8-C7-H14 ~121° Defines the geometry of the aldehyde group.
C-C-NO₂ C1-C2-N9 ~118° Steric hindrance from ortho aldehyde group may cause slight deviation from 120°.
Dihedral Angle

| C-C-C=O | C2-C1-C7-O8 | ~0° or ~180° | The aldehyde group is expected to be coplanar with the aromatic ring to maximize conjugation. |

Vibrational Analysis (FT-IR & Raman Spectra)

The frequency calculation will predict the fundamental vibrational modes. By analyzing the atomic displacements for each mode, we can assign them to specific functional group vibrations. This is crucial for interpreting future experimental spectra.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Range (Scaled) Expected Intensity Significance
Aldehyde C-H Stretch 2850 - 2910 cm⁻¹ Medium Confirmatory for the aldehyde group.
Carbonyl C=O Stretch 1690 - 1715 cm⁻¹ Strong (IR) A very strong, characteristic band. Its position is sensitive to electronic effects.
NO₂ Asymmetric Stretch 1510 - 1540 cm⁻¹ Strong (IR) Indicates the presence of the nitro group.
NO₂ Symmetric Stretch 1330 - 1360 cm⁻¹ Strong (IR) The second key band for the nitro group.
Aromatic C=C Stretch 1450 - 1600 cm⁻¹ Medium-Strong Multiple bands corresponding to the benzene ring.
C-F Stretch 1200 - 1280 cm⁻¹ Strong (IR) A strong band characteristic of the aryl-fluoride bond.

| C-Br Stretch | 680 - 750 cm⁻¹ | Medium | Found in the lower frequency region of the spectrum. |

Note: Calculated harmonic frequencies are often systematically higher than experimental values. A uniform scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better comparison.

Electronic Structure and Reactivity

Analysis of the electronic properties provides a deep understanding of the molecule's stability, reactivity, and potential for non-covalent interactions.

  • Frontier Molecular Orbitals (HOMO/LUMO) : The HOMO is expected to be delocalized over the π-system of the benzene ring, while the LUMO will likely have significant contributions from the electron-withdrawing nitro and aldehyde groups.

    • HOMO-LUMO Gap (ΔE) : A relatively small energy gap is anticipated due to the presence of both electron-donating (halogen lone pairs) and strong electron-withdrawing groups, which extends conjugation. A smaller gap suggests higher chemical reactivity and polarizability.

  • Molecular Electrostatic Potential (MEP) Map : The MEP map will visually confirm the electronic landscape.

    • Negative Potential (Red/Yellow) : Expected around the electronegative oxygen atoms of the carbonyl and nitro groups, and to a lesser extent, the fluorine atom. These are sites susceptible to electrophilic attack.

    • Positive Potential (Blue) : Expected around the hydrogen atoms, particularly the aldehydic proton. These are sites for potential nucleophilic interaction.

    • Significance : The MEP is crucial for predicting how the molecule will interact with biological targets, such as receptor binding pockets, or with other reactants in a synthesis.

Properties_Interpretation cluster_calc Calculated Properties cluster_interp Chemical Interpretation & Application HOMO_LUMO HOMO-LUMO Gap (ΔE) Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity Small gap implies higher reactivity MEP Molecular Electrostatic Potential (MEP) Map Interactions Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) MEP->Interactions Predicts electrostatic interaction sites ReactionSites Sites for Nucleophilic/ Electrophilic Attack MEP->ReactionSites Red areas = Nucleophilic Blue areas = Electrophilic NBO Natural Bond Orbital (NBO) Charges & Interactions NBO->Reactivity Reveals hyperconjugative stabilization DrugDesign Drug-Receptor Binding Pharmacophore Modeling Interactions->DrugDesign ReactionSites->DrugDesign

Caption: Relationship between calculated electronic properties and their interpretation in a chemical and drug discovery context.

Conclusion and Future Directions

This guide has outlined a comprehensive and authoritative theoretical protocol for the complete characterization of this compound using DFT. By following this workflow, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for guiding synthetic efforts, interpreting experimental data, and rationally designing new molecules for applications in medicinal chemistry and materials science. The theoretical data generated serves as a foundational dataset that enables a deeper understanding of this versatile chemical building block, paving the way for its successful application in future research endeavors.

References

  • Shaheer, M., Garg, N., Siddiqui, N., & Javed, S. (2025).Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197). [Link]
  • Prasad, M. V. S. et al. (2007).FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. Indian Journal of Pure & Applied Physics, 45, 503-511. [Link]
  • National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 736327, 5-Bromo-2-fluorobenzaldehyde. PubChem. [Link]
  • St. John, A., et al. (2014).2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1246. [Link]
  • Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules.RSC Publishing.[Link]
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.Medium.[Link]

Unveiling the Solid-State Architecture of 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Technical Guide to its (Hypothetical) Crystal Structure Determination and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately defines its therapeutic potential. 5-Bromo-4-fluoro-2-nitrobenzaldehyde, a halogenated and nitrated aromatic aldehyde, represents a scaffold of significant interest. The interplay of its electron-withdrawing groups and the reactive aldehyde functionality suggests a rich potential for the synthesis of novel pharmaceutical agents, particularly in the realms of anticancer and antimicrobial research.[1][2][3]

While the solution-phase chemistry of this compound and its analogues is a subject of ongoing exploration, its solid-state properties, dictated by its crystal structure, remain a critical yet underexplored facet. This technical guide provides a comprehensive, field-proven framework for the determination and in-depth analysis of the crystal structure of this compound. Although a definitive crystal structure is not yet publicly available, this document will serve as a robust roadmap for researchers, outlining the essential experimental protocols, data analysis techniques, and interpretative insights required to unlock its atomic-level secrets.

Part 1: From Synthesis to Single Crystal – The Foundational Steps

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry transformations. A plausible route involves the nitration of a fluorinated benzaldehyde precursor, followed by selective bromination. The careful control of reaction conditions is crucial to ensure the desired regioselectivity and to minimize the formation of impurities that can hinder crystallization.[4][5][6]

The Art of Crystallization: A Prerequisite for Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystallographic study.[7] For this compound, a systematic screening of crystallization conditions is recommended.

Experimental Protocol: Single Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and at elevated temperatures.

  • Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in suitable solvents in small vials. Loosely cap the vials to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger volume of the sealed container, place a less polar solvent in which the compound is sparingly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Temperature Gradient: Create a temperature gradient across a solution of the compound. This can be achieved by placing one end of a sealed tube containing the solution in a heated block and the other end at ambient temperature. The solubility difference along the gradient can induce crystallization.

Part 2: The Single-Crystal X-ray Diffraction Experiment

Once suitable single crystals are obtained, the next step is to subject them to X-ray diffraction to collect the data necessary for structure determination.[8][9][10]

The Experimental Workflow

The process of single-crystal X-ray diffraction involves mounting a crystal, collecting diffraction data, and then processing that data to obtain a set of reflection intensities.[11][12]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Protocol for Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a complete and redundant set of reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12]

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal size and beam intensity.[11]

Part 3: Structure Solution and Refinement – From Data to a 3D Model

With a processed dataset of reflection intensities, the next phase involves solving the crystal structure and refining the atomic model.[13][14]

Structure Solution: The Phase Problem

The primary challenge in X-ray crystallography is the "phase problem" – while the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules like this compound, direct methods are typically employed to solve the phase problem and generate an initial electron density map.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, which would be the outcome of a successful data collection and initial structure solution.

ParameterHypothetical Value
Chemical FormulaC₇H₄BrFNO₃
Formula Weight249.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.512(3)
b (Å)14.234(5)
c (Å)8.987(4)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)926.8(7)
Z4
Calculated Density (g/cm³)1.785
Absorption Coefficient (mm⁻¹)4.65
F(000)488
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2134 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.092
R indices (all data)R1 = 0.052, wR2 = 0.105
Structure Refinement Protocol

The initial atomic model obtained from direct methods is refined against the experimental diffraction data using least-squares methods.[14][15]

  • Positional and Isotropic Refinement: The positions of the non-hydrogen atoms are refined, along with their isotropic displacement parameters (modeling atomic vibrations as spheres).

  • Anisotropic Refinement: The displacement parameters are further refined anisotropically, modeling the atomic vibrations as ellipsoids, which provides a more accurate representation of the thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the atomic parameters or the agreement between the calculated and observed structure factors.

Part 4: Analysis of the (Hypothetical) Crystal Structure

A detailed analysis of the refined crystal structure provides invaluable insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The benzaldehyde ring is expected to be planar. The aldehyde, nitro, and halogen substituents will have specific orientations relative to the ring, which will be defined by torsion angles. The planarity of the nitro group with respect to the aromatic ring will be of particular interest, as this can influence the electronic properties of the molecule.

Intermolecular Interactions

The presence of the nitro group, the fluorine and bromine atoms, and the aldehyde functionality suggests the potential for a variety of non-covalent interactions that will dictate the crystal packing.

intermolecular_interactions cluster_interactions Potential Intermolecular Interactions molecule1 Molecule A halogen_bonding Halogen Bonding (Br···O) molecule1->halogen_bonding to Molecule B dipole_dipole Dipole-Dipole (C=O···NO₂) molecule1->dipole_dipole with Molecule C molecule2 Molecule B pi_stacking π-π Stacking molecule2->pi_stacking with Molecule C molecule3 Molecule C ch_pi C-H···π Interactions molecule3->ch_pi to Molecule A

Caption: Potential intermolecular interactions in the crystal lattice.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the oxygen atoms of the nitro or aldehyde groups of neighboring molecules.

  • π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

  • C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen or fluorine atoms as acceptors are also likely to be present.

  • Dipole-Dipole Interactions: The polar nature of the aldehyde and nitro groups will lead to significant dipole-dipole interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the determination and analysis of the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed three-dimensional model of this promising synthetic intermediate. The subsequent analysis of the crystal structure will provide critical insights into its solid-state properties and the non-covalent interactions that govern its packing. This knowledge is not only of fundamental chemical interest but also holds significant implications for the rational design of new drug candidates with improved physicochemical properties and biological activity. The elucidation of this crystal structure will undoubtedly serve as a valuable foundation for future research in medicinal chemistry and materials science.

References

  • Recent Developments for Crystallographic Refinement of Macromolecules. (n.d.). Humana Press.
  • Crystallographic Refinement. (n.d.). National Institutes of Health.
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Considerations for the refinement of low-resolution crystal structures. (n.d.). IUCr Journals.
  • Crystals User Guide. (2011). Chemical Crystallography.
  • A beginner's guide to X-ray data processing. (2021). The Biochemist.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). National Institutes of Health.
  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). ACS Publications.
  • Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (n.d.). Benchchem.
  • 5-Bromo-2-nitrobenzaldehyde. (n.d.). PubChem.
  • 5-Bromo-2-nitrobenzaldehyde: A Versatile Scaffold for Novel Therapeutics. (n.d.). Benchchem.
  • 4-Fluoro-2-nitro-benzaldehyde. (n.d.). Chem-Impex.
  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (n.d.). Google Patents.
  • Validating the Structure of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde Derivatives by X-ray Crystallography: A Comparative Guide. (n.d.). Benchchem.
  • Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry. (n.d.). Benchchem.
  • Understanding the Synthesis and Properties of 5-Fluoro-2-nitrobenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.

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Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal and materials chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool for synthesizing complex molecular architectures.[1][3] This guide focuses on a particularly valuable, albeit challenging, substrate: 5-Bromo-4-fluoro-2-nitrobenzaldehyde .

The unique arrangement of functional groups on this benzaldehyde derivative presents a compelling synthetic opportunity. The bromine atom serves as the primary reactive handle for palladium-catalyzed coupling. Simultaneously, the potent electron-withdrawing effects of the ortho-nitro and meta-fluoro groups significantly modulate the electronic properties of the aromatic ring, influencing reactivity and providing vectors for further diversification.[4][5] The aldehyde itself is a versatile functional group, ready for subsequent transformations into a myriad of chemical entities.

These application notes provide researchers, scientists, and drug development professionals with a detailed framework for successfully employing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles governed by its unique substitution pattern, offer guidance on parameter optimization, present a detailed experimental protocol, and provide a troubleshooting guide for common challenges.

Reaction Principle and Mechanistic Insights

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. For this compound, the electronic nature of its substituents plays a critical role in modulating the efficiency of this cycle.

The process comprises three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzaldehyde. This is often the rate-determining step. The strong electron-withdrawing nature of the ortho-nitro and meta-fluoro groups makes the C-Br bond more electron-deficient and thus, more susceptible to attack by the electron-rich Pd(0) catalyst, facilitating this crucial step.[4][6][7] The C-Br bond is significantly more reactive than the C-F bond, ensuring high regioselectivity for the coupling reaction at the 5-position.[8]

  • Transmetalation : A base is required to activate the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex.[6][9] This complex then transfers its organic group to the Pd(II) center, displacing the bromide ion.

  • Reductive Elimination : The two organic moieties on the Pd(II) complex couple and are ejected from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

While the C-Br bond is the primary reactive site, it is noteworthy that under certain advanced conditions, nitroarenes themselves can function as electrophilic partners in Suzuki couplings, with the nitro group acting as a leaving group.[10][11][12] However, for this substrate, the reactivity of the aryl bromide is overwhelmingly favored.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl [Ar-Pd(II)L₂(Br)] OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled [Ar-Pd(II)L₂(R')] Transmetal->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product (Ar-R') ArylHalide 5-Bromo-4-fluoro- 2-nitrobenzaldehyde (Ar-Br) ArylHalide->OxiAdd BoronicAcid R'-B(OH)₂ + Base Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters: A Guide to Optimization

The success of coupling with this electron-deficient substrate relies on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the boron source.

Parameter Recommendation & Rationale (The "Why")
Catalyst & Ligand Catalyst Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[13][14] Ligand Choice is Critical: Due to the electron-deficient nature of the substrate, bulky, electron-rich phosphine ligands are highly recommended. Ligands like SPhos, XPhos, or RuPhos accelerate both the oxidative addition and the rate-limiting reductive elimination steps, preventing catalyst decomposition and improving yields.[7][14][15] For initial screening, Pd(PPh₃)₄ is a reliable, albeit sometimes less active, starting point.
Base The base's primary role is to activate the boronic acid for transmetalation.[16] The choice is a balance between reactivity and substrate stability. • Potassium Carbonate (K₂CO₃): A good, general-purpose base. • Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can be effective in difficult couplings.[17][18] • Potassium Phosphate (K₃PO₄): A strong base often used with sterically hindered substrates and electron-deficient partners.[19] It is an excellent choice for this system.
Solvent A biphasic solvent system is typically employed. The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base.[20] • 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 ratio): Standard and effective choices.[20] • DMF or Acetonitrile: Can be used, particularly when higher temperatures are needed, but may require careful optimization.
Boron Reagent Arylboronic Acids: The most common coupling partners. Their quality is crucial; impurities can inhibit the catalyst. Boronic Esters (e.g., Pinacol Esters): These are more stable to storage and can be beneficial for preventing competitive protodeboronation (replacement of the boron group with hydrogen), a common side reaction with some boronic acids under basic conditions.[7][15][21]
Recommended Starting Conditions

For a new Suzuki coupling with this compound, the following table provides a robust starting point for optimization.

Component Suggested Reagent Loading / Equivalents
Aryl HalideThis compound1.0 equiv
Boron ReagentArylboronic Acid or Pinacol Ester1.2 - 1.5 equiv
Catalyst/LigandPd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)1-5 mol % Pd
BaseK₃PO₄2.0 - 3.0 equiv
Solvent1,4-Dioxane / Water4:1 or 5:1 ratio (0.1 M)
Temperature80 - 100 °C-

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All operations should be performed with careful exclusion of oxygen.

Workflow start Start setup 1. Reagent Setup Combine solids (Aryl Halide, Boronic Acid, Base, Catalyst) in a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon or Nitrogen (3x). setup->inert solvent 3. Solvent Addition Add degassed solvents via syringe under positive inert gas pressure. inert->solvent react 4. Reaction Heat to desired temperature (e.g., 90 °C) with vigorous stirring. solvent->react monitor 5. Monitoring Track progress via TLC or LC-MS until starting material is consumed. react->monitor workup 6. Workup Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer. monitor->workup purify 7. Purification Concentrate crude product. Purify via flash column chromatography. workup->purify end End Product purify->end

Caption: Generalized workflow for a Suzuki-Miyaura experiment.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Anhydrous, degassed 1,4-Dioxane and Degassed Water (4:1 ratio)

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst (0.03 equiv).[20]

  • Establish Inert Atmosphere: Seal the flask with a septum. Purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.[13][20]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvents (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting aldehyde.[20]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a pre-heated oil bath and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4 to 18 hours).[20]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[20]

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[20]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure biaryl product.

  • Characterization: Characterize the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table addresses common problems encountered during Suzuki couplings with electron-deficient substrates.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or oxidized ligand. 2. Insufficiently inert atmosphere (oxygen present). 3. Inappropriate base or solvent system.1. Use fresh, high-purity catalyst and ligand stored under inert gas.[15] 2. Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[15] 3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvent systems.
Dehalogenation Product Observed Formation of a palladium-hydride (Pd-H) species, which reduces the aryl bromide. This can be promoted by trace water or certain bases.1. Use an anhydrous base if possible, though the aqueous system is standard. 2. Optimize the base; sometimes a weaker base can mitigate this side reaction.[15]
Significant Homocoupling of Boronic Acid Primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.1. Improve degassing procedures for all solvents.[15][20] 2. Maintain a strict inert atmosphere throughout the reaction setup and duration.[15]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom before it can transmetalate.1. Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[15][21] 2. Use a milder base (e.g., KF) or lower the reaction temperature.

Conclusion

This compound is a powerful and versatile building block for the synthesis of highly functionalized biaryl compounds. Its successful application in Suzuki-Miyaura cross-coupling is readily achievable through a rational understanding of its electronic properties and careful optimization of key reaction parameters. The electron-withdrawing nitro and fluoro groups activate the C-Br bond, facilitating the critical oxidative addition step. By selecting an appropriate bulky, electron-rich ligand and a suitable base, researchers can achieve high yields and predictable outcomes. The protocols and insights provided in this guide serve as a comprehensive resource for harnessing the full synthetic potential of this valuable intermediate in drug discovery and materials science programs.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733. [Link]
  • Bentham Science Publishers. (2022, September 1). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
  • Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current organic chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. [Link]
  • ResearchGate. (n.d.). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions | Request PDF. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]
  • KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. [Link]
  • Royal Society of Chemistry. (n.d.). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. [Link]
  • Journal of Synthetic Chemistry. (2024, January 21).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2020, December 10). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergy of Fluorine and Nitro Groups: 3-Fluoro-4-nitrobenzaldehyde in Chemical Synthesis. [Link]
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. [Link]
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

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Application Notes & Protocols: Strategic Synthesis of Quinazoline-Based Kinase Inhibitors Utilizing 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in Kinase Inhibitor Synthesis

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors, which can selectively block the activity of specific kinases, has revolutionized targeted therapy. A key challenge in this field is the design and synthesis of novel chemical scaffolds that offer high potency, selectivity, and favorable pharmacological properties.

This compound is a highly functionalized and versatile starting material for the synthesis of kinase inhibitors. Its unique substitution pattern offers a powerful platform for medicinal chemists:

  • The Nitro Group: This serves as a masked amino group, which is crucial for the construction of nitrogen-containing heterocyclic scaffolds, such as the quinazoline core found in many clinically approved kinase inhibitors.

  • The Aldehyde: This reactive functional group is a key participant in cyclization reactions to form the core heterocyclic ring system.

  • The Bromo Substituent: The bromine atom provides a convenient handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura coupling. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and fine-tune the inhibitor's properties.

  • The Fluoro Substituent: The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final compound. Fluorine's high electronegativity can lead to favorable interactions with the target protein and modulate the pKa of nearby functional groups.

This document provides a detailed guide to the synthesis of a quinazoline-based kinase inhibitor, reminiscent of the core structure of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor. The protocols herein leverage the unique reactivity of this compound to construct the quinazoline scaffold, followed by a Suzuki coupling to introduce further molecular diversity.

Synthetic Strategy Overview: A Two-Stage Approach to a Gefitinib Analog

The overall synthetic strategy is a two-stage process. The first stage involves the construction of the core quinazoline ring system through a reductive cyclization of this compound with an appropriate amine. The second stage is a palladium-catalyzed Suzuki-Myaura cross-coupling reaction to append a functionalized aryl group at the 5-position of the quinazoline ring.

G cluster_0 Stage 1: Quinazoline Core Synthesis cluster_1 Stage 2: Diversification via Suzuki Coupling A This compound C Reductive Cyclization A->C B Primary Amine (e.g., Formamidine) B->C D 5-Bromo-7-fluoro-4-chloroquinazoline C->D F Suzuki-Miyaura Coupling D->F E Arylboronic Acid E->F G Final Kinase Inhibitor F->G

Caption: A two-stage workflow for the synthesis of a kinase inhibitor.

Part 1: Synthesis of the 5-Bromo-7-fluoro-4-chloroquinazoline Core

This part of the synthesis focuses on constructing the central quinazoline ring. The process involves a reductive cyclization of the starting nitrobenzaldehyde with a suitable nitrogen source, followed by chlorination to prepare the intermediate for the subsequent cross-coupling reaction. This approach is adapted from established methods for quinazoline synthesis from nitroaromatic precursors[1][2].

Protocol 1: Reductive Cyclization and Chlorination

Materials:

  • This compound

  • Formamidine acetate

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • Reductive Cyclization:

    • In a round-bottom flask, suspend this compound (1.0 eq) and formamidine acetate (1.5 eq) in ethanol.

    • Add iron powder (3.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 78°C).

    • Slowly add concentrated HCl (0.5 eq) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.

    • Continue to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron residues.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid is 5-bromo-7-fluoroquinazolin-4(3H)-one.

  • Chlorination:

    • Suspend the crude 5-bromo-7-fluoroquinazolin-4(3H)-one in toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0 eq) dropwise at 0°C.

    • Heat the mixture to reflux (approximately 110°C) for 2-3 hours.

    • Cool the reaction to room temperature and carefully quench with ice-water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-Bromo-7-fluoro-4-chloroquinazoline.

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the quinazoline core is now utilized as a handle for introducing molecular diversity through a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming C-C bonds and is widely used in drug discovery[3][4]. The choice of the arylboronic acid in this step will determine the final structure of the kinase inhibitor.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-7-fluoro-4-chloroquinazoline

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 5-Bromo-7-fluoro-4-chloroquinazoline (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Combine Reactants: - 5-Bromo-7-fluoro-4-chloroquinazoline - Arylboronic Acid - Palladium Catalyst - Base B Purge with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 80-100°C C->D E Stir for 4-12 hours D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry and Concentrate I->J K Column Chromatography J->K

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Expected Yields and Potency

The following table provides representative data for the synthesis of a hypothetical Gefitinib analog, "Compound X," using the described protocols. The IC₅₀ values are illustrative and would need to be determined experimentally for any newly synthesized compound.

StepReactantProductTypical Yield (%)
Reductive Cyclization/ChlorinationThis compound5-Bromo-7-fluoro-4-chloroquinazoline60-75
Suzuki Coupling5-Bromo-7-fluoro-4-chloroquinazoline"Compound X" (Final Kinase Inhibitor)50-80
CompoundTarget KinaseIllustrative IC₅₀ (nM)
"Compound X"EGFR10-100
GefitinibEGFR2-37

Trustworthiness and Self-Validation

The protocols described are based on well-established and robust chemical transformations. The progress of each reaction can and should be monitored by standard analytical techniques such as TLC and LC-MS. This allows for in-process verification of the reaction's success and the identification of any potential side products. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

References

  • Wu, X., et al. (2010). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry, 18(11), 3812-3822. [Link]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2023). Molecules, 28(15), 5891. [Link]
  • Sharma, M. J., et al. (2019). Synthesis of novel gefitinib-based derivatives and their anticancer activity. Archiv der Pharmazie, 352(5), e1800381. [Link]
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). Molecules, 29(11), 2538. [Link]
  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Medicinal Chemistry Research, 22(12), 5779-5791. [Link]
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2010). Bioorganic & Medicinal Chemistry. [Link]
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... (2019).
  • 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2024). Molecules, 29(11), 2631. [Link]

Sources

The Strategic Utility of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-Bromo-4-fluoro-2-nitrobenzaldehyde has emerged as a highly versatile and strategic building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring a reactive aldehyde, a synthetically tractable bromine atom, and an electron-withdrawing nitro group ortho to a fluorine atom, provides a powerful platform for the construction of diverse molecular architectures. The electron-deficient nature of the aromatic ring, significantly influenced by the nitro and fluoro substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr) and facilitates a range of cyclization and condensation reactions.

This technical guide provides an in-depth exploration of the synthetic utility of this compound for the preparation of medicinally relevant heterocyclic cores, including quinolines, benzimidazoles, and quinazolines. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols for their execution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable starting material in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for safe handling and experimental planning.

PropertyValue
CAS Number 136548-73-3
Molecular Formula C₇H₃BrFNO₃
Molecular Weight 248.01 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 98-102 °C
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.

I. Synthesis of 6-Bromo-7-fluoroquinolines via Domino Nitro Reduction-Friedländer Heterocyclization

The quinoline scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. A highly efficient method for constructing substituted quinolines from 2-nitrobenzaldehydes is the domino nitro reduction-Friedländer heterocyclization. This one-pot reaction circumvents the need for often unstable or inaccessible 2-aminobenzaldehydes by generating them in situ.[1]

Mechanistic Rationale

The reaction proceeds through a two-stage sequence within a single pot:

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of this compound to the corresponding 2-aminobenzaldehyde. Iron powder in glacial acetic acid is a commonly employed, effective, and economical reducing system for this transformation.

  • Friedländer Annulation: The newly formed 2-aminobenzaldehyde intermediate immediately undergoes a Friedländer condensation with an active methylene compound (e.g., a β-diketone or β-ketoester). This acid-catalyzed condensation involves an initial aldol-type reaction followed by cyclization and dehydration to furnish the aromatic quinoline ring.[2][3][4]

The overall workflow is depicted in the following diagram:

G cluster_0 Reaction Workflow Start This compound + Active Methylene Compound Reduction In-situ Nitro Reduction (Fe / AcOH) Start->Reduction Step 1 Intermediate 2-Amino-5-bromo-4-fluorobenzaldehyde (transient) Reduction->Intermediate Formation Condensation Friedländer Annulation Intermediate->Condensation Step 2 Product Substituted 6-Bromo-7-fluoroquinoline Condensation->Product Final Product

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Experimental Protocol

This protocol details the synthesis of a representative 6-bromo-7-fluoroquinoline derivative.

Materials:

  • This compound

  • Active methylene compound (e.g., Ethyl acetoacetate, Acetylacetone)

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and the active methylene compound (2.0-3.0 eq) in glacial acetic acid.

  • Heating: Heat the stirred mixture to 95-110 °C.

  • Addition of Iron: Once the reaction temperature is stable, add iron powder (4.0 eq) in portions over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed.

  • Reaction Monitoring: Maintain the temperature and stir vigorously for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the iron salts, washing the filter cake with additional ethyl acetate.

  • Neutralization: Carefully transfer the filtrate to a separatory funnel and neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-bromo-7-fluoroquinoline.

ReagentMolar Eq.
This compound1.0
Active Methylene Compound2.0 - 3.0
Iron Powder4.0
Glacial Acetic AcidSolvent

II. Synthesis of 6-Bromo-7-fluoro-2-substituted-benzimidazoles

Benzimidazoles are another privileged heterocyclic motif in drug discovery. A common and effective route to 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[5][6][7][8] In this proposed synthesis, the initial step involves a nucleophilic aromatic substitution (SNAr) to generate the required diamine, followed by cyclocondensation.

Synthetic Strategy and Rationale

The synthesis is envisioned as a two-step process:

  • SNAr Reaction: The highly activated fluorine atom in this compound can be displaced by an amine nucleophile (e.g., ammonia or a primary amine) to introduce the second amino group required for benzimidazole formation.

  • Reductive Cyclization: The resulting 4-amino-5-bromo-2-nitrobenzaldehyde derivative can then undergo a reductive cyclization. The nitro group is reduced to an amine, which then condenses with the existing aldehyde functionality to form the imidazole ring.

G cluster_1 Benzimidazole Synthesis Workflow Start_Benz This compound SNAr Nucleophilic Aromatic Substitution (+ Amine Nucleophile) Start_Benz->SNAr Step 1 Intermediate_Benz 4-Amino-5-bromo-2-nitrobenzaldehyde derivative SNAr->Intermediate_Benz Formation Reductive_Cyclization Reductive Cyclization (e.g., Na2S2O4 or H2/Pd-C) Intermediate_Benz->Reductive_Cyclization Step 2 Product_Benz 6-Bromo-7-fluoro-2-substituted-benzimidazole Reductive_Cyclization->Product_Benz Final Product

Caption: Proposed workflow for benzimidazole synthesis.

Proposed Experimental Protocol

This protocol outlines a plausible route to 6-bromo-7-fluoro-2-substituted-benzimidazoles.

Part A: Synthesis of 4-Amino-5-bromo-2-nitrobenzaldehyde Derivative

Materials:

  • This compound

  • Amine nucleophile (e.g., aqueous ammonia, primary amine)

  • A polar aprotic solvent (e.g., DMSO, DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in DMSO. Add the amine nucleophile (1.5-2.0 eq) and a base such as DIPEA (2.0 eq).

  • Heating: Seal the tube and heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary from 4 to 12 hours.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography to yield the desired 4-amino-5-bromo-2-nitrobenzaldehyde derivative.

Part B: Reductive Cyclization to form the Benzimidazole

Materials:

  • 4-Amino-5-bromo-2-nitrobenzaldehyde derivative (from Part A)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol/Water mixture

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the 4-amino-5-bromo-2-nitrobenzaldehyde derivative (1.0 eq) in a mixture of ethanol and water (e.g., 3:1).

  • Addition of Reductant: Heat the solution to reflux and add sodium dithionite (3.0-4.0 eq) portion-wise.

  • Monitoring: Continue refluxing for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Isolation: The product may precipitate from the aqueous residue. If so, collect by filtration. Otherwise, extract with ethyl acetate.

  • Purification: Wash the collected solid or the organic extract with water, dry, and purify by recrystallization or column chromatography to obtain the final 6-bromo-7-fluoro-2-substituted-benzimidazole.

III. Synthesis of 6-Bromo-7-fluoroquinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with a broad range of biological activities. A potential route to quinazolines from this compound involves a cyclocondensation reaction with an amidine.[9]

Synthetic Rationale

This synthesis can be envisioned in a multi-step, one-pot reaction:

  • Nucleophilic Aromatic Substitution: The amidine can act as a nucleophile, displacing the activated fluorine atom of the starting material.

  • Reduction and Cyclization: Subsequent reduction of the nitro group to an amine, followed by intramolecular cyclization with the amidine moiety and aromatization, would lead to the quinazoline ring system.

G cluster_2 Quinazoline Synthesis Workflow Start_Quin This compound + Amidine Cyclocondensation Multi-step Cyclocondensation Start_Quin->Cyclocondensation Reaction Intermediate_Quin Proposed Intermediates Cyclocondensation->Intermediate_Quin Formation Aromatization Aromatization Intermediate_Quin->Aromatization Final Step Product_Quin 6-Bromo-7-fluoroquinazoline Aromatization->Product_Quin Final Product

Caption: Proposed workflow for quinazoline synthesis.

Proposed Experimental Protocol

This protocol is based on the known reactivity of 2-fluoro-5-nitrobenzaldehyde with amidines.[9]

Materials:

  • This compound

  • Amidine hydrochloride (e.g., acetamidine hydrochloride)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Powdered 4 Å molecular sieves

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amidine hydrochloride (1.5 eq), potassium carbonate (3.0 eq), and powdered 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 6-bromo-7-fluoroquinazoline derivative.

ReagentMolar Eq.
This compound1.0
Amidine hydrochloride1.5
Potassium Carbonate3.0
AcetonitrileSolvent

Conclusion

This compound is a potent and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The strategic placement of its functional groups allows for the efficient construction of quinolines, benzimidazoles, and quinazolines through well-established and adaptable synthetic methodologies. The protocols provided herein serve as a robust foundation for researchers to explore the rich chemistry of this valuable building block and to generate novel molecular entities for drug discovery and development programs.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105.
  • (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1396.
  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes.
  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde.
  • ResearchGate. (n.d.). Amidine reaction cyclization with malonoate?.
  • (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14, 15829.
  • Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
  • Dar'in, D. V., et al. (2002). CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES. NEW SYNTHESIS OF ISOQUINOLINES. Chemistry of Heterocyclic Compounds, 38(8), 1014-1015.
  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, 69(Pt 10), o1546.

Sources

Application Notes & Protocols: Reductive Amination of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the synthesis of secondary and tertiary amines.[1][2][3][4] Its prevalence in the pharmaceutical industry, accounting for approximately a quarter of all C-N bond-forming reactions, is a testament to its reliability and operational simplicity.[2] This guide focuses on a particularly challenging substrate: 5-Bromo-4-fluoro-2-nitrobenzaldehyde . The synthesis of substituted anilines from this starting material is of significant interest in drug discovery, where the unique electronic properties imparted by the nitro, bromo, and fluoro substituents can be pivotal for modulating the pharmacological activity of lead compounds.

Substrate Analysis: Navigating the Reactivity of this compound

The successful application of reductive amination to this substrate hinges on a clear understanding of its distinct chemical personality, which is governed by the interplay of its functional groups.

  • Aldehyde Group: This is the primary site of reaction, condensing with a primary or secondary amine to form a transient imine or iminium ion.

  • Ortho-Nitro Group: As a powerful electron-withdrawing group, the nitro functionality significantly activates the aldehyde carbonyl carbon toward nucleophilic attack by an amine. While this facilitates the initial imine formation, it also presents the principal synthetic challenge: chemoselectivity . The nitro group is highly susceptible to reduction by many common reducing agents.

  • Bromo and Fluoro Substituents: These halogens act as moderate electron-withdrawing groups, further increasing the electrophilicity of the aromatic ring and the aldehyde.

The core challenge is therefore to identify conditions that selectively reduce the C=N bond of the in situ-formed iminium ion while leaving the aldehyde (C=O) and, most critically, the nitro (-NO₂) group untouched.

Core Principles & Workflow

The reaction proceeds via a two-stage, one-pot process. First, the aldehyde and amine condense to form an iminium ion intermediate. This equilibrium is typically facilitated by mildly acidic conditions or the removal of water. A carefully selected reducing agent, already present in the mixture, then reduces the iminium ion to the final amine product.

G cluster_process One-Pot Reaction A 5-Bromo-4-fluoro- 2-nitrobenzaldehyde D Iminium Ion Formation (Intermediate) A->D Condensation B Primary or Secondary Amine (R¹R²NH) B->D Condensation C Selective Reducing Agent (e.g., NaBH(OAc)₃) E Selective Reduction C->E D->E F Final Product: Substituted Amine E->F Formation of C-N Bond G Chemoselectivity Challenge cluster_pathways Reactants Aldehyde + Amine Desired Desired Pathway Iminium Ion Reduction Reactants:f0->Desired:port Condensation Undesired2 Undesired Pathway Aldehyde Reduction Reactants:f0->Undesired2:port Product_Amine Target Amine Desired->Product_Amine Selective Reagent (e.g., NaBH(OAc)₃) Undesired1 Undesired Pathway Nitro Group Reduction Product_Amino Amino Byproduct Undesired1->Product_Amino Non-Selective Reagent (e.g., H₂/Pd, NaBH₄) Product_Alcohol Alcohol Byproduct Undesired2->Product_Alcohol Non-Selective Reagent (e.g., NaBH₄)

Caption: Competing reaction pathways in the target synthesis.

ReagentFormulaSelectivity for Imine vs. NitroSafety & HandlingTypical Solvent
Sodium Triacetoxyborohydride NaBH(OAc)₃Excellent . The reagent of choice. Tolerates nitro groups well. [5][6]Low toxicity. Moisture sensitive. No toxic gas evolution. [7]DCE, THF
Sodium Cyanoborohydride NaBH₃CNGood . Generally effective, but can show some reduction of sensitive aldehydes.High Toxicity Risk . Can liberate HCN gas under acidic conditions. [8]MeOH, EtOH
Borane-Pyridine Complex C₅H₅N·BH₃Good . Effective alternative to NaBH₃CN with lower toxicity. [9][10][11]Moderate toxicity. Stable complex, easier to handle than diborane. [12]EtOH, CH₂Cl₂, Toluene
Catalytic Hydrogenation H₂/CatalystPoor . Will readily reduce the nitro group to an amine. [13]Flammable gas (H₂). Requires specialized pressure equipment.EtOH, MeOH, EtOAc

Based on this analysis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) emerges as the superior reagent for this specific application, offering the best combination of selectivity, safety, and efficiency.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is the recommended primary method due to its high chemoselectivity and safety profile. [5][6]

Scientific Rationale

Sodium triacetoxyborohydride is a sterically hindered and electronically attenuated hydride source. Its reduced reactivity prevents the reduction of the aldehyde and, crucially, the nitro group. However, it readily reduces the more electrophilic protonated iminium ion intermediate that forms in situ, driving the reaction towards the desired amine product. [14][15]1,2-Dichloroethane (DCE) is often the preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates. [5]

Materials
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic, 0.1 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Step-by-Step Procedure
  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Add the desired amine (1.1-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive amines or ketones (not applicable here, but for general knowledge), a catalytic amount of acetic acid can be added to facilitate this step. [5]5. In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amine.

Protocol 2: Reductive Amination using Borane-Pyridine Complex (BAP)

This protocol serves as a viable, less toxic alternative to sodium cyanoborohydride. [10][11]

Scientific Rationale

Amine-borane complexes like borane-pyridine are stable, easy-to-handle sources of hydride that are effective for reductive amination. [12]They are generally stable in protic solvents like ethanol, which can facilitate iminium ion formation. The reactivity is often sufficient to reduce the iminium intermediate without affecting the nitro group, although reaction conditions may require more careful optimization compared to NaBH(OAc)₃.

Materials
  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.0 equiv)

  • Borane-Pyridine (BAP) complex (1.0-1.2 equiv)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl, 1M)

  • Aqueous Sodium Hydroxide (NaOH, 1M or 2M)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.0 equiv) in ethanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add the borane-pyridine complex (1.0-1.2 equiv) dropwise to the solution.

  • Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive amines but should be used with caution to avoid potential side reactions.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify by slow addition of 1M HCl to a pH of ~2 to quench the excess borane complex and protonate the product.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove non-basic impurities.

  • Basify the aqueous layer to a pH of >10 by adding 2M NaOH.

  • Extract the product into ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation. 2. Deactivated amine. 3. Reagent degradation (NaBH(OAc)₃ is moisture sensitive).1. Add catalytic acetic acid (Protocol 1). 2. Increase reaction time or gently heat (Protocol 2). 3. Use fresh, anhydrous solvent and a new bottle of reducing agent.
Aldehyde Reduced to Alcohol 1. Reducing agent is too reactive (e.g., NaBH₄ contamination). 2. Water present in the reaction mixture hydrolyzing the reagent.1. Ensure the correct, selective reagent is used. 2. Use strictly anhydrous conditions and solvents.
Nitro Group is Reduced 1. Incorrect (non-selective) reducing agent used. 2. Reaction conditions too harsh (e.g., excessive heat).1. Switch to NaBH(OAc)₃. This is the most common cause. 2. Run the reaction at room temperature.
Di-alkylation of Primary Amine The product secondary amine is reacting with another molecule of aldehyde.Use a stepwise procedure: pre-form the imine, remove excess aldehyde if possible, then add the reducing agent. Alternatively, use a larger excess of the primary amine. [5]

Conclusion

The reductive amination of this compound is a highly achievable transformation provided that the challenge of chemoselectivity is properly addressed. The use of a mild and selective hydride reagent is paramount. Sodium triacetoxyborohydride stands out as the premier choice, offering a reliable, safe, and high-yielding pathway to the desired substituted amine products. By understanding the substrate's reactivity and carefully controlling the reaction conditions, researchers can effectively leverage this powerful reaction to synthesize valuable molecular building blocks for drug discovery and development.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
  • Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720.
  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (This source is referenced by)[1].
  • Savelyev, P. A., & Gribanov, P. S. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299.
  • Pelter, A., et al. (1984). Reductive aminations of ketones and aldehydes using borane-pyridine. Journal of the Chemical Society, Perkin Transactions 1.
  • Savelyev, P. A., & Gribanov, P. S. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry.
  • Shaikh, R. P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 162-187.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Reagent Guides.
  • Bomann, M. D., et al. (2005). Reductive amination with 5-ethyl-2-methylpyridine borane. Tetrahedron Letters, 46(21), 3671-3674.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • TMP Chem. (2020). Reductive Amination. YouTube.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University.
  • ResearchGate. (n.d.). Hydrogenation of diverse benzaldehydes (entries 1-8) and cyclohexanecarboxaldehyde with 1-chloro-4-nitrobenzene.
  • ResearchGate. (2018). I am trying to do reductive amination, kindly share a feasible procedure? Q&A.
  • JoVE. (n.d.). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Video Article.
  • LibreTexts Chemistry. (2020). 21.6: Synthesis of Amines by Reductive Amination.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1845.
  • Wikipedia. (n.d.). Reductive amination.
  • Lee, J. C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Redusions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30291.

Sources

Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the fields of medicinal chemistry, materials science, and catalysis. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them prime candidates for drug discovery and development. The synthesis of Schiff bases via the condensation of a primary amine with an aldehyde or ketone is a synthetically accessible and versatile method.

This guide focuses on the synthesis of novel Schiff base derivatives using 5-Bromo-4-fluoro-2-nitrobenzaldehyde as a key starting material. The strategic placement of bromo, fluoro, and nitro substituents on the benzaldehyde ring is anticipated to significantly modulate the electronic properties, steric hindrance, and ultimately, the biological efficacy of the resulting Schiff base derivatives. The electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogen atoms, makes the carbonyl carbon of the aldehyde highly electrophilic and thus, reactive towards nucleophilic attack by primary amines.

These derivatives hold significant promise for researchers engaged in the design of new therapeutic agents and functional materials. This document provides a comprehensive overview of the synthetic protocols, mechanistic insights, and characterization techniques for these valuable compounds.

Mechanistic Insights: The Chemistry of Schiff Base Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in a stepwise manner, initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde.

The Two-Step Process:
  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration (Elimination): The carbinolamine then undergoes dehydration, eliminating

Application Notes & Protocols: The Utility of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fragment-Centric Approach to Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying low-molecular-weight compounds, or "fragments" (typically ≤300 Da), that bind with low affinity to a biological target.[1] The core principle is that smaller, less complex molecules have a higher probability of forming efficient, high-quality interactions within a target's binding site, leading to higher hit rates and a more thorough exploration of chemical space.[3][4] These initial, weak-binding hits then serve as foundational building blocks, which are intelligently optimized into potent, lead-like molecules through structure-guided design.[2]

This guide focuses on a particularly well-suited class of chemical matter for FBDD: halogenated nitroaromatic aldehydes. Specifically, we will explore the strategic application of 5-Bromo-4-fluoro-2-nitrobenzaldehyde , a fragment that exemplifies the desirable characteristics for a successful FBDD campaign. Its unique combination of functional groups—a bromine atom for potential halogen bonding, a fluorine atom for modulating electronic properties, a nitro group as a hydrogen bond acceptor, and a reactive aldehyde handle—makes it an exceptionally "poised" fragment, ready for rapid, structure-guided elaboration once a binding mode is confirmed.

Physicochemical Profile: this compound

Understanding the intrinsic properties of a fragment is the first step in its application. This compound is a solid at room temperature and possesses characteristics that align well with the generally accepted "Rule of Three" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 213382-45-7[5]
Molecular Formula C₇H₃BrFNO₃[5]
Molecular Weight 248.01 g/mol [5]
Appearance Pale yellow solid-
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 4 (2x Nitro O, 1x Aldehyde O, 1x F)Calculated
Calculated LogP ~2.1Calculated

The strategic placement of its functional groups makes this fragment a versatile probe for mapping protein binding sites.

Caption: Key functional regions of this compound.
  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like backbone carbonyl oxygens.[6] This is a highly directional and specific interaction increasingly exploited in drug design.[7][8]

  • Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors. The fluorine atom can also participate in weaker hydrogen bonds.

  • Reactive Handle: The aldehyde group is a key feature. It is relatively unreactive under physiological screening conditions but serves as a versatile synthetic handle for post-screening elaboration (hit-to-lead development). It can readily undergo reactions like reductive amination to introduce new vectors for exploring the binding pocket.

The FBDD Workflow: From Screening to Structure

A successful FBDD campaign is a multi-step, integrated process. The weak affinity of fragments necessitates the use of sensitive biophysical techniques for screening and validation, with a strong emphasis on obtaining structural information.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization a Fragment Library (incl. Title Compound) b Primary Screen (DSF, SPR, NMR) a->b High Concentration (mM range) c Hit Confirmation (Orthogonal Assay) b->c Initial 'Hits' d Structural Biology (X-ray Crystallography) c->d Validated Hits e Binding Affinity (ITC, SPR) d->e Structure guides validation f Structure-Guided Design (Fragment Growing/Linking) d->f 3D Binding Mode g SAR by Catalog & Synthesis f->g Iterative Cycles h Potent Lead Compound f->h g->f Iterative Cycles Hit_To_Lead cluster_InitialHit Initial Fragment Hit cluster_Strategies Optimization Strategies cluster_Outcome Optimized Lead Hit 5-Bromo-4-fluoro- 2-nitrobenzaldehyde (KD = 500 µM) Grow Fragment Growing (e.g., via aldehyde) Hit->Grow SAR SAR by Catalog (Test Analogs) Hit->SAR Link Fragment Linking (Combine with another hit) Hit->Link Lead Potent Lead Compound (KD = 50 nM) Grow->Lead SAR->Lead Link->Lead

Sources

Application Note: Regioselective Nitration of 4-Bromo-2-fluorobenzaldehyde for the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitroaromatic compounds are foundational building blocks in modern drug discovery and development, serving as versatile precursors for a wide array of functional group transformations. The precise introduction of a nitro group onto a polysubstituted benzene ring is a critical, yet often challenging, synthetic step. This application note provides a comprehensive guide to the experimental procedure for the regioselective nitration of 4-bromo-2-fluorobenzaldehyde, a valuable starting material for the synthesis of complex molecules, including potent enzyme inhibitors.[1] The protocol detailed herein is designed for researchers and scientists in the fields of medicinal chemistry, process development, and organic synthesis.

The nitration of 4-bromo-2-fluorobenzaldehyde presents an interesting case of regioselectivity governed by the interplay of the electronic and steric effects of three distinct substituents. The aldehyde group is a deactivating, meta-directing group, while the fluorine and bromine atoms are deactivating, ortho, para-directing groups.[2][3] This inherent competition in directing effects necessitates carefully controlled reaction conditions to achieve a high yield of the desired isomer. This guide will not only provide a step-by-step protocol but also delve into the mechanistic rationale for the observed regioselectivity, safety considerations, and detailed analytical characterization of the product.

Key Reaction Parameters

ParameterValue/Condition
Starting Material 4-Bromo-2-fluorobenzaldehyde
Reagents Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)
Solvent Sulfuric Acid (serves as solvent and catalyst)
Reaction Temperature 0 °C
Reaction Time 1-2 hours (monitor by TLC)
Work-up Quenching with ice-water, extraction
Purification Recrystallization or column chromatography
Expected Product 4-Bromo-2-fluoro-6-nitrobenzaldehyde
Expected Yield Moderate to high (regioselective)

Reaction Mechanism and Regioselectivity

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[4] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid.[5]

Step 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion then attacks the electron-rich aromatic ring. In the case of 4-bromo-2-fluorobenzaldehyde, the position of attack is dictated by the directing effects of the existing substituents. The aldehyde group directs incoming electrophiles to the meta positions (C3 and C5), while the fluorine and bromine atoms direct to the ortho and para positions.

  • Fluorine (at C2): ortho (C1, C3), para (C5)

  • Bromine (at C4): ortho (C3, C5), para (C1)

  • Aldehyde (at C1): meta (C3, C5)

Both the halogens and the aldehyde group deactivate the ring, making the reaction slower than the nitration of benzene.[2] However, the positions activated by the halogens (C3 and C5) are also the positions directed by the aldehyde group. The position C6 is ortho to the fluorine atom. Considering the steric hindrance from the bulky bromine atom at C4 and the aldehyde group at C1, the nitration is expected to occur preferentially at the less sterically hindered position that is still activated by a halogen. Published research indicates that this reaction proceeds regioselectively, and based on the combined directing effects and steric considerations, the primary product is anticipated to be 4-bromo-2-fluoro-6-nitrobenzaldehyde .[1]

Experimental Workflow

workflow prep Preparation of Nitrating Mixture reac Nitration Reaction prep->reac Add dropwise at 0 °C workup Work-up and Extraction reac->workup Quench with ice-water purify Purification workup->purify Crude product charac Characterization purify->charac Pure product

Caption: Experimental workflow for the nitration of 4-bromo-2-fluorobenzaldehyde.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluorobenzaldehyde[6][7]

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 10 mL of concentrated sulfuric acid.

    • Slowly and carefully add 2.5 mL of concentrated nitric acid dropwise to the sulfuric acid while stirring. Maintain the temperature of the mixture below 10 °C. This mixture should be prepared fresh and used immediately.

  • Nitration Reaction:

    • In a separate flask, dissolve 1.0 g of 4-bromo-2-fluorobenzaldehyde in 5 mL of concentrated sulfuric acid. Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes. Ensure the internal temperature of the reaction mixture is maintained at 0 °C throughout the addition.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with vigorous stirring. A precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral.

  • Extraction and Drying:

    • Transfer the crude solid to a separatory funnel and dissolve it in ethyl acetate.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-bromo-2-fluoro-6-nitrobenzaldehyde.

Safety Precautions

The nitration of aromatic compounds is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.[8][9]

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[4][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[2] The use of an ice bath and slow, dropwise addition of reagents is crucial.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes.[8] This entire procedure must be conducted in a well-ventilated chemical fume hood.

  • Emergency Preparedness: An emergency eyewash and safety shower should be readily accessible. Have appropriate spill containment and neutralization materials on hand.

Characterization of the Product

The structure and purity of the synthesized 4-bromo-2-fluoro-6-nitrobenzaldehyde should be confirmed by standard analytical techniques.

characterization product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry product->ms Molecular Weight Confirmation ir Infrared Spectroscopy product->ir Functional Group Analysis mp Melting Point product->mp Purity Assessment

Caption: Analytical workflow for the characterization of 4-bromo-2-fluoro-6-nitrobenzaldehyde.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two aromatic protons as doublets in the downfield region, in addition to the aldehyde proton singlet. The chemical shifts and coupling constants will be characteristic of the substitution pattern.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, further confirming the structure of the product.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch, the C-NO₂ asymmetric and symmetric stretches, and the aromatic C-H and C=C stretches.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 4-bromo-2-fluorobenzaldehyde. By carefully controlling the reaction conditions, particularly the temperature, it is possible to synthesize 4-bromo-2-fluoro-6-nitrobenzaldehyde, a valuable intermediate for the development of novel pharmaceuticals. The provided information on the reaction mechanism, safety precautions, and analytical characterization will be a valuable resource for researchers in organic and medicinal chemistry.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II.
  • Royal Society of Chemistry. (n.d.). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry.
  • LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts.
  • University of Washington. (2024). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). 4-Bromo-2-nitrobenzaldehyde synthesis.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.
  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • BenchChem. (n.d.). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-6-hydroxybenzaldehyde.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzaldehyde 96%.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.

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Protecting Group Strategies for 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactive Landscape of a Highly Functionalized Benzaldehyde

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, prized for its unique substitution pattern that allows for diverse chemical transformations. However, the very features that make it synthetically attractive also present a significant challenge: the highly electrophilic nature of the aldehyde functionality. The potent electron-withdrawing effects of the nitro, bromo, and fluoro substituents converge to activate the carbonyl group, making it highly susceptible to nucleophilic attack. This heightened reactivity often precludes selective transformations at other positions on the molecule.

Therefore, the judicious application of a protecting group for the aldehyde is a critical strategic consideration in any multi-step synthesis involving this substrate. This application note provides a comprehensive guide to selecting and implementing robust protecting group strategies for this compound. We will delve into the rationale for experimental choices, provide detailed, field-proven protocols, and discuss the nuances of deprotection in the context of this sensitive molecule.

Core Directive: Selecting the Optimal Protecting Group

The primary objective when protecting the aldehyde in this compound is to mask its electrophilicity, rendering it inert to nucleophilic and basic conditions. The ideal protecting group must be:

  • Easily and efficiently introduced under conditions that do not promote side reactions.

  • Stable to the intended subsequent reaction conditions (e.g., strong bases, organometallics, hydrides).

  • Readily and selectively removed under mild conditions that preserve the integrity of the nitro, fluoro, and bromo substituents.

Given these criteria, cyclic acetals , particularly 1,3-dioxolanes , emerge as the preeminent choice. They are readily formed under acidic conditions and exhibit excellent stability towards a wide range of non-acidic reagents.[1][2][3] Thioacetals also offer robust protection but often require harsher deprotection conditions involving heavy metals, which may not be ideal for pharmaceutical intermediates.[4][5]

The decision-making process for selecting a suitable protecting group strategy is outlined in the workflow below.

G cluster_0 Protecting Group Strategy Selection A Define Subsequent Reaction Conditions B Are conditions acidic? A->B Analyze C Are conditions basic or nucleophilic? B->C No D Consider alternative synthetic route or orthogonal protecting groups B->D Yes E Select Acetal (e.g., 1,3-Dioxolane) Protection C->E Yes F Proceed with Synthesis E->F

Caption: Workflow for selecting an appropriate protecting group.

Experimental Protocols

The following protocols are based on established procedures for the protection of electron-deficient benzaldehydes and are adapted for this compound.

Protocol 1: Protection of this compound as a 1,3-Dioxolane

This protocol describes the formation of the cyclic acetal using ethylene glycol and a catalytic amount of a Brønsted acid, with azeotropic removal of water to drive the reaction to completion.[6][7]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, reflux condenser, heating mantle, round-bottom flask, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), ethylene glycol (1.5 eq), and toluene (sufficient to suspend the aldehyde).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Deprotection Strategies: Regenerating the Aldehyde

The removal of the 1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.[1][8] However, given the presence of sensitive functional groups on the aromatic ring, mild deprotection conditions are highly recommended to avoid potential side reactions.

Deprotection MethodReagents and ConditionsAdvantagesPotential Considerations
Standard Acid Hydrolysis 2M HCl in Acetone/WaterFast and effective.May be too harsh for sensitive substrates.
Mild Lewis Acid Catalysis Er(OTf)₃ (cat.) in wet nitromethaneVery gentle, neutral pH conditions.[1]Nitromethane can be problematic to remove.
Iodine Catalysis I₂ (cat.) in AcetoneNeutral conditions, fast reaction times.[1]Quenching with thiosulfate is required.
Solid-Supported Acid Amberlyst-15 in AcetoneEasy workup (filtration of catalyst).May require longer reaction times.
Protocol 2: Mild Deprotection of 2-(5-Bromo-4-fluoro-2-nitrophenyl)-1,3-dioxolane using Iodine

This protocol utilizes a catalytic amount of iodine in acetone, a mild and efficient method for acetal cleavage that is compatible with many sensitive functional groups.[1]

Materials:

  • 2-(5-Bromo-4-fluoro-2-nitrophenyl)-1,3-dioxolane

  • Acetone (reagent grade)

  • Iodine (I₂) (0.1 equivalents)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-dioxolane derivative (1.0 eq) in acetone.

  • Add a catalytic amount of iodine (0.1 eq).

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, add saturated aqueous sodium thiosulfate solution dropwise until the brown color of the iodine disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected this compound.

Potential Challenges and Scientific Rationale

1. Reactivity of the Aromatic Ring: The this compound ring is highly electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at the fluorine-bearing carbon, as fluoride is an excellent leaving group in such reactions.[9][10] The use of strong, non-sterically hindered bases in subsequent synthetic steps could lead to unwanted displacement of the fluoride. The acetal protecting group is stable under these basic conditions, thus preventing reactions at the aldehyde and allowing for a cleaner reaction profile at other sites.

2. Stability of Substituents during Deprotection: While acetals are stable to base, their removal requires acidic conditions. The nitro group is generally stable to mild acidic conditions. However, strongly acidic conditions and elevated temperatures should be avoided to prevent potential side reactions. The mild deprotection methods outlined in Protocol 2 are therefore highly recommended to ensure the integrity of the molecule is maintained.

3. Orthogonal Protection Strategies: In a complex synthesis, it may be necessary to employ multiple protecting groups that can be removed independently of one another, a concept known as orthogonal protection .[11] If a subsequent synthetic step requires acidic conditions, a different aldehyde protecting group that is stable to acid but labile to other conditions (e.g., a silyl-based protecting group cleaved by fluoride ions) might be considered. However, for most applications where the aldehyde needs to be protected from basic or nucleophilic reagents, the 1,3-dioxolane is a robust and reliable choice.

The relationship between the choice of protecting group and the subsequent reaction conditions is visualized below.

G cluster_1 Orthogonal Strategy Considerations Start Protected Aldehyde (1,3-Dioxolane) Reaction1 Reaction with Strong Base/Nucleophile Start->Reaction1 Reaction2 Reaction under Acidic Conditions Start->Reaction2 Outcome1 Acetal is Stable Reaction Proceeds Reaction1->Outcome1 Outcome2 Acetal is Cleaved Side Reactions Likely Reaction2->Outcome2 Deprotection Mild Acidic Deprotection Outcome1->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Synthesis

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic ring system that serves as a potent building block for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. The convergence of three distinct functionalities—a reactive aldehyde, and two halogen atoms (bromine and fluorine) activated by a strongly electron-withdrawing nitro group—endows this molecule with a unique and selective reactivity profile. The strategic positioning of the nitro group ortho to the fluorine and meta to the bromine atom critically activates the C4 position for nucleophilic aromatic substitution (SNAr), making the displacement of the fluoride ion the principal and most facile reaction pathway.[1] This guide provides an in-depth exploration of the reaction conditions for nucleophilic substitution on this substrate, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

Scientific Integrity & Logic: The Pillars of Predictable Reactivity

Expertise & Experience: Understanding the Causality Behind Experimental Choices

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[2] The presence of the nitro group is paramount; its strong electron-withdrawing nature delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.[3]

Regioselectivity: The fluorine atom at C4 is the preferred site of substitution over the bromine atom at C5. This is due to two key factors:

  • Activation by the Nitro Group: The nitro group is positioned ortho to the fluorine, allowing for maximal resonance stabilization of the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C4. The negative charge can be delocalized onto the oxygen atoms of the nitro group. In contrast, the nitro group is meta to the bromine, and this resonance stabilization is not possible if the nucleophile attacks the carbon bearing the bromine.[4]

  • Leaving Group Ability: In the context of SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, encouraging nucleophilic attack.[5]

The aldehyde group, while also electrophilic, generally requires different reaction conditions to undergo nucleophilic attack and can often be unreactive under the conditions typically employed for SNAr, especially when the nucleophile is a weak one. However, with strong nucleophiles or under conditions that favor carbonyl chemistry, competitive reactions at the aldehyde can occur.

Trustworthiness: A Self-Validating System in Every Protocol

The protocols detailed below are designed to be self-validating. Each step includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction is proceeding as expected. Furthermore, the purification and characterization steps are integral to confirming the identity and purity of the final product, ensuring the integrity of the experimental results.

Authoritative Grounding & Comprehensive References

The mechanistic claims and protocols presented in this guide are supported by established principles of organic chemistry and are analogous to well-documented procedures for similar activated aromatic systems. A key application of this compound is in the synthesis of 2-aminobenzylidene derivatives through a convergent Knoevenagel–nucleophilic aromatic substitution approach, demonstrating the feasibility of SNAr at the C4 position.[1]

Visualizing the Reaction Mechanism

SNAr_Mechanism substrate This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) substrate->meisenheimer + Nu⁻ (Attack at C4) nucleophile Nu⁻ product 4-Substituted-5-bromo-2-nitrobenzaldehyde meisenheimer->product - F⁻ (Elimination) leaving_group F⁻

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles, extrapolated from protocols for analogous fluoro-nitroaromatic compounds.[2][3]

Nucleophile ClassExample NucleophileBaseSolvent(s)Temperature (°C)Typical Reaction Time (h)
Amines Primary/Secondary Amines (e.g., Aniline, Morpholine)K₂CO₃, Cs₂CO₃, Et₃NDMF, DMSO, Acetonitrile25 - 1002 - 12
Alcohols Phenols, Aliphatic AlcoholsNaH, K₂CO₃, t-BuOKDMF, THF, Dioxane25 - 1204 - 24
Thiols Thiophenols, Alkyl ThiolsNaH, K₂CO₃, Na₂SDMF, DMSO, Ethanol25 - 801 - 6

Experimental Protocols

General Experimental Workflow

Experimental_Workflow start Start: Substrate, Nucleophile, Base, Solvent reaction Reaction Setup: - Inert atmosphere (N₂ or Ar) - Stirring at specified temperature start->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Quench with water - Extract with organic solvent monitoring->workup Reaction Complete purification Purification: - Column chromatography or - Recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of 4-(alkyl/arylamino)-5-bromo-2-nitrobenzaldehydes.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in DMF.

  • Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of morpholine.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-4-morpholino-2-nitrobenzaldehyde.

Protocol 2: Reaction with Phenolic Nucleophiles (e.g., Phenol)

This protocol outlines a general method for the synthesis of 4-aryloxy-5-bromo-2-nitrobenzaldehydes.

Materials:

  • This compound (1.0 eq.)

  • Phenol (1.2 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware.

Procedure:

  • Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF and cool to 0 °C in an ice bath.

  • Addition of Phenol: Add a solution of phenol in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide.

  • Addition of Substrate: Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3 x volume).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer in vacuo. Purify the residue by flash chromatography to yield 5-bromo-2-nitro-4-phenoxybenzaldehyde.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol provides a general procedure for the synthesis of 4-(arylthio)-5-bromo-2-nitrobenzaldehydes.

Materials:

  • This compound (1.0 eq.)

  • Thiophenol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a solution of this compound in acetonitrile, add potassium carbonate.

  • Addition of Thiol: Add thiophenol to the suspension.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 1-3 hours).

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and evaporate the solvent. Purify the crude product by column chromatography to afford the desired 5-bromo-2-nitro-4-(phenylthio)benzaldehyde.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • WordPress. (2023). SNAr Solvents and Reagents.
  • WordPress. (2024). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • Kim, H., & Lee, J. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • BenchChem. (2025). 5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (2025). A Researcher's Guide to Confirming Regiochemistry in Nucleophilic Aromatic Substitution of 2,5-Dibromo-4-fluorotoluene.
  • Xu, Y., et al. (2014). Stereoselective synthesis of 2-aminobenzylidene derivatives from 5-nitro/cyano-activated 2-halobenzaldehydes: a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution approach. Organic & Biomolecular Chemistry, 12(35), 6928-6938.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4784.
  • National Institutes of Health. (2024).
  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzaldehyde and 4-Nitrobenzaldehyde.

Sources

scale-up synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic building block, pivotal in the synthesis of complex heterocyclic compounds for the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring an aldehyde for condensations, a nitro group for reductions and further transformations, and bromo- and fluoro-substituents for cross-coupling reactions and metabolic stability tuning—makes it an exceptionally valuable intermediate. This guide provides a comprehensive, safety-centric protocol for the multi-gram scale synthesis of this compound. It further details the subsequent derivatization via the Suzuki-Miyaura cross-coupling reaction, offering researchers a robust pathway from a simple precursor to complex biaryl structures. The protocols are designed with scalability and safety as primary considerations, incorporating detailed process hazard analysis, in-process controls, and rigorous analytical quality control measures.

Strategic Overview: Synthesis and Derivatization

The selected synthetic strategy involves the nitration of a commercially available precursor, 5-bromo-4-fluorobenzaldehyde. This approach is chosen for its directness and high atom economy. The subsequent purification leverages a classical yet highly effective method for aldehydes—formation and regeneration from a bisulfite adduct—which is particularly amenable to large-scale operations, avoiding the need for costly and time-consuming column chromatography.[1][2][3]

The guide culminates in a protocol for a palladium-catalyzed Suzuki-Miyaura coupling, demonstrating the utility of the synthesized bromo-substituted product as a versatile platform for generating molecular diversity.[4][5][6]

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Derivatization Start 5-Bromo-4-fluorobenzaldehyde (Starting Material) Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) Start->Nitration Step 3.1 Workup Aqueous Work-up & Extraction Nitration->Workup Step 3.2 Purification Purification via Bisulfite Adduct Workup->Purification Step 3.3 Product1 This compound (Target Intermediate) Purification->Product1 Product1_ref This compound QC Analytical QC (HPLC, NMR, MS) Product1->QC Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) Product1_ref->Suzuki Step 5.0 FinalProduct 5-Aryl-4-fluoro-2-nitrobenzaldehyde (Derivative) Suzuki->FinalProduct FinalProduct->QC

Caption: Overall strategic workflow for synthesis and derivatization.

Process Safety and Hazard Analysis for Nitration Scale-Up

Nitration reactions are notoriously energetic and require stringent safety protocols, especially during scale-up. The primary hazards stem from the highly corrosive and oxidizing nature of the nitrating mixture (HNO₃/H₂SO₄) and the exothermic nature of the reaction, which can lead to thermal runaway if not properly controlled.[7][8] Furthermore, organic nitro compounds are often thermally sensitive and can decompose violently at elevated temperatures.[9][10]

Core Safety Pillars
  • Hazard Identification :

    • Chemicals : Concentrated nitric and sulfuric acids are severely corrosive and strong oxidizers.[11][12] Contact with organic materials can lead to fire.[12] The product, a nitroaromatic compound, is potentially explosive and should be handled with care.

    • Process : The reaction is highly exothermic (ΔH ≈ −73 to −253 kJ/mol), creating a risk of thermal runaway.[7][8] Uncontrolled temperature increases can accelerate decomposition and lead to a dangerous pressure build-up in a sealed vessel.

  • Engineering Controls :

    • Reactor : Use a jacketed glass reactor with an overhead stirrer, a temperature probe, and an addition funnel. The reactor must be connected to a robust cooling system (chiller) capable of handling the heat load.

    • Ventilation : All operations must be conducted within a certified chemical fume hood to prevent exposure to toxic nitrogen oxide gases (NOx) that may be generated.[13]

    • Emergency Preparedness : An emergency shower and eyewash station must be immediately accessible.[12][13] Spill kits containing a neutralizer (e.g., sodium carbonate) should be readily available.

  • Personal Protective Equipment (PPE) :

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • Chemical splash goggles and a full-face shield.[13]

    • A flame-retardant lab coat.

G cluster_controls Control Measures cluster_ppe Personal Protective Equipment Start Initiate Scale-Up Assessment CheckExotherm Is Reaction Highly Exothermic? Start->CheckExotherm UseJacketedReactor Use Jacketed Reactor with Chiller CheckExotherm->UseJacketedReactor Yes CheckReagents Are Reagents Corrosive or Toxic? CheckExotherm->CheckReagents No SlowAddition Implement Slow, Controlled Reagent Addition UseJacketedReactor->SlowAddition TempMonitoring Continuous Temperature Monitoring SlowAddition->TempMonitoring EmergencyPlan Establish Quenching & Emergency Cooling Plan TempMonitoring->EmergencyPlan EmergencyPlan->CheckReagents WorkInHood Work in Fume Hood CheckReagents->WorkInHood Yes Proceed Proceed with Scaled-Up Synthesis CheckReagents->Proceed No WearPPE Wear Acid-Resistant Gloves, Goggles, Face Shield WorkInHood->WearPPE WearPPE->Proceed

Caption: Safety decision workflow for scaling up nitration reactions.

Detailed Synthesis Protocol: this compound

This protocol is designed for a 10-gram scale synthesis. All glassware must be thoroughly dried before use.

Step 1: Nitration
  • Materials & Reagents :

    • 5-Bromo-4-fluorobenzaldehyde (10.0 g, 49.3 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) (60 mL)

    • Concentrated Nitric Acid (HNO₃, 70%) (5.0 mL, ~78.8 mmol)

    • Crushed Ice

    • Deionized Water

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment :

    • 250 mL three-neck round-bottom flask (jacketed, if available)

    • Overhead mechanical stirrer

    • Digital thermometer probe

    • Dropping funnel

    • Low-temperature circulator/chiller or large ice-salt bath

    • 1 L beaker

    • 500 mL separatory funnel

  • Procedure :

    • Reactor Setup : Equip the three-neck flask with the stirrer, thermometer, and dropping funnel.

    • Acid Charge : Charge the flask with concentrated H₂SO₄ (60 mL). Begin stirring and cool the acid to 0-5 °C using the chiller or ice bath.

    • Substrate Addition : Slowly add 5-bromo-4-fluorobenzaldehyde (10.0 g) in portions to the cold, stirred sulfuric acid. Ensure the temperature does not exceed 10 °C. The substrate should fully dissolve.

    • Nitrating Mixture : In a separate small beaker, carefully pre-mix concentrated HNO₃ (5.0 mL) with concentrated H₂SO₄ (10 mL), cooling the beaker in an ice bath during the addition. Transfer this nitrating mixture to the dropping funnel.

    • Controlled Nitration : Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. Crucially, maintain the internal reaction temperature at 0-5 °C throughout the addition. A slight exotherm will be observed; adjust the addition rate to control it.

    • Reaction Monitoring : After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

Step 2: Work-up and Extraction
  • Quenching : Place approximately 400 g of crushed ice into the 1 L beaker. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow precipitate will form.

  • Extraction : Once all the ice has melted, transfer the slurry to the 500 mL separatory funnel. Extract the aqueous mixture with DCM (3 x 100 mL).

  • Washing : Combine the organic layers and wash sequentially with:

    • Deionized water (1 x 100 mL)

    • Saturated NaHCO₃ solution (2 x 100 mL, Caution: gas evolution! Vent the funnel frequently).

    • Brine (1 x 100 mL)

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

Step 3: Purification via Bisulfite Adduct

This purification method is highly selective for aldehydes and is an excellent alternative to chromatography for achieving high purity on a larger scale.[2][3]

  • Additional Materials :

    • Methanol

    • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared)

    • Diethyl ether

    • 5 M Sodium Hydroxide (NaOH) solution

  • Procedure :

    • Adduct Formation : Dissolve the crude product in methanol (approx. 50 mL) in a 250 mL Erlenmeyer flask. Transfer this solution to a 500 mL separatory funnel.

    • Add saturated NaHSO₃ solution (100 mL) and shake vigorously for 2-3 minutes. A thick white precipitate of the bisulfite adduct should form.

    • Add diethyl ether (100 mL) to the funnel and shake again. This will extract any non-aldehydic organic impurities.

    • Separate the layers. Discard the organic (ether) layer.

    • Adduct Regeneration : Return the aqueous layer containing the white precipitate to the separatory funnel.

    • Slowly add 5 M NaOH solution dropwise while shaking. The pH of the aqueous layer should be adjusted to >12. The white precipitate will dissolve, regenerating the free aldehyde.

    • Final Extraction : Extract the regenerated aldehyde from the basic aqueous solution with DCM (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over MgSO₄, filter, and concentrate in vacuo to yield the purified this compound.

Analytical Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of the final product. The methods below provide a framework for comprehensive characterization.

Parameter Method Expected Result / Specification Reference
Identity ¹H NMRSpectrum consistent with the proposed structure. Key signals: Aldehyde proton (~10 ppm, s), and distinct aromatic protons with characteristic splitting patterns.[14][15]
Identity ¹³C NMRSpectrum consistent with the proposed structure. Key signals: Carbonyl carbon (~185-190 ppm), and aromatic carbons showing C-F and C-Br coupling.[14][15]
Identity & Mass LC-MSMolecular ion peak corresponding to the exact mass. [M]+ at m/z 246.9/248.9, showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br).[16]
Purity HPLC (RP)Purity ≥ 98% (by area %). A single major peak should be observed at the expected retention time.[14][17][18]
Appearance VisualPale yellow to yellow solid.
Typical HPLC Conditions
  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid for MS compatibility).[14][18]

  • Flow Rate : 1.0 mL/min.[17]

  • Detection : UV at 254 nm.

G cluster_tests Quality Control Tests Input Purified Solid Sample HPLC HPLC Analysis (Purity Check) Input->HPLC NMR NMR Spectroscopy (¹H, ¹³C Structure ID) Input->NMR MS Mass Spectrometry (Molecular Weight ID) Input->MS Purity Purity ≥ 98%? HPLC->Purity Structure Structure Confirmed? NMR->Structure Mass Correct M+ Peak? MS->Mass Purity->Structure Yes Fail Repurify or Reject Purity->Fail No Structure->Mass Yes Structure->Fail No Pass Release Batch Mass->Pass Yes Mass->Fail No

Caption: Quality control workflow for final product release.

Application Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the derivatization of the synthesized product, demonstrating its utility as a building block.

  • Materials & Reagents :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)

    • Inert Gas (Argon or Nitrogen)

  • Equipment :

    • Schlenk flask or round-bottom flask with condenser

    • Magnetic stirrer and heating mantle

    • Inert gas line (manifold)

  • Procedure :

    • Reactor Setup : To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]

    • Inert Atmosphere : Seal the flask and purge the system by evacuating and backfilling with inert gas three times.

    • Solvent Addition : Add the degassed solvent mixture via syringe.

    • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[4]

    • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water, dry over MgSO₄, and concentrate. The crude product can then be purified by column chromatography or recrystallization.

References

  • Murray, J. I., et al. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • YouTube. (2024).
  • Ma, S., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (2022).
  • National Institutes of Health (NIH). (2024).
  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
  • University of Washington. (n.d.). NITRIC ACID SAFETY. Environmental Health & Safety. [Link]
  • ACS Publications. (2012). Runaway Reaction Hazards in Processing Organic Nitro Compounds. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • DOKUMEN.PUB. (2013).
  • Unknown Source. (n.d.).
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
  • Google Patents. (2000).
  • Unknown Blog. (2025). The synthesis process of ortho nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. [Link]
  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. [Link]
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]
  • BenchChem. (n.d.). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. [Link]
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of library synthesis is a cornerstone of successful drug discovery programs. Parallel synthesis has emerged as a powerful strategy for the rapid generation of diverse compound collections, enabling comprehensive exploration of structure-activity relationships (SAR).[1] The selection of a versatile and strategically functionalized starting material is paramount to the success of these endeavors. 5-Bromo-4-fluoro-2-nitrobenzaldehyde is an exemplary scaffold, engineered with a unique constellation of functional groups that offer orthogonal reactivity and vectors for diversification.

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis workflows. We will explore the inherent chemical logic of this reagent, provide detailed, field-proven protocols for key chemical transformations, and present a strategic vision for its application in the construction of high-value screening libraries.

The Chemical Rationale: Unpacking the Reactivity of this compound

The utility of this compound in parallel synthesis is a direct consequence of its distinct chemical functionalities:

  • The Aldehyde: This group serves as a primary handle for a multitude of transformations, most notably reductive amination, to introduce a diverse range of amine-containing substituents. The presence of strong electron-withdrawing groups (nitro and halogens) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles.[2]

  • The Bromo Group: A versatile linchpin for carbon-carbon bond formation, the bromine atom is an ideal participant in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][5] This allows for the introduction of a wide array of aryl and heteroaryl moieties.

  • The Fluoro Group: The fluorine atom can serve multiple roles. It can be a site for nucleophilic aromatic substitution (SNA_r_) under specific conditions, or it can be retained in the final compounds to enhance metabolic stability and binding affinity.[6]

  • The Nitro Group: The strongly electron-withdrawing nitro group not only activates the aldehyde but can also be reduced to an amine, providing a secondary point for diversification. This sequential functionalization allows for the generation of complex, multi-substituted scaffolds from a single starting material.

This multi-functional nature allows for a "build-and-diversify" approach, where a common core is first synthesized and then elaborated upon in subsequent parallel reactions.

Experimental Workflows and Protocols

The following protocols are designed for execution in a parallel synthesis format, amenable to 24 or 96-well reaction blocks.

Workflow 1: Library Generation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of secondary and tertiary amines from aldehydes.[7][8][9] The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for this reaction. Sodium triacetoxyborohydride (STAB) is a recommended reducing agent due to its mildness and tolerance of a wide range of functional groups.[10]

Diagram of Reductive Amination Workflow

Reductive_Amination_Workflow Start 5-Bromo-4-fluoro- 2-nitrobenzaldehyde Reaction Reductive Amination (STAB, DCE) Start->Reaction Amine Amine Library (R-NH2) Amine->Reaction Purification Parallel Purification (e.g., SPE) Reaction->Purification Quench & Workup Library Diversified Amine Library Purification->Library Characterization

Caption: Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous 1,2-dichloroethane (DCE).

    • Prepare a 0.25 M stock solution of a diverse library of primary and secondary amines in anhydrous DCE.

    • Prepare a 0.4 M suspension of sodium triacetoxyborohydride (STAB) in anhydrous DCE.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add 200 µL of the this compound stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the respective amine stock solution (0.05 mmol, 1.25 eq) to each well.

    • Seal the plate and agitate at room temperature for 30 minutes to facilitate imine formation.

    • Add 200 µL of the STAB suspension (0.08 mmol, 2.0 eq) to each well.

  • Reaction and Workup:

    • Seal the reaction plate and agitate at room temperature for 16-24 hours.

    • Monitor reaction completion by LC-MS analysis of a representative well.

    • Quench the reaction by the addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Agitate for 10 minutes, then add 500 µL of dichloromethane to each well.

    • Separate the organic layer using a liquid handler or by careful manual pipetting.

    • Pass the organic extracts through a parallel solid-phase extraction (SPE) cartridge (e.g., silica or a suitable reverse-phase sorbent) for purification.

  • Analysis and Storage:

    • Elute the purified products and concentrate in vacuo.

    • Characterize the library members by LC-MS and/or NMR (for selected examples).

    • Dissolve the final compounds in DMSO to create a stock solution plate for screening.

ParameterRecommended ConditionNotes
Solvent Anhydrous DCE or EtOAcDCE is generally preferred for its ability to dissolve a wide range of substrates.[10]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Offers excellent functional group tolerance and mild reaction conditions.[10]
Stoichiometry Aldehyde (1.0 eq), Amine (1.1-1.2 eq), STAB (1.5-2.0 eq)A slight excess of the amine and reducing agent drives the reaction to completion.[10]
Temperature Room TemperatureThe activated nature of the aldehyde typically allows for efficient reaction at ambient temperature.
Reaction Time 12-24 hoursMonitor by LC-MS for optimal reaction time.
Workflow 2: Library Elaboration via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly reliable method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[11][12] The bromine atom at the 5-position of the benzaldehyde scaffold is well-suited for this transformation.

Diagram of Suzuki Coupling Workflow

Suzuki_Coupling_Workflow Start 5-Bromo-4-fluoro- 2-nitrobenzaldehyde (or amine derivative) Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Boronic_Acid Boronic Acid Library (R-B(OH)2) Boronic_Acid->Reaction Purification Parallel Purification (e.g., SPE, Prep-HPLC) Reaction->Purification Workup Library Diversified Biaryl Library Purification->Library Characterization

Caption: Workflow for parallel Suzuki coupling.

Detailed Protocol: Parallel Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of the 5-bromo-aryl starting material (either the initial aldehyde or a product from the reductive amination library) in a suitable solvent such as 1,4-dioxane.

    • Prepare a 0.24 M stock solution of a diverse library of aryl and heteroaryl boronic acids in 1,4-dioxane.

    • Prepare a 1 M aqueous solution of a base, such as K₂CO₃ or Cs₂CO₃.

  • Reaction Setup (per well of a 96-well plate):

    • To each well, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand if necessary.

    • Add 200 µL of the 5-bromo-aryl stock solution (0.04 mmol, 1.0 eq).

    • Add 200 µL of the respective boronic acid stock solution (0.048 mmol, 1.2 eq).

    • Add 80 µL of the 1 M aqueous base solution (0.08 mmol, 2.0 eq).

    • Degas the sealed reaction plate by purging with an inert gas (e.g., argon or nitrogen).

  • Reaction and Workup:

    • Heat the reaction plate to 80-100 °C with agitation for 6-18 hours.

    • Monitor reaction completion by LC-MS.

    • Cool the plate to room temperature.

    • Add 500 µL of ethyl acetate to each well and agitate.

    • Separate the organic layer. The workup can be automated using a liquid handler.

  • Purification and Analysis:

    • Purify the crude products using parallel SPE or preparative HPLC.

    • Characterize the final compounds by LC-MS and store as DMSO stock solutions.

ParameterRecommended ConditionNotes
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is crucial and may require screening for optimal results with different boronic acids.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.[3]
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA biphasic solvent system is common for Suzuki couplings.[3][11]
Temperature 80-100 °CElevated temperatures are typically required to drive the catalytic cycle.
Reaction Time 6-18 hoursDependent on the reactivity of the boronic acid and the chosen catalytic system.

Advanced Applications: Sequential and Orthogonal Diversification

The true power of this compound lies in the ability to perform sequential reactions, dramatically increasing the complexity and diversity of the resulting library.

Diagram of Sequential Diversification Strategy

Sequential_Diversification Start 5-Bromo-4-fluoro- 2-nitrobenzaldehyde Step1 Reductive Amination (Amine Library) Start->Step1 Intermediate_Library Intermediate Library A Step1->Intermediate_Library Step2 Suzuki Coupling (Boronic Acid Library) Intermediate_Library->Step2 Final_Library Final Diversified Library Step2->Final_Library

Caption: A sequential diversification workflow.

A potential advanced workflow could involve:

  • Reductive Amination: As described in Workflow 1, to introduce the first point of diversity.

  • Nitro Group Reduction: The nitro group of the resulting library can be reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This introduces a new reactive handle.

  • Acylation/Sulfonylation: The newly formed aniline can be acylated or sulfonylated in parallel with a library of acyl chlorides or sulfonyl chlorides.

  • Suzuki Coupling: The bromo-substituent, which has been carried through the previous steps, can then be subjected to Suzuki coupling as a final diversification step.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its strategically placed functional groups allow for a multi-dimensional exploration of chemical space through robust and well-established chemical transformations. The protocols and workflows outlined in this application note provide a solid foundation for the design and execution of synthesis campaigns aimed at generating novel and diverse compound libraries. By leveraging the unique reactivity of this scaffold, researchers can significantly accelerate the hit-to-lead optimization process.

References

  • MySkinRecipes. 5-bromo-2-fluoro-4-hydroxybenzaldehyde.
  • BenchChem. Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.
  • Chem-Impex. 5-Bromo-2-fluorobenzaldehyde.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • BenchChem. A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Chem-Impex. 4-Fluoro-2-nitro-benzaldehyde.
  • Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
  • BenchChem. Application Notes and Protocols for the Reductive Amination of 2-[4-(Tranquil)phenyl]benzaldehyde.
  • BenchChem. Comparative Reactivity Analysis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Condensation Reactions.
  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

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Application Notes and Protocols for the Development of Novel Anti-Cancer Agents from 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Bromo-4-fluoro-2-nitrobenzaldehyde stands as a promising, yet underexplored, starting material in the vast landscape of medicinal chemistry and anti-cancer drug development. Its unique trifecta of functional groups—a reactive aldehyde, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing nitro group on a fluorinated phenyl ring—positions it as a versatile scaffold for the synthesis of novel small molecules with therapeutic potential. The presence of the fluorine atom can enhance metabolic stability and bioavailability, attributes highly sought after in drug candidates.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and evaluation of two key classes of potential anti-cancer agents derived from this compound: Schiff Bases and Chalcones . Furthermore, we outline established methodologies for assessing their in vitro cytotoxicity and for investigating their potential mechanisms of action through the inhibition of key oncogenic targets such as Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis and downstream applications.

PropertyValue
Molecular Formula C₇H₃BrFNO₃
Molecular Weight 248.01 g/mol
Appearance Pale yellow to yellow crystalline powder
CAS Number 213382-45-7

Part 1: Synthesis of Bioactive Derivatives

The aldehyde functionality of this compound serves as a key reaction handle for the construction of more complex molecular architectures.

Synthesis of Novel Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) group, are readily synthesized through the condensation of an aldehyde with a primary amine. This class of compounds has garnered significant attention for its broad spectrum of biological activities, including anti-cancer properties.[1][2][3][4]

Schiff_Base_Synthesis reagents This compound + R-NH₂ (Primary Amine) product Schiff Base Derivative reagents->product Ethanol, Reflux

Caption: General synthesis of Schiff bases.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Amine Addition: To this solution, add the desired primary amine (1.0 equivalent).

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a characteristic imine (-C=N-) stretch in the IR spectrum (typically 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum are indicative of successful synthesis.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that constitute the backbone of many biologically active compounds. They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and a ketone.[5][6][7][8] The presence of fluorine in chalcone derivatives has been shown to enhance their cytotoxic activity against cancer cell lines.[6]

Chalcone_Synthesis reagents This compound + R-C(O)CH₃ (Acetophenone derivative) product Chalcone Derivative reagents->product Base (NaOH or KOH), Ethanol

Caption: General synthesis of chalcones.

  • Reactant Mixture: In a flask, dissolve the substituted acetophenone (1.0 equivalent) and this compound (1.0 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.

  • Reaction: Continue stirring the mixture for several hours until the reaction is complete, as monitored by TLC.

  • Precipitation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and dry. Recrystallize the crude chalcone from a suitable solvent like ethanol.

  • Characterization: Characterize the purified chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Part 2: In Vitro Evaluation of Anti-Cancer Activity

Once novel Schiff bases and chalcones are synthesized, their anti-cancer potential must be rigorously evaluated.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a standard initial screening method to determine the cytotoxic potential of novel compounds against various cancer cell lines.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture Culture Cancer Cell Lines cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_dissolution Dissolve formazan crystals mtt_addition->formazan_dissolution absorbance Measure absorbance (570 nm) formazan_dissolution->absorbance data_analysis Calculate % viability and IC₅₀ absorbance->data_analysis

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

While specific IC₅₀ values for derivatives of this compound are not yet publicly available, the following table provides representative data for structurally related chalcones to illustrate expected outcomes.

Compound ClassCancer Cell LineRepresentative IC₅₀ (µM)
Fluorinated ChalconeMCF-7 (Breast)1.9 - 15
Chalcone DerivativeA549 (Lung)5 - 25
Chalcone DerivativeHCT-116 (Colon)3 - 10

Note: These values are illustrative and based on published data for other fluorinated chalcones. Actual IC₅₀ values for derivatives of this compound must be determined experimentally.

Mechanistic Studies: Targeting Key Cancer Pathways

Should the initial cytotoxicity screening yield promising candidates, further investigation into their mechanism of action is warranted. Based on the structural motifs of Schiff bases and chalcones, two plausible and highly relevant anti-cancer targets are PARP and VEGFR-2.

PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways (e.g., BRCA mutations). The nitroaromatic moiety present in the starting material is a feature found in some known PARP inhibitors.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis DDR_recruitment Recruitment of DNA Repair Proteins PAR_synthesis->DDR_recruitment DNA_repair DNA Repair DDR_recruitment->DNA_repair Inhibitor Novel Compound (Potential PARP Inhibitor) Inhibitor->PAR_synthesis Inhibition

Caption: Mechanism of PARP inhibition.

This is a competitive fluorescence polarization (FP) assay to identify compounds that bind to the NAD⁺ binding site of PARP1.

  • Reagent Preparation: Prepare assay buffer, purified recombinant PARP1 enzyme, and a fluorescently labeled NAD⁺ analog (probe).

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the test compounds, followed by the PARP1 enzyme.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many small molecule kinase inhibitors target the ATP-binding site of VEGFR-2.

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Novel Compound (Potential VEGFR-2 Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Mechanism of VEGFR-2 inhibition.

This assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2.

  • Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Master Mix: Prepare a master mix containing the kinase buffer, substrate, and ATP.

  • Assay Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Compound Addition: Add the serially diluted test compounds to the wells.

  • Enzyme Addition: Initiate the reaction by adding the diluted VEGFR-2 enzyme.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: Measure the luminescence using a microplate reader. A higher luminescence signal corresponds to less ATP consumption and therefore higher inhibition.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Part 3: In Vivo Evaluation

Promising lead compounds identified through in vitro studies should be further evaluated in vivo to assess their anti-tumor efficacy and toxicity in a whole-organism context. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.

Human Tumor Xenograft Model

In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth in response to treatment.

Xenograft_Workflow Cell_Implantation Implant human cancer cells subcutaneously into immunodeficient mice Tumor_Growth Allow tumors to establish and reach a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer test compound and vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Endpoint: Tumor growth inhibition or regression Monitoring->Endpoint Toxicity_Assessment Assess toxicity (e.g., weight loss, clinical signs) Monitoring->Toxicity_Assessment

Caption: Workflow for a human tumor xenograft study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor dimensions with calipers regularly and calculate tumor volume. The primary endpoint is typically tumor growth inhibition (TGI).

  • Toxicity Evaluation: Monitor the animals for signs of toxicity, including body weight loss, changes in behavior, and other clinical signs.

  • Data Analysis: At the end of the study, compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy of the compound.

Conclusion

This compound is a highly promising and versatile starting material for the development of novel anti-cancer agents. The synthetic accessibility of Schiff base and chalcone derivatives, coupled with their established potential as anti-cancer scaffolds, provides a strong rationale for the exploration of this chemical space. The detailed protocols provided herein offer a comprehensive roadmap for the synthesis, in vitro screening, and in vivo evaluation of new chemical entities derived from this precursor. Through a systematic approach of synthesis and biological testing, researchers can unlock the therapeutic potential of this unique molecule in the ongoing search for more effective cancer treatments.

References

  • Synthesis of Chalcones with Anticancer Activities. Molecules. ([Link])
  • Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. Drug Dev Res. ([Link])
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules. ([Link])
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. ([Link])
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res. ([Link])
  • Schiff Bases: Interesting Scaffolds with Promising Antitumoral Properties. Molecules. ([Link])
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Int J Mol Sci. ([Link])
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Int J Mol Cell Med. ([Link])
  • Claisen–Schmidt condens

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Application Notes & Protocols for the Synthesis of Biologically Active Molecules with 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

5-Bromo-4-fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic aldehyde poised to serve as a powerful building block in the synthesis of novel, biologically active molecules. Its unique substitution pattern—featuring an aldehyde for condensation reactions, a bromine atom for cross-coupling, a nitro group for reduction and subsequent cyclization, and an activated fluorine atom for nucleophilic substitution—offers a remarkable degree of synthetic versatility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecule's reactivity and detailed protocols for its strategic derivatization into scaffolds of therapeutic interest.

The presence of strong electron-withdrawing groups (both nitro and fluorine) significantly influences the reactivity of the entire molecule.[1] This electronic profile enhances the electrophilicity of the aldehyde carbonyl, activates the aryl ring for specific substitution reactions, and provides multiple, orthogonal handles for sequential chemical modifications. This multi-faceted reactivity allows for the construction of complex molecular architectures from a single, readily available starting material.[2]

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is critical for experimental success.

PropertyValueReference
CAS Number 213382-45-7[2]
Molecular Formula C₇H₃BrFNO₃[2]
Molecular Weight 248.01 g/mol [2]
Appearance Pale Yellow Solid[3]
Melting Point 73 °C[3]
Purity ≥95%[2]
Storage Conditions Store at 2-8°C, protect from air and light.

Safety & Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Refer to the supplier's Material Safety Data Sheet (MSDS) for complete safety information.

Core Synthetic Strategies & Reaction Pathways

The strategic value of this compound lies in the distinct reactivity of its four functional regions. These can be targeted selectively to build molecular diversity.

G cluster_aldehyde Aldehyde Reactions cluster_bromo Bromine Cross-Coupling cluster_nitro Nitro Group Transformation cluster_fluoro Nucleophilic Aromatic Substitution (SNAr) start This compound node_a1 Schiff Bases start->node_a1 Primary Amine node_a2 Knoevenagel Condensation start->node_a2 Active Methylene node_a3 Wittig Reaction start->node_a3 Phosphonium Ylide node_b1 Suzuki Coupling (Bi-aryl compounds) start->node_b1 Boronic Acid/Ester [Pd Catalyst] node_b2 Sonogashira Coupling (Alkynylated compounds) start->node_b2 Terminal Alkyne [Pd/Cu Catalyst] node_b3 Buchwald-Hartwig (N/O-Aryl compounds) start->node_b3 Amine/Alcohol [Pd Catalyst] node_c1 Reduction to Amine start->node_c1 Reducing Agent (e.g., SnCl2, Fe/HCl) node_d1 Substitution with Amines start->node_d1 R₂NH node_d2 Substitution with Thiols start->node_d2 RSH node_c2 Reductive Cyclization (e.g., Quinoline synthesis) node_c1->node_c2 Intramolecular Condensation

Caption: Key synthetic pathways from this compound.

Protocol 1: Synthesis of Schiff Base Derivatives for Antimicrobial Screening

Scientific Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and high-yielding reaction. The resulting azomethine group (-C=N-) is a common pharmacophore in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory activities.[4][5] The high electrophilicity of the aldehyde in the title compound, enhanced by the nitro and fluoro substituents, facilitates this reaction.

Experimental Workflow:

G A Dissolve Aldehyde in Ethanol B Add Primary Amine (e.g., substituted aniline) A->B C Add Acetic Acid (Catalyst) B->C D Reflux (2-4 hours) C->D E Cool to RT D->E F Isolate Product (Filtration) E->F G Purify (Recrystallization) F->G

Caption: Workflow for Schiff base synthesis.

Detailed Protocol:

  • Materials:

    • This compound (1.0 eq, e.g., 248 mg, 1.0 mmol)

    • Substituted primary amine (1.0 eq, e.g., aniline derivative)

    • Absolute Ethanol (5-10 mL)

    • Glacial Acetic Acid (2-3 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve this compound in absolute ethanol with gentle warming if necessary.

    • To this solution, add the primary amine dropwise with continuous stirring.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the heat source and allow the mixture to cool to room temperature.

    • The precipitated Schiff base product is often crystalline. Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of a carbon-carbon bond between an aryl halide and a boronic acid or ester. This reaction is instrumental in creating bi-aryl structures, which are prevalent in many approved drugs, including kinase inhibitors.[2] The C-Br bond at position 5 is the primary site for this palladium-catalyzed transformation.

Experimental Workflow:

G A Combine Aldehyde, Boronic Acid, & Catalyst in flask B Purge with Inert Gas (Argon or Nitrogen) A->B C Add Solvent & Base B->C D Heat to Reaction Temp (e.g., 80-100°C) C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup E->F G Purify (Column Chromatography) F->G

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Materials:

    • This compound (1.0 eq, e.g., 248 mg, 1.0 mmol)

    • Arylboronic acid or pinacol ester (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or sealed vial, inert gas supply (Argon/Nitrogen)

  • Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

    • Add the degassed solvent system via syringe.

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100°C) for 4-16 hours.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired bi-aryl product.

Protocol 3: Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom makes the C4 position highly activated towards nucleophilic aromatic substitution (SNAr). Fluorine is an excellent leaving group in this context. This pathway provides a direct method to introduce nitrogen or sulfur nucleophiles, which are key functional groups in many pharmacologically active agents.

Experimental Workflow:

G A Dissolve Aldehyde in Polar Aprotic Solvent (e.g., DMF, DMSO) B Add Base (e.g., K₂CO₃, DIPEA) A->B C Add Nucleophile (Amine or Thiol) B->C D Heat Reaction (Monitor Progress) C->D E Quench with Water D->E F Extract Product E->F G Purify (Chromatography) F->G

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Detailed Protocol:

  • Materials:

    • This compound (1.0 eq, e.g., 248 mg, 1.0 mmol)

    • Nucleophile (e.g., morpholine, piperidine, or thiophenol, 1.2-2.0 eq)

    • Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq)

    • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound in the polar aprotic solvent in a round-bottom flask.

    • Add the base and the nucleophile to the solution.

    • Heat the reaction mixture to a temperature between 60°C and 120°C. The optimal temperature will depend on the nucleophilicity of the chosen amine or thiol.

    • Stir the reaction for 2-24 hours, monitoring its progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water to precipitate the product or quench the reaction.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography.

References

  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • ChemBK. 4-Bromo-5-fluoro-2-nitro-benzaldehyde. [Link]
  • MySkinRecipes. 5-bromo-2-fluoro-4-hydroxybenzaldehyde. [Link]
  • PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

Sources

application of 5-Bromo-4-fluoro-2-nitrobenzaldehyde in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I've started with comprehensive Google searches. My focus is the application of 5-Bromo-4-fluoro-2-nitrobenzaldehyde within materials science, specifically in polymer synthesis, organic electronics, sensors, and advanced materials. I'm now aiming to unearth concrete reaction protocols and experimental details.

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Structuring Guide Details

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Crafting the Application Note

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Defining Synthesis Strategy

I'm now establishing a definitive structure for the application note. Its scope starts with properties, detailing reactive sites and their significance. Key synthetic pathways, particularly polymerization and post-polymerization modification, form the subsequent focus. I'll delve into applications such as organic electronics, sensor development, and high-performance polymers, providing detailed protocols and characterization methods with safety as a priority. This guide will focus on why certain chemicals are used over others. I'm focusing on "self-validating" protocols.

Developing Comprehensive Structure

I am now building the application note. I'm focusing on why specific chemicals are used in protocols. I'm setting up protocols to be "self-validating" with built-in checkpoints and detailed explanations. I'm also preparing for visual aids: I have an initial framework for generating Graphviz diagrams, and I'll create the tables for the quantitative data as soon as I can. Furthermore, I will meticulously format citations and build clickable links.

Prioritizing Detailed Protocols

I've established a structure that prioritizes clear and detailed experimental protocols. My research confirms its use in polymerization, particularly polycondensation, Suzuki coupling and post-polymerization modifications. I am currently focused on gathering information for organic electronics, sensor technology and high-performance polymers. Safety protocols are built into all details.

Discovering Initial Clues

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Identifying Key Applications

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Bridging the Knowledge Gap

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Connecting Chemical Structures

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Focusing on Targeted Searches

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Examining Fluorinated Polyimides

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Analyzing Synthesis Procedures

My search focused on the crucial reduction of nitrobenzaldehyde. Protocols using stannous chloride or iron powder look promising, offering selective conversion while protecting the aldehyde. The search results offer specific reaction conditions for the diamine precursor synthesis, and now I'm examining a standard polyimide synthesis framework.

Evaluating Diamine Synthesis Routes

My research has been quite fruitful, yielding a rich compilation of data. I'm focusing on the conversion of the nitrobenzaldehyde. I have confirmed its suitability for synthesizing high-performance polymers, based on its confirmed thermal stability, low dielectric constants, and low water absorption. Now, I have found solid protocols for the selective reduction to an aminobenzaldehyde. The next step is to examine the specifics of the synthesis framework. Additionally, I'm exploring poly(azomethine) synthesis as an alternative application.

Summarizing Synthesis Routes

My recent efforts have focused on synthesizing polyimides and poly(azomethines). I have confirmed excellent thermal stability, low dielectric constants, and low water absorption of fluorinated polyimides. I've found detailed protocols for the selective reduction of nitrobenzaldehyde to an aminobenzaldehyde. Plus, I have gathered information on standard polyimide synthesis and poly(azomethine) synthesis. I will construct an application note detailing the monomer conversion to create high-performance polymers.

Formulating Application Strategies

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Refining Diamine Strategies

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Finalizing Polymer Synthesis

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Formulating Synthesis Plans

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Constructing the Application Note

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Application Notes and Protocols: Strategic Derivatization of 5-Bromo-4-fluoro-2-nitrobenzaldehyde for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-fluoro-2-nitrobenzaldehyde is a richly functionalized aromatic aldehyde, presenting a strategic scaffold for the generation of diverse small molecule libraries. The interplay of its aldehyde, nitro, and halogenated functionalities offers multiple avenues for chemical modification, making it an exemplary starting material for drug discovery campaigns. This guide provides a comprehensive framework for the derivatization of this versatile building block, with a focus on synthetic strategies amenable to library synthesis and subsequent high-throughput biological screening. Detailed, field-proven protocols for key derivatization reactions are presented, alongside a discussion of the underlying chemical principles and considerations for the design of biologically relevant compound collections.

Introduction: The Strategic Value of the this compound Scaffold

The unique substitution pattern of this compound endows it with a chemical reactivity profile that can be selectively exploited to generate a wide array of derivatives. The aldehyde group serves as a primary handle for reactions such as reductive amination and condensation, while the fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This confluence of reactive sites allows for a combinatorial approach to library synthesis, enabling the exploration of a broad chemical space from a single, readily accessible starting material.

Derivatives of structurally similar nitrobenzaldehydes have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[1] The derivatization strategies outlined herein are designed to produce compounds with diverse pharmacophoric features, increasing the probability of identifying novel bioactive agents through high-throughput screening.

Core Derivatization Strategies and Protocols

This section details robust and scalable protocols for the derivatization of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and facilitate adaptation to specific research needs.

Reductive Amination: Introduction of Amine Diversity

Reductive amination is a powerful method for the introduction of a wide variety of amine-containing substituents, a common feature in many biologically active molecules. This one-pot reaction proceeds through the initial formation of an imine, which is then reduced in situ to the corresponding amine. The use of a mild reducing agent such as sodium triacetoxyborohydride is often preferred as it is selective for the imine in the presence of the aldehyde.[2][3]

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (DCE) in a round-bottom flask, add the desired primary or secondary amine (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale: The choice of DCE as a solvent is due to its compatibility with both the imine formation and the reduction step.[2] Sodium triacetoxyborohydride is a mild and selective reducing agent that minimizes side reactions.[3]

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[4][5] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are important pharmacophores in their own right and can also serve as intermediates for further synthetic transformations.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, the product often precipitates out of the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.

Rationale: The use of a catalytic amount of a weak base like piperidine is sufficient to deprotonate the active methylene compound, initiating the condensation.[4] Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and facilitate product precipitation.

Nucleophilic Aromatic Substitution (SNAr): Displacement of the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group located ortho and para to it.[6][7] This allows for the introduction of a variety of nucleophiles, such as amines, thiols, and alkoxides, at the C4 position.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 equivalent) and the desired amine (2.0 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to 80-120 °C for 6-18 hours. The reaction should be monitored by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Rationale: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively unsolvated and more reactive.[6] The use of a base is necessary to deprotonate the amine nucleophile or to act as a scavenger for the hydrofluoric acid (HF) byproduct.

Data Presentation: Representative Derivatization Products

The following table summarizes hypothetical data for a selection of derivatives synthesized using the protocols described above.

Derivative IDSynthetic RouteAmine/Methylene CompoundYield (%)Purity (%)MW ( g/mol )
BFN-A01 Reductive AminationMorpholine85>98334.15
BFN-A02 Reductive Amination4-Methylpiperazine82>97347.19
BFN-K01 Knoevenagel CondensationMalononitrile92>99296.06
BFN-K02 Knoevenagel CondensationEthyl Cyanoacetate88>98343.11
BFN-S01 SNArPyrrolidine75>97318.14
BFN-S02 SNArThiomorpholine72>96350.21

Experimental Workflows: Visualization with Graphviz

The following diagrams illustrate the workflows for the derivatization of this compound and the subsequent high-throughput screening process.

G cluster_synthesis Derivatization Workflow Start 5-Bromo-4-fluoro- 2-nitrobenzaldehyde RA Reductive Amination (Protocol 2.1) Start->RA KC Knoevenagel Condensation (Protocol 2.2) Start->KC SNAr Nucleophilic Aromatic Substitution (Protocol 2.3) Start->SNAr Library Diverse Compound Library RA->Library KC->Library SNAr->Library

Caption: Derivatization workflow for generating a compound library.

G cluster_screening High-Throughput Screening Workflow Library Compound Library (in DMSO) Assay Assay Development & Miniaturization (e.g., 384-well plates) Library->Assay Primary Primary Screen (Single Concentration) Assay->Primary Data Data Analysis (Hit Identification) Primary->Data Confirmation Hit Confirmation & Dose-Response Data->Confirmation SAR Preliminary SAR Analysis Confirmation->SAR

Caption: High-throughput screening workflow for hit identification.

Biological Screening Considerations

The successful identification of bioactive compounds from a synthesized library is contingent upon the design and execution of a robust high-throughput screening (HTS) campaign.

Assay Development and Miniaturization

The choice of biological assay is dictated by the therapeutic target of interest. Both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity, reporter gene assays) can be employed.[8][9] For HTS, it is crucial to miniaturize the assay to a 384- or 1536-well plate format to conserve reagents and increase throughput.[10]

HTS Protocol Outline
  • Compound Plating: Using automated liquid handlers, transfer nanoliter volumes of the compound library (typically at a stock concentration of 10 mM in DMSO) to the assay plates to achieve the desired final screening concentration (e.g., 10 µM).[10]

  • Reagent Addition: Dispense cells or biochemical reagents into the assay plates.

  • Incubation: Incubate the plates for a predetermined period to allow for the biological interaction to occur.

  • Signal Detection: Read the plates using a detector appropriate for the assay readout (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Normalize the raw data and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition or activation).[8]

Hit Confirmation and Follow-up

Primary hits should be subjected to a series of confirmation and follow-up studies to eliminate false positives and prioritize the most promising compounds. This typically involves:

  • Re-testing: Confirming the activity of the primary hits in the original assay.

  • Dose-Response Curves: Determining the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits.

  • Orthogonal Assays: Validating the activity of the hits in a secondary, mechanistically distinct assay.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Identifying trends in activity across structurally related derivatives to guide further optimization.[10]

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of diverse small molecule libraries for biological screening. The strategic application of reductive amination, Knoevenagel condensation, and nucleophilic aromatic substitution allows for the systematic exploration of chemical space around this privileged scaffold. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug discovery professionals to leverage the full potential of this compound in their quest for novel therapeutic agents.

References

  • Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing.
  • Taylor & Francis Online. (n.d.). Full article: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
  • Taylor & Francis Online. (n.d.). Full article: THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER.
  • ResearchGate. (n.d.). The Knoevenagel condensation reactions of various aromatic aldehydes....
  • ACS Publications. (2011). High-throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Oncogenesis, 5(6), e232.
  • Wiley Online Library. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 4(3), 177-191.
  • Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones.
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Google Patents. (n.d.). CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • NIH. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • YouTube. (2019). Nucleophilic Aromatic Substitution.
  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2022). Molecules, 27(19), 6245.
  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Bromo-nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-nitrobenzaldehyde substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these specific, yet powerful, transformations. The presence of both a strongly electron-withdrawing nitro group and a reactive aldehyde moiety on the aryl bromide presents a unique set of obstacles. This document provides a structured troubleshooting framework, moving from frequently asked questions to in-depth, mechanistically grounded solutions and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial points of failure.

Q1: My Suzuki coupling reaction shows no conversion. Where do I even begin to troubleshoot?

A1: When faced with a complete lack of product, a systematic check of the foundational reaction components is the first step.

  • Catalyst Activity: The primary suspect is often the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand have not degraded. If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species[1]. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can often resolve this issue[1].

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the Pd(0) catalyst, rendering it inactive, and promote the unwanted homocoupling of your boronic acid partner[2][3]. Ensure your solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout[4][5].

  • Reagent Quality: Verify the purity of your bromo-nitrobenzaldehyde, boronic acid, and base. Boronic acids, in particular, can degrade upon storage[6].

Q2: I'm getting a very low yield (<20%). What are the most likely culprits?

A2: Low yields typically point to suboptimal reaction conditions or competing side reactions that consume your starting materials.

  • Protodeboronation: This is the undesired cleavage of the C–B bond of your boronic acid, replacing it with a C–H bond[2]. It is a major cause of low yields, especially with electron-deficient boronic acids or at elevated temperatures[2][7]. Consider using a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate, which are less prone to this side reaction[2][8].

  • Inefficient Transmetalation: The base is critical for activating the boronic acid to facilitate its transfer to the palladium center[9]. For challenging substrates like nitrobenzaldehydes, a common base like K₂CO₃ may be insufficient. Switching to a stronger base, such as K₃PO₄ or Cs₂CO₃, is often necessary to drive the reaction forward[1][10].

  • Suboptimal Catalyst System: Your catalyst/ligand combination may not be active enough. The electron-withdrawing nitro and aldehyde groups make the aryl bromide electron-deficient, which facilitates the initial oxidative addition step[10][11]. However, the overall catalytic cycle efficiency depends heavily on the ligand. Standard ligands like PPh₃ may be inadequate; more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often required[1][10][12].

Q3: My TLC/LCMS shows multiple spots. What are the common side products and how can I minimize them?

A3: The main side products in these reactions are typically from homocoupling, dehalogenation, or reactions involving the aldehyde.

  • Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is a common side reaction promoted by oxygen[2]. Rigorous degassing is the primary solution[2].

  • Dehalogenation (Debromination): This is the replacement of the bromine atom on your starting material with a hydrogen[5]. It can be caused by protic impurities (like water) or certain reaction conditions. Using anhydrous solvents and thoroughly dried glassware can help minimize this pathway[5].

  • Aldehyde-Related Reactions: The aldehyde group can be reduced to an alcohol or undergo reactions with strong bases[5]. If you observe significant formation of the corresponding benzyl alcohol, consider protecting the aldehyde as an acetal prior to the coupling reaction. This is a robust strategy to prevent unwanted side reactions at this position[5].

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving failures by examining each component of the reaction.

Problem Area 1: The Catalyst System (Palladium & Ligand)

The heart of the Suzuki reaction is the palladium catalyst. Its performance is dictated by the choice of both the palladium source and, critically, the supporting ligand.

  • Issue: Catalyst Inhibition or Deactivation The nitro group, while activating the C-Br bond towards oxidative addition, can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation[10]. The aldehyde oxygen can also play a role in catalyst chelation.

    • Causality: If the palladium center is bound too strongly by the substrate or product, it can stall the catalytic cycle.

    • Solution: Employ sterically bulky ligands. Large, "buchwald-type" biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) create a congested environment around the palladium atom. This steric bulk promotes the desired bond-forming reductive elimination step and can disfavor inhibitory binding, effectively "pushing" the catalytic cycle forward[1][13]. For nitroarenes specifically, ligands like BrettPhos have been shown to be highly effective[14][15][16][17].

  • Issue: Incorrect Ligand Choice A "one-size-fits-all" approach to ligands is rarely successful. The electronic properties of the bromo-nitrobenzaldehyde demand a specific type of ligand.

    • Causality: The rate-limiting step can vary. While the electron-withdrawing groups facilitate oxidative addition, a slow reductive elimination can become the new bottleneck.

    • Solution: Use electron-rich, bulky monodentate phosphine ligands. Electron-rich ligands enhance the rate of oxidative addition and are generally good for Suzuki couplings[10]. The steric bulk, as mentioned, is crucial for promoting the final reductive elimination step to release the product[1][3].

Catalyst SystemPrecursor/LigandTypical BaseSolventKey Advantages
Buchwald Systems Pd(OAc)₂ / SPhos or XPhosK₃PO₄Dioxane or Toluene/H₂OHigh activity for electron-deficient substrates; sterically demanding ligands promote reductive elimination.[12]
Precatalyst Systems XPhos Pd G3K₃PO₄, Cs₂CO₃2-MeTHF, DioxaneAir-stable, reliable formation of active Pd(0), excellent for challenging couplings.[10]
Specialized Nitro Systems Pd(acac)₂ / BrettPhosK₃PO₄DioxaneSpecifically demonstrated to be effective for the coupling of nitroarenes.[14][16]
Robust Standard Pd(dppf)Cl₂K₂CO₃, K₃PO₄Dioxane, DMFA versatile and robust catalyst, though may require higher temperatures for this substrate class.[18]
Problem Area 2: The Substrates

The stability and reactivity of both the bromo-nitrobenzaldehyde and the organoboron partner are critical.

  • Issue: Protodeboronation of the Boronic Acid This is arguably the most common failure mode related to the organoboron reagent.

    • Causality: The C-B bond is susceptible to cleavage by proton sources, a process often accelerated by heat and basic conditions[2][6]. This effectively reduces the concentration of your nucleophilic partner.

    • Solution: Switch to a more stable boronic ester. Boronic acid pinacol esters (Bpin) are significantly more robust and resistant to protodeboronation[2][6]. They are widely available commercially or can be easily prepared. In the reaction, they are thought to slowly hydrolyze to the active boronic acid or participate directly in the catalytic cycle[6].

  • Issue: Aldehyde Reactivity The aldehyde is not an innocent bystander.

    • Causality: Under basic conditions, aldehydes can undergo various reactions. Furthermore, in the presence of a hydride source (which can sometimes be generated in situ), the palladium catalyst can mediate the reduction of the aldehyde to an alcohol[5].

    • Solution: Acetal Protection. If aldehyde-related side products are confirmed, the most reliable solution is to protect it. Reacting the bromo-nitrobenzaldehyde with ethylene glycol under acidic catalysis will form a stable acetal. This protecting group is robust to the Suzuki coupling conditions and can be easily removed with aqueous acid post-coupling to regenerate the aldehyde[5]. (See Protocol 2).

Problem Area 3: Reaction Conditions

The correct choice of base, solvent, and temperature creates the environment for the catalyst to perform optimally.

  • Issue: Incorrect Base Selection The base's role is not just to be basic; its strength and properties matter.

    • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step[9]. A base that is too weak will result in slow or no transmetalation. A base that is too strong or has poor solubility can cause other issues.

    • Solution: Use a strong, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) is an excellent first choice for these challenging couplings[1][10]. Cesium carbonate (Cs₂CO₃) is another effective option due to its higher solubility in organic solvents[4][10]. Avoid hydroxide bases (NaOH, KOH) which can promote aldehyde side reactions and are often too harsh.

Part 3: Visual Guides & Diagrams

Visualizing the mechanistic cycle and the troubleshooting process can provide clarity.

Suzuki_Cycle cluster_caption Fig 1. The Suzuki-Miyaura Catalytic Cycle. pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_out trans_complex->product_out Ar-R' re_complex Ar-R' Product start Ar-X (Bromo-nitrobenzaldehyde) start->oa_complex boronic R'-B(OH)₂ boronic->trans_complex base Base (e.g., K₃PO₄) base->oa_complex c

Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow cluster_caption Fig 2. Troubleshooting Workflow for Failed Couplings. start Reaction Failed (Low or No Yield) check_reagents Step 1: Verify Reagents - Catalyst active? - Boronic acid pure? - Solvents degassed? start->check_reagents optimize_conditions Step 2: Optimize Conditions - Switch to stronger base (K₃PO₄)? - Increase temperature? - Ensure inert atmosphere. check_reagents->optimize_conditions Reagents OK success Success! check_reagents->success Problem Found change_catalyst Step 3: Change Catalyst System - Use bulky ligand (SPhos, XPhos)? - Try a precatalyst (G3)? optimize_conditions->change_catalyst Still Fails optimize_conditions->success Problem Solved modify_substrate Step 4: Modify Substrates - Use boronic ester (Bpin)? - Protect aldehyde (acetal)? change_catalyst->modify_substrate Still Fails change_catalyst->success Problem Solved modify_substrate->success Problem Solved re_evaluate Re-evaluate Route modify_substrate->re_evaluate Still Fails c

Caption: Fig 2. Troubleshooting Workflow for Failed Couplings.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Note: This is a starting point and requires optimization for each specific substrate pair.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-nitrobenzaldehyde (1.0 equiv), the arylboronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv)[1].

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). If using a precatalyst (e.g., XPhos Pd G3), add it directly (2 mol%)[10].

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[5].

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or a 10:1 mixture of Toluene:H₂O) via syringe to achieve a substrate concentration of approximately 0.1 M[5].

  • Reaction Execution: Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acetal Protection of the Aldehyde

  • Setup: To a round-bottom flask, add the bromo-nitrobenzaldehyde (1.0 equiv), ethylene glycol (5.0 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv).

  • Solvent: Add toluene as the solvent (approx. 0.2 M concentration).

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude protected aldehyde can often be used in the subsequent Suzuki reaction without further purification.

Part 5: References

  • (No valid reference)

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. Retrieved from [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. [Online forum post]. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ACS Catalysis. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) The competing reactions (homocoupling and deboronation) with the Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

  • (No valid reference)

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? [Online forum post]. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Online forum post]. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful isolation of this important chemical intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound can result in several impurities. Understanding these is the first step in designing an effective purification strategy. Potential impurities may include:

  • Isomeric Byproducts: Nitration of substituted aromatic rings can lead to the formation of regioisomers. Different positions of the nitro group on the benzene ring are the most likely isomeric impurities[1].

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors[1][2].

  • Oxidation Products: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-bromo-4-fluoro-2-nitrobenzoic acid[1].

Q2: My crude product is a dark oil or gum, making it difficult to handle. What should I do?

A2: The presence of residual high-boiling solvents like DMSO or colored impurities can result in an oily or gummy product[3]. It is recommended to first attempt to remove residual solvent under high vacuum. If the product remains oily, consider dissolving the crude material in a suitable solvent like dichloromethane or ethyl acetate and washing with water to remove highly polar impurities. If the issue persists, column chromatography is a reliable method to separate the desired product from the interfering substances[2][3].

Q3: I am observing decomposition of my aldehyde during column chromatography on silica gel. How can I prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition[4]. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column. Alternatively, using a less acidic stationary phase like basic alumina can be effective, especially for flushing out the aromatic aldehyde with a non-polar solvent like hexanes[5].

Q4: After purification, my product's purity is still not satisfactory according to HPLC or NMR analysis. What are my next steps?

A4: If initial purification methods like recrystallization or a single column chromatography pass do not yield a product of desired purity, a combination of techniques is often necessary. Consider re-purifying the material using a different method. For example, if you initially used recrystallization, follow up with column chromatography, paying close attention to optimizing the eluent system for better separation of closely related impurities[2]. For a comprehensive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended[1].

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The rate of cooling is too rapid, or the solution is too concentrated.Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow the solution to cool slowly and undisturbed. Insulating the flask can promote gradual cooling[6][7]. Seeding with a pure crystal can also induce proper crystallization[7].
No crystals form upon cooling. The solution is too dilute (subsaturated) or requires nucleation.Evaporate some of the solvent to increase the concentration. To induce nucleation, scratch the inside of the flask at the solution's surface with a glass rod or add a "seed crystal" of the pure compound[6][8].
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation[2].
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration[8].

An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[6]. For substituted nitrobenzaldehydes, common solvents to screen include ethanol, isopropanol, or a mixture of toluene and petroleum ether[6].

Column Chromatography

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.

Problem Potential Cause Solution
Poor separation of the product from impurities. The eluent system (mobile phase) is not optimized.The polarity of the eluent is critical. For aromatic aldehydes, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is commonly used[2]. Use Thin-Layer Chromatography (TLC) to systematically test different solvent ratios to find the optimal eluent that provides good separation between the product and impurities.
The compound elutes too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane)[6].
The compound elutes too slowly or not at all (low Rf). The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate)[6].
Streaking or tailing of the compound band on the column. The sample was overloaded, or the compound is interacting too strongly with the stationary phase.Ensure the crude material is dissolved in a minimal amount of solvent before loading onto the column. If the compound is acidic or basic, adding a small amount of a modifier like triethylamine (for bases) or acetic acid (for acids) to the eluent can improve peak shape.
Purification via Bisulfite Adduct Formation

For aldehydes, forming a water-soluble bisulfite adduct can be an effective purification method, especially for removing non-aldehyde impurities.

Problem Potential Cause Solution
Low yield of the precipitated bisulfite adduct. The adduct may be soluble in the reaction mixture, or the sodium bisulfite solution is not fresh.If a precipitate does not form, the adduct is likely in the aqueous phase. Proceed with a liquid-liquid extraction to isolate the adduct in the aqueous layer. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite[6].
A solid forms at the interface of the organic and aqueous layers. The bisulfite adduct is insoluble in both phases.Filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct before separating the layers[9].
Decomposition of the aldehyde during regeneration from the adduct. The strongly basic or acidic conditions required for regeneration can be harsh for sensitive molecules.Carefully control the pH during regeneration. For base-sensitive aldehydes, consider alternative purification methods[9].

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general procedure for the purification of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed[2].

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate[2].

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound[2].

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/heptane)[2].

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot gravity filtration[8].

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to induce the formation of crystals[2].

  • Complete Precipitation: Further cool the flask in an ice bath to maximize the yield of crystals[2].

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent[2].

  • Drying: Dry the purified crystals under vacuum[2].

IV. Visualization of Workflows

Purification Workflow

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Analysis cluster_3 Outcome A Crude this compound B Recrystallization A->B C Column Chromatography A->C D Bisulfite Adduct Formation A->D E TLC/HPLC/NMR Analysis B->E C->E D->E F Pure Product E->F Purity ≥ 98% G Further Purification Needed E->G Purity < 98% G->B Re-purify G->C Re-purify

Caption: A decision workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

G start Crude Product in Hot Solvent oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals on Cooling? oiling_out->no_crystals No reheat Reheat, Add More Solvent, Cool Slowly oiling_out->reheat Yes low_yield Low Yield? no_crystals->low_yield No scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed Yes check_solvent Re-evaluate Solvent Choice low_yield->check_solvent Yes cool_longer Ensure Thorough Cooling in Ice Bath low_yield->cool_longer Yes success Pure Crystals Obtained low_yield->success No reheat->oiling_out concentrate Concentrate Solution scratch_seed->concentrate If no success concentrate->no_crystals

Caption: Troubleshooting decision tree for common recrystallization problems.

V. References

  • Benchchem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Nitrobenzaldehyde. Retrieved from

  • Benchchem. (n.d.). Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis. Retrieved from

  • Reddit. (2015). Purifying aldehydes? Retrieved from [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • Benchchem. (n.d.). Characterization of Impurities in 3-Fluoro-4-nitrobenzaldehyde: A Comparative Guide for Researchers. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-nitrobenzaldehyde by Recrystallization. Retrieved from

Sources

identifying byproducts in the synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to produce this compound?

A1: The most direct and widely employed method for the synthesis of this compound is the electrophilic nitration of 3-Bromo-4-fluorobenzaldehyde. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The regioselectivity of this reaction is generally high, favoring the desired product.[1]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: The principal byproduct is the isomeric 3-Bromo-4-fluoro-6-nitrobenzaldehyde. Its formation is dictated by the directing effects of the substituents on the aromatic ring. While the aldehyde group is a meta-director, the ortho, para-directing influence of the fluorine and bromine atoms can lead to the formation of this isomer. Unreacted starting material, 3-Bromo-4-fluorobenzaldehyde, may also be present if the reaction does not go to completion. In some cases, over-nitration to form dinitro species or oxidation of the aldehyde to a carboxylic acid can occur, though these are generally minor byproducts under controlled conditions.[2]

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward technique for monitoring the reaction. By co-spotting the reaction mixture with the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product and byproducts. A suitable mobile phase for this separation would be a mixture of hexane and ethyl acetate. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q4: What are the recommended methods for purifying the final product?

A4: The crude product can typically be purified by flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is effective in separating the desired product from the isomeric byproduct and any unreacted starting material.[3] Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can also be an effective purification method for obtaining highly pure this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient nitrating agent.- Monitor the reaction by TLC until the starting material is consumed. - Maintain the reaction temperature at 0-5 °C during the addition of the nitrating agent. - Use a slight excess of nitric acid (1.1-1.2 equivalents).
Formation of Significant Amounts of Isomeric Byproduct - Reaction temperature too high, leading to reduced regioselectivity.- Strictly maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[2]
Presence of Dinitro Byproducts - Excess of nitrating agent. - Reaction time too long.- Use a controlled amount of nitric acid (1.1-1.2 equivalents). - Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Carboxylic Acid Byproduct (Oxidation) - Reaction temperature too high. - Presence of strong oxidizing conditions for a prolonged period.- Maintain a low reaction temperature. - Quench the reaction promptly upon completion.
Difficulty in Separating Product from Byproducts - Similar polarities of the desired product and the isomeric byproduct.- Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane is often effective. - Consider using High-Performance Liquid Chromatography (HPLC) for small-scale purifications where high purity is required.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the nitration of 3-Bromo-4-fluorobenzaldehyde.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-Bromo-4-fluorobenzaldehyde (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 eq) while stirring.

  • In the dropping funnel, prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1 eq).

  • Add the nitrating mixture dropwise to the stirred solution of the aldehyde, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Identification of Product and Byproducts by ¹H NMR

This protocol provides guidance on using ¹H NMR to identify the desired product and distinguish it from the starting material and the primary isomeric byproduct.

Sample Preparation:

  • Dissolve a small amount of the sample (crude or purified) in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Data Interpretation:

  • 3-Bromo-4-fluorobenzaldehyde (Starting Material): Expect characteristic signals for the aldehyde proton (around 9.9 ppm) and aromatic protons. The aromatic region will show a distinct splitting pattern due to the fluorine and bromine substituents.[1]

  • This compound (Product): The introduction of the nitro group will cause a downfield shift of the adjacent aromatic protons. The aldehyde proton signal will also be present.

  • 3-Bromo-4-fluoro-6-nitrobenzaldehyde (Isomeric Byproduct): The chemical shifts of the aromatic protons will differ from the desired product due to the different positioning of the nitro group. Careful analysis of the coupling patterns and chemical shifts will be necessary to distinguish the isomers.

Data Presentation

Table 1: Key Reagents and Their Roles

ReagentRole
3-Bromo-4-fluorobenzaldehydeStarting Material
Concentrated Nitric AcidNitrating Agent
Concentrated Sulfuric AcidCatalyst (promotes formation of nitronium ion)
DichloromethaneExtraction Solvent
Sodium BicarbonateNeutralizing Agent
Magnesium SulfateDrying Agent

Diagrams

Synthetic Workflow

G cluster_0 Reaction cluster_1 Work-up & Purification Starting Material 3-Bromo-4-fluoro- benzaldehyde Nitration Nitration (HNO3, H2SO4, 0-5 °C) Starting Material->Nitration Crude Product Crude Product Mixture Nitration->Crude Product Quenching Quenching (Ice Water) Crude Product->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing (NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final Product 5-Bromo-4-fluoro- 2-nitrobenzaldehyde Purification->Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Problem Low Yield or Impure Product Check_Completion Reaction Complete? (TLC/GC) Problem->Check_Completion Purification_Issue Purification Ineffective Problem->Purification_Issue Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Slightly Increase Temperature Incomplete->Extend_Time Check_Byproducts Analyze Byproducts (NMR, MS) Complete->Check_Byproducts Isomers Isomeric Byproducts Check_Byproducts->Isomers Over-nitration Over-nitration Check_Byproducts->Over-nitration Oxidation Oxidation Check_Byproducts->Oxidation Optimize_Temp Optimize Temperature (Lower for better selectivity) Isomers->Optimize_Temp Reduce_Nitrating_Agent Reduce Amount of Nitrating Agent Over-nitration->Reduce_Nitrating_Agent Control_Temp_Time Strictly Control Temperature and Time Oxidation->Control_Temp_Time Optimize_Chroma Optimize Column Chromatography Conditions Purification_Issue->Optimize_Chroma

Caption: A logical troubleshooting workflow for common issues in the synthesis.

References

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google P
  • 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem. [Link]
  • Separation of Nitrobenzaldehyde Isomers : r/CHROM

Sources

Technical Support Center: Stability of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this versatile reagent under various experimental conditions. Our goal is to equip you with the knowledge to anticipate its behavior, optimize your reactions, and troubleshoot potential issues effectively.

Introduction: A Highly Activated and Versatile Reagent

This compound is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring three distinct electron-withdrawing groups (bromo, fluoro, and nitro), renders the molecule highly reactive and amenable to a variety of chemical transformations. The electron-deficient nature of the aromatic ring and the electrophilic character of the aldehyde group are the cornerstones of its synthetic utility. However, this high reactivity also necessitates a thorough understanding of its stability to prevent unwanted side reactions and ensure reproducible outcomes.

This guide will delve into the stability of this compound, addressing common questions and challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from moisture and atmospheric air is crucial, as some substituted benzaldehydes can be sensitive to air and moisture over time.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for prolonged storage to prevent potential oxidation.

Q2: How stable is the aldehyde functional group in this molecule?

The aldehyde group in this compound is highly electrophilic due to the strong electron-withdrawing effects of the nitro, bromo, and fluoro substituents. This enhanced electrophilicity makes it very reactive towards nucleophiles. While this is beneficial for many synthetic transformations, it also means the aldehyde is susceptible to degradation or side reactions in the presence of strong nucleophiles or harsh reaction conditions.

Q3: Can this compound undergo self-condensation or polymerization?

Aromatic aldehydes lacking α-hydrogens, such as this compound, cannot undergo typical self-aldol condensation. However, under strongly basic conditions, they can be susceptible to the Cannizzaro reaction, a disproportionation reaction that yields the corresponding alcohol and carboxylic acid. It is crucial to carefully control the basicity of the reaction medium to avoid this side reaction.

Q4: Is the C-F bond stable? Can the fluorine atom be displaced?

The fluorine atom is ortho to a strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). Therefore, under appropriate conditions with strong nucleophiles (e.g., amines, alkoxides), the fluorine atom can be displaced. This reactivity offers a valuable synthetic handle for further molecular elaboration but must be considered when planning reactions where the retention of the fluorine substituent is desired.

Q5: What are the expected decomposition products?

Upon thermal decomposition or in the event of a fire, this compound can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[1]

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound and provides actionable troubleshooting steps.

Issue 1: Low Yield or Incomplete Reaction in Nucleophilic Additions
  • Potential Cause: Insufficient reactivity of the nucleophile.

    • Troubleshooting:

      • Increase the nucleophilicity of your reagent. For example, if using an alcohol, deprotonate it with a suitable non-nucleophilic base to form the more reactive alkoxide.

      • Consider using a catalyst to activate the aldehyde, such as a Lewis acid. However, care must be taken as Lewis acids can also promote side reactions.

  • Potential Cause: Steric hindrance at the aldehyde or the nucleophile.

    • Troubleshooting:

      • Increase the reaction temperature to overcome the activation energy barrier.

      • Prolong the reaction time.

      • If possible, consider a less sterically hindered nucleophile.

Issue 2: Formation of Unexpected Side Products
  • Potential Cause: Cannizzaro reaction under strongly basic conditions.

    • Troubleshooting:

      • Avoid using strong hydroxide bases (e.g., NaOH, KOH) if the desired reaction does not require them.

      • Opt for weaker or non-nucleophilic bases (e.g., K₂CO₃, Et₃N, DBU).

      • Carefully control the stoichiometry of the base.

  • Potential Cause: Nucleophilic aromatic substitution (SNAr) of the fluorine atom.

    • Troubleshooting:

      • If your reaction mixture contains a potent nucleophile, be aware of the possibility of fluorine displacement, especially at elevated temperatures.

      • If retention of the fluorine is critical, consider performing the reaction at a lower temperature or using a less nucleophilic reagent if the reaction chemistry allows.

  • Potential Cause: Oxidation of the aldehyde to a carboxylic acid.

    • Troubleshooting:

      • Ensure reactions are carried out under an inert atmosphere (nitrogen or argon) to prevent air oxidation, especially if the reaction is run for an extended period or at high temperatures.

      • Avoid incompatible reagents, particularly strong oxidizing agents.[1]

Issue 3: Reaction Mixture Darkens or Forms Tar
  • Potential Cause: Decomposition of the starting material or product under harsh conditions.

    • Troubleshooting:

      • Lower the reaction temperature.

      • Reduce the reaction time by using a more efficient catalyst or a slight excess of one reagent to drive the reaction to completion faster.

      • Ensure the purity of your starting materials and solvents, as impurities can sometimes catalyze decomposition pathways.

Data Summary and Protocols

Chemical Stability Profile

The following table summarizes the known and inferred stability of this compound under various conditions.

ConditionStabilityPotential IssuesMitigation Strategies
Storage Stable under recommended conditionsAir and moisture sensitivity over timeStore in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere.[1][2]
Aqueous Acid Generally stableProtonation of the aldehyde may activate it towards certain reactions.Use non-aqueous acidic conditions if possible, or perform reactions at lower temperatures.
Aqueous Base Unstable in strong baseCannizzaro reaction, potential for SNAr of fluorine.Use mild or non-nucleophilic bases. Avoid high concentrations of hydroxide.
Heat Moderately stableDecomposition at high temperatures, releasing toxic gases.Avoid excessive heating. Run reactions at the lowest effective temperature.
Nucleophiles ReactiveNucleophilic addition to the aldehyde is expected. SNAr of fluorine is possible with strong nucleophiles.Control reaction temperature and stoichiometry. Select nucleophiles carefully based on the desired outcome.
Oxidizing Agents Incompatible Oxidation of the aldehyde to a carboxylic acid.Avoid contact with strong oxidizing agents.[1]
Reducing Agents ReactiveReduction of the aldehyde to an alcohol and/or the nitro group to an amine.This is a common and useful transformation, but should be considered in the overall synthetic plan.
Lewis Acids Potentially reactiveCan activate the aldehyde, but may also promote side reactions or polymerization.Use catalytic amounts and screen different Lewis acids for optimal results.
Transition Metals Generally compatibleThe aldehyde is generally stable under many cross-coupling conditions (e.g., Suzuki, Heck). However, specific ligand/metal combinations should be considered.The electron-withdrawing groups can influence the electronic properties of the aryl halide in catalytic cycles.
Experimental Workflow: Assessing Stability in a Novel Reaction

To empirically determine the stability of this compound in a new reaction system, the following workflow is recommended:

G cluster_0 Preliminary Analysis cluster_1 Small-Scale Trial cluster_2 Troubleshooting & Optimization A Review literature for similar substrates B Identify potentially incompatible reagents/conditions A->B C Run a small-scale test reaction B->C D Monitor reaction by TLC/LC-MS at time intervals C->D E Analyze for starting material, product, and new spots D->E F Identify side products by MS or NMR E->F If side products are observed I Scale-up reaction E->I If reaction is clean and complete G Adjust reaction parameters (temp, base, catalyst) F->G H Re-run small-scale test with adjusted conditions G->H G cluster_0 Electronic Effects on this compound cluster_1 Electron-Withdrawing Groups cluster_2 Consequences Reactivity High Reactivity & Potential Instability EWG Nitro (-NO2) Bromo (-Br) Fluoro (-F) Consequences Increased electrophilicity of aldehyde carbon Activation of ring for SNAr EWG->Consequences Consequences->Reactivity

Caption: The electron-withdrawing nature of the substituents dictates the reactivity and stability profile of the molecule.

References

Sources

common impurities in commercial 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of this versatile reagent. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in commercial batches of this compound?

A1: Based on the likely synthetic routes for this compound, the common impurities can be categorized as follows:

  • Starting Material Carryover: Residual 5-bromo-4-fluorobenzaldehyde from an incomplete nitration reaction.

  • Isomeric Byproducts: Formation of other constitutional isomers during the nitration of 5-bromo-4-fluorobenzaldehyde, such as 5-Bromo-2-fluoro-4-nitrobenzaldehyde. The directing effects of the bromine and fluorine atoms influence the position of the incoming nitro group.

  • Oxidation Products: Over-oxidation of the aldehyde functional group to a carboxylic acid, resulting in the formation of 5-bromo-4-fluoro-2-nitrobenzoic acid, particularly under harsh reaction conditions.

  • Related Impurities from Precursor Synthesis: If the starting material, 5-bromo-4-fluorobenzaldehyde, is synthesized via bromination of 4-fluorobenzaldehyde, impurities such as di-brominated species or unreacted 4-fluorobenzaldehyde may be carried over.

  • Residual Solvents and Acids: Trace amounts of solvents (e.g., dichloromethane, ethyl acetate) and acids (e.g., sulfuric acid, nitric acid) used during the synthesis and purification process.

Q2: How can I assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying the main component and detecting the aforementioned organic impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a small amount of trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation of the desired product and help identify and quantify impurities if their signals are well-resolved from the main component.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What is the potential impact of these impurities on my downstream reactions?

A3: The presence of impurities can have significant consequences for subsequent synthetic steps:

  • Starting Material and Isomeric Impurities: These can lead to the formation of undesired side products in your reaction, complicating purification and reducing the yield of your target molecule.

  • Carboxylic Acid Impurity: The acidic nature of 5-bromo-4-fluoro-2-nitrobenzoic acid can interfere with reactions that are sensitive to pH or involve acid-labile functional groups. It can also chelate with metal catalysts, potentially deactivating them.

  • Residual Solvents and Acids: These can alter reaction kinetics, solubility, and the stability of reagents and products.

Troubleshooting Guide

Issue 1: My reaction yield is consistently low, and I observe multiple spots on my TLC analysis of the crude product.

Potential Cause: The presence of unreacted starting material or isomeric impurities in your this compound is a likely cause. These impurities can compete in the reaction, leading to a mixture of products.

Recommended Solution: Purification of the Starting Material

A purification step prior to use is highly recommended if you suspect the purity of your reagent is compromising your reaction.

Experimental Protocol: Purification of this compound via Column Chromatography

Objective: To remove polar impurities, primarily the corresponding carboxylic acid, and less polar impurities like unreacted starting material.

Materials:

  • Commercial this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: Dissolve a small amount of the commercial aldehyde in DCM and spot it on a TLC plate. Develop the plate using a solvent system of 9:1 Hexanes:Ethyl Acetate. Visualize the spots under UV light. The product should be the major spot, with impurities appearing as less polar (higher Rf) or more polar (lower Rf, potentially staying at the baseline if it's the carboxylic acid) spots.

  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica with the adsorbed compound onto the top of the prepared column.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate, and then to 90:10.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

  • Purity Confirmation: Re-assess the purity of the final product using HPLC or NMR.

Issue 2: My reaction is not proceeding to completion, and my catalyst appears to be deactivated.

Potential Cause: The presence of the acidic impurity, 5-bromo-4-fluoro-2-nitrobenzoic acid, can neutralize basic reagents or poison catalysts, particularly those based on transition metals.

Recommended Solution: Acid-Base Extraction

An aqueous basic wash of a solution of the commercial aldehyde can selectively remove the acidic carboxylic acid impurity.

Experimental Protocol: Aqueous Wash to Remove Acidic Impurities

Objective: To remove 5-bromo-4-fluoro-2-nitrobenzoic acid from the commercial aldehyde.

Materials:

  • Commercial this compound

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the commercial this compound in ethyl acetate in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the aldehyde with a reduced content of the carboxylic acid impurity.

  • Purity Confirmation: Analyze the product by HPLC to confirm the removal of the acidic impurity.

Visualizations

G cluster_0 Impurity Troubleshooting Workflow start Reaction Issue Encountered (e.g., low yield, side products) purity_check Assess Purity of This compound (HPLC, NMR, TLC) start->purity_check impurity_present Impurity Detected? purity_check->impurity_present identify_impurity Identify Impurity Type (Polar, Non-polar, Acidic) impurity_present->identify_impurity Yes no_impurity Purity is High impurity_present->no_impurity No purification_decision Select Purification Method identify_impurity->purification_decision polar_impurity Polar Impurity (e.g., Carboxylic Acid) nonpolar_impurity Non-polar Impurity (e.g., Starting Material) acidic_impurity Acidic Impurity column_chrom Perform Column Chromatography purification_decision->column_chrom Polar/Non-polar acid_base_extraction Perform Acid-Base Extraction purification_decision->acid_base_extraction Acidic reassess_purity Re-assess Purity column_chrom->reassess_purity acid_base_extraction->reassess_purity proceed Proceed with Reaction reassess_purity->proceed other_issues Investigate Other Reaction Parameters no_impurity->other_issues

Caption: Troubleshooting logic for addressing reaction issues caused by impurities.

Summary of Potential Impurities and Analytical Methods

Impurity TypePotential IdentityRecommended Analytical Method
Starting Material5-bromo-4-fluorobenzaldehydeHPLC, GC-MS
Isomeric Byproducte.g., 5-Bromo-2-fluoro-4-nitrobenzaldehydeHPLC, NMR
Oxidation Product5-bromo-4-fluoro-2-nitrobenzoic acidHPLC, ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton)
Residual SolventsDichloromethane, Ethyl Acetate, etc.GC-MS, ¹H NMR

References

  • Organic Syntheses.o-NITROBENZALDEHYDE.
  • Google Patents.Preparation method of 2-fluoro-5-bromobenzaldehyde. (CN105884591A).
  • Google Patents.Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes. (US4456772A).

preventing decomposition of 5-Bromo-4-fluoro-2-nitrobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-4-fluoro-2-nitrobenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and decomposition of this compound. By understanding the underlying chemical principles, users can implement effective strategies to maintain the integrity and purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[1] For maximal preservation, storage at 2-8°C under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[2] Minimizing exposure to air, light, and moisture is critical to prevent degradation.[3][4]

Q2: My solid this compound has changed color. What does this indicate?

A2: A noticeable color change, typically from a pale yellow or off-white to a darker yellow or brown, is a primary indicator of decomposition. This is often due to oxidation of the aldehyde group or light-induced side reactions involving the nitro group.[5] If a color change is observed, it is crucial to assess the compound's purity via analytical methods like NMR or HPLC before use.

Q3: Can I store this compound in solution? What is the recommended procedure?

A3: Storing this compound in solution is generally not recommended as it is less stable than in its solid form.[5] If temporary storage of a solution is unavoidable, it should be prepared fresh. For short-term storage, use an anhydrous, aprotic solvent, place it in a tightly sealed vial under an inert atmosphere, and store it at -20°C for no longer than a few days.

Q4: What are the primary decomposition pathways for this compound?

A4: The main decomposition pathways for this compound are:

  • Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (5-Bromo-4-fluoro-2-nitrobenzoic acid), especially when exposed to air (oxygen).[6]

  • Photodegradation: Nitroaromatic compounds are known to be light-sensitive.[7] UV light exposure can trigger complex degradation pathways, leading to polymerization or other unwanted side products.

  • Hydrolysis: Although the aldehyde itself is not directly hydrolyzed, impurities or degradation products might be susceptible to reactions with moisture.[8][9]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Change in physical appearance (e.g., clumping, darkening of color) 1. Moisture Absorption: Improperly sealed container. 2. Oxidation: Exposure to air.[6] 3. Light Exposure: Storage in a transparent container.[7]1. Verify Purity: Use HPLC or ¹H NMR to determine the purity of the material. 2. Purification: If impurities are detected, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). 3. Improve Storage: Transfer the compound to an amber glass vial, purge with nitrogen, and store in a desiccator at 2-8°C.[10]
Inconsistent experimental results or low yields 1. Degraded Reagent: Use of a partially decomposed starting material. 2. Contamination: Cross-contamination from improper handling.1. Purity Check: Always confirm the purity of the reagent before starting a reaction. 2. Fresh Reagent: If degradation is suspected, use a fresh, unopened batch of the compound. 3. Proper Handling: Use clean, dry spatulas and glassware. Handle the compound in a controlled environment, such as a glove box or under a fume hood, to minimize exposure to the atmosphere.[11]
Formation of an acidic impurity detected by analysis 1. Oxidation: The aldehyde has likely been oxidized to the corresponding carboxylic acid.1. Purification: The carboxylic acid can often be removed via column chromatography. 2. Preventative Measures: Strictly adhere to storage under an inert atmosphere to prevent further oxidation.[12]

Experimental Protocols

Protocol 1: Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of the compound under different storage conditions.

Materials:

  • This compound

  • Amber and clear glass vials with PTFE-lined caps

  • Nitrogen or Argon gas

  • Desiccator

  • Refrigerator (2-8°C)

  • Analytical balance

  • HPLC or ¹H NMR spectrometer

Procedure:

  • Sample Preparation: Aliquot 10-20 mg of this compound into several amber and clear glass vials.

  • Initial Analysis (T=0): Analyze an initial sample to establish a baseline purity profile.

  • Storage Conditions:

    • Condition A (Recommended): Purge amber vials with nitrogen, seal tightly, and store at 2-8°C in the dark.

    • Condition B (Ambient/Air): Seal clear vials without inert gas and store at room temperature (20-25°C) exposed to ambient light.

    • Condition C (Ambient/Dark): Seal amber vials without inert gas and store at room temperature in the dark.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), retrieve a vial from each condition and re-analyze its purity.

  • Data Comparison: Compare the purity profiles over time to determine the rate and nature of decomposition under each condition.

Protocol 2: Recommended Handling Procedure for Weighing and Dispensing

Objective: To minimize atmospheric and light exposure during routine laboratory use.

  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: If possible, perform all manipulations within a glovebox or a fume hood flushed with an inert gas.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Quickly dispense the desired amount of the compound.

    • Minimize the time the primary container is open.

  • Sealing: Immediately after dispensing, purge the headspace of the primary container with nitrogen or argon before tightly resealing.

  • Storage: Promptly return the container to the recommended storage conditions (2-8°C, dark).[13]

Visualizing Decomposition and Prevention

Decomposition Pathway and Prevention Workflow

The following diagram illustrates the primary decomposition pathway and the critical steps for its prevention.

Figure 1. Key Decomposition Pathway and Prevention Strategy A This compound (Pure Compound) B Exposure to: - Oxygen (Air) - Light - Moisture A->B Incorrect Storage C 5-Bromo-4-fluoro-2-nitrobenzoic Acid & Other Degradation Products B->C Leads to D Prevention Measures E Store at 2-8°C D->E F Use Inert Atmosphere (Nitrogen/Argon) D->F G Protect from Light (Amber Vial) D->G H Keep Tightly Sealed (Moisture Barrier) D->H E->A Maintains Stability F->A Maintains Stability G->A Maintains Stability H->A Maintains Stability

Caption: Key Decomposition Pathway and Prevention Strategy

Troubleshooting Decision Tree

This flowchart provides a logical sequence for troubleshooting issues related to the compound's stability.

Figure 2. Troubleshooting Decision Tree for Compound Instability start Problem Encountered: Inconsistent Results or Visual Degradation check_purity Assess Purity (e.g., NMR, HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_storage Review Storage Conditions is_pure->review_storage Yes end_bad Purity Compromised is_pure->end_bad No purify Purify Reagent (e.g., Recrystallization, Column Chromatography) purify->check_purity Re-assess use_fresh Discard and Use New Batch is_storage_ok Are Conditions Optimal? (Inert, Cold, Dark, Dry) review_storage->is_storage_ok correct_storage Implement Correct Storage Protocol is_storage_ok->correct_storage No review_handling Review Handling Procedure is_storage_ok->review_handling Yes correct_storage->review_handling end_ok Proceed with Experiment review_handling->end_ok end_bad->purify end_bad->use_fresh

Caption: Troubleshooting Decision Tree for Compound Instability

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Consolidated Chemical.
  • Allen Institute. Benzaldehyde can be prepared by the hydrolysis of.
  • ACS Publications. Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120. Industrial & Engineering Chemistry Research.
  • Allan Chemical Corporation. (2025, October 23).
  • AK Scientific, Inc. Safety Data Sheet: 4-Bromo-5-fluoro-2-nitrobenzaldehyde.
  • Google Patents.
  • Restek.
  • Pell Wall Perfumes Blog. (2013, February 7).
  • Xie, M., et al. (2018). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. Atmospheric Chemistry and Physics Discussions.
  • Thermo Fisher Scientific. (2009, June 9).
  • BenchChem. In-Depth Technical Guide: Health and Safety Data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • BenchChem. Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.

Sources

Technical Support Center: Navigating Side Reactions of the Nitro Group in Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting side reactions involving the nitro group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the functionalization of nitro-containing molecules. As Senior Application Scientists, we understand that unexpected outcomes are a part of research, and this resource is built to provide not just protocols, but the underlying chemical principles to empower your experimental design.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Reduction of Nitro Groups

The reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis.[1] However, this seemingly straightforward reaction is often plagued by side reactions and incomplete conversions.

Q1: My nitro group reduction is incomplete or sluggish. What are the common causes and how can I fix this?

A1: Incomplete or slow nitro group reductions are a frequent challenge. The root cause often lies in the choice of reagents, their activity, or the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is critical.

    • Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni): Ensure your catalyst is not poisoned, as sulfur-containing compounds can deactivate it.[2] Catalyst loading should be optimized; start with a standard loading (e.g., 5-10 mol%) and adjust as needed. For pyrophoric catalysts like Raney Ni, proper handling and activation are crucial.[1][3]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important.[4] Use finely powdered metals and consider activation if the reaction is slow. The concentration of the acid is also a key factor in the reaction rate.[4]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage, so using a fresh batch is recommended.[4]

  • Stoichiometry of the Reducing Agent: An insufficient amount of the reducing agent will lead to incomplete reaction. Ensure you are using a sufficient excess to drive the reaction to completion and reduce any intermediates.[4]

  • Solvent Choice: The solvent can significantly impact reaction rates. The starting material and the reducing agent must be sufficiently soluble in the chosen solvent. For catalytic hydrogenations, common solvents include ethanol, methanol, and ethyl acetate. For metal/acid reductions, protic solvents are typically used.

  • Temperature Control: While some reductions may require gentle heating to proceed at a reasonable rate, excessive heat can promote side reactions.[5] Monitor the reaction temperature closely, especially for highly exothermic reactions.

  • Purity of Starting Material: Impurities in your nitro compound can interfere with the reaction, potentially by poisoning the catalyst or reacting with the reducing agent.[5]

Q2: I am observing unexpected side products like hydroxylamines, azo, or azoxy compounds. Why is this happening and how can I promote the formation of the desired amine?

A2: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[6] The accumulation of these intermediates or their subsequent reaction can lead to the formation of dimeric side products like azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.

  • Causality:

    • Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the accumulation of the hydroxylamine intermediate.[7]

    • Reaction Conditions: The pH of the reaction medium plays a crucial role. Alkaline conditions, especially with milder reducing agents, can favor the formation of azo and azoxy compounds.[8] Metal hydrides like LiAlH₄ are generally not used for reducing aromatic nitro compounds to anilines as they tend to produce azo compounds.[3][7]

    • Condensation of Intermediates: The nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced to an azo compound and then to the desired amine.

  • Troubleshooting and Optimization:

    • Ensure Complete Reduction: Use a sufficient excess of a strong reducing agent and allow for adequate reaction time. Monitor the reaction by TLC or LC-MS until the starting material and any intermediates are fully consumed.

    • Control pH: For metal-based reductions, maintaining acidic conditions generally favors the formation of the amine.[1]

    • Choice of Reducing Agent: Catalytic hydrogenation is often a clean and efficient method for converting nitro groups to amines with minimal side products.[1] The use of vanadium compounds as additives in catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamines and the formation of azo or azoxy compounds.[9]

Below is a diagram illustrating the reduction pathway and the points where side reactions can occur.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N=N(O)-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy + R-NO Azo R-N=N-R (Azo) Azo->Amine +4e⁻, +4H⁺ Azoxy->Azo +2e⁻, +2H⁺

Caption: Pathway of nitro group reduction and formation of common side products.

Q3: My molecule contains other reducible functional groups (e.g., ketones, aldehydes, esters, halogens, alkenes). How can I selectively reduce the nitro group?

A3: Chemoselectivity is a critical challenge when other reducible functional groups are present. The key is to choose a reducing agent and conditions that are selective for the nitro group.[4][5]

Functional Group PresentRecommended Selective ReagentsReagents to Avoid (Non-selective)
Aldehyde, KetoneFe/NH₄Cl, Fe/AcOH, SnCl₂·2H₂O, Zn/AcOH, Na₂Sₓ.[3][4][10][11] A metal-free option is B₂(OH)₄ with 4,4′-bipyridine.[12]Catalytic hydrogenation (e.g., Pd/C, Raney Ni), LiAlH₄.[1][3]
Ester, Carboxylic AcidCatalytic hydrogenation (Pd/C, PtO₂), Fe/NH₄Cl, SnCl₂·2H₂O.[13]LiAlH₄.
Alkene, AlkyneFe/NH₄Cl, SnCl₂·2H₂O, Na₂S.[13] Some specialized catalytic systems can also be selective.[2]Catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Ni).[1]
Aryl Halide (Cl, Br, I)Fe/NH₄Cl, SnCl₂·2H₂O, Zn/AcOH.[4] Catalytic hydrogenation with Raney Nickel can sometimes be used.[3]Catalytic hydrogenation with Pd/C (risk of dehalogenation).[3]
NitrileFe/NH₄Cl, SnCl₂·2H₂O.[13]Catalytic hydrogenation, LiAlH₄.[10]

Experimental Protocol: Selective Reduction of a Nitroarene in the Presence of a Ketone using SnCl₂·2H₂O

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the nitro-containing starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.[4]

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ to the residue until the solution is basic (pH > 8). This will precipitate tin salts.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®. Transfer the filtrate to a separatory funnel and extract with an organic solvent such as ethyl acetate.

  • Isolation: Separate the layers, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be performed by chromatography or recrystallization if necessary.

Q4: During catalytic hydrogenation of my nitro-containing molecule, I am observing dehalogenation. How can I prevent this?

A4: Dehalogenation is a common side reaction during the catalytic hydrogenation of aryl halides, particularly with palladium on carbon (Pd/C).[3] To avoid this, consider the following strategies:

  • Change the Catalyst: Raney nickel is often a better choice than Pd/C for substrates where dehalogenation is a concern, as it is less prone to cleaving the carbon-halogen bond.[3]

  • Use an Alternative Reduction Method: If dehalogenation remains an issue, switch to a non-catalytic hydrogenation method. Metal/acid systems like Fe/HCl, SnCl₂/HCl, or Zn/AcOH are excellent alternatives that typically do not cause dehalogenation.[3][4]

Nucleophilic Aromatic Substitution (SNAr) on Nitroarenes

The strongly electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic attack, making SNAr a powerful functionalization method.[14][15][16]

Q5: My SNAr reaction on a nitroarene is not proceeding or is very slow. What factors could be hindering the reaction?

A5: The success of an SNAr reaction depends on several factors:

  • Activation of the Aromatic Ring: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[14][17] If the nitro group is meta to the leaving group, the activation is significantly weaker, and the reaction will be much slower or may not proceed at all.

  • Nature of the Leaving Group: The rate of SNAr reactions generally follows the order F > Cl > Br > I. Fluorine is the best leaving group in this context because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[14]

  • Strength of the Nucleophile: A more powerful nucleophile will generally react faster.

  • Solvent: Polar aprotic solvents like DMSO, DMF, or THF are typically used to solvate the cation of the nucleophile, leaving the anion more reactive.

Caption: Effect of nitro group position on SNAr reactivity.

Q6: I am getting a mixture of isomers or unexpected substitution patterns in my SNAr reaction. What could be the reason?

A6: While SNAr reactions are typically regioselective, unexpected products can arise:

  • Multiple Activating Groups: If the aromatic ring has multiple nitro groups or other electron-withdrawing groups, there may be more than one activated position for nucleophilic attack.

  • Vicarious Nucleophilic Substitution (VNS): In some cases, instead of displacing a leaving group, the nucleophile can attack a carbon atom bearing a hydrogen, leading to the substitution of hydrogen. This is known as Vicarious Nucleophilic Substitution (VNS) and occurs when the nucleophile has a leaving group attached to the nucleophilic atom.[18][19]

  • Rearrangements: In rare cases, rearrangements of the intermediate can occur, leading to unexpected products.

To troubleshoot, carefully analyze the electronic effects of all substituents on the aromatic ring and consider alternative mechanistic pathways like VNS.

Electrophilic Aromatic Substitution on Nitroarenes
Q7: I am trying to introduce another substituent onto a nitroarene via electrophilic aromatic substitution, but the reaction is not working. Why is this and what are my options?

A7: The nitro group is a very strong deactivating group for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature.[16][20][21] This deactivation makes further substitution on the nitroarene ring very difficult and requires harsh reaction conditions.

  • Why it Doesn't Work: The nitro group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[22] Additionally, the nitro group directs incoming electrophiles to the meta position.[21] Friedel-Crafts reactions, in particular, do not work on nitrobenzene because the nitro group deactivates the ring to such an extent that it is unreactive.[21]

  • What to Do:

    • Change the Order of Reactions: If possible, perform the electrophilic substitution first and then introduce the nitro group.

    • Reduce the Nitro Group: Reduce the nitro group to an amino group (-NH₂), which is a strong activating group and an ortho-, para-director.[20] You can then perform the electrophilic substitution and, if needed, re-oxidize the amino group back to a nitro group (though this can be challenging). Note that the high reactivity of anilines can lead to multiple substitutions and other side reactions.[23]

    • Use Harsh Conditions: For some EAS reactions like nitration, using very harsh conditions (e.g., fuming sulfuric acid and nitric acid at high temperatures) can force a second substitution at the meta position.[22]

Reactions of Aliphatic Nitro Compounds
Q8: I am observing side reactions related to the acidity of the alpha-proton in my aliphatic nitro compound. How can I minimize these?

A8: The α-carbon of primary and secondary nitroalkanes is acidic (pKa around 11 in water) due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting conjugate base (a nitronate).[24] This acidity can lead to several side reactions, particularly in the presence of a base.

  • Common Side Reactions:

    • Nitroaldol (Henry) Reaction: The nitronate can act as a nucleophile and add to aldehydes or ketones.[24]

    • Michael Addition: The nitronate can act as a Michael donor and add to α,β-unsaturated carbonyl compounds.[24]

    • Nef Reaction: Hydrolysis of the nitronate salt with strong acid yields an aldehyde or ketone and nitrous oxide.[21]

  • Minimizing Side Reactions:

    • Avoid Basic Conditions: If possible, perform reactions under neutral or acidic conditions to prevent the formation of the nitronate.

    • Use Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base to deprotonate the α-carbon without promoting side reactions.

    • Control Temperature: Keep the reaction temperature as low as possible to minimize the rates of side reactions.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Is it possible to protect a nitro group?

Generally, the nitro group itself is considered a robust functional group that is stable to many reaction conditions, except for reduction.[25] It is often used as a masked form of an amine.[26] Direct protection of the nitro group by reacting with its oxygen atoms is not a common strategy in organic synthesis, and there are no widely used protecting groups for this purpose.[25][26] If a reaction requires conditions that would reduce the nitro group, the synthetic strategy should be re-evaluated, for instance, by changing the order of the steps.

FAQ 2: What are the safety considerations when working with nitro compounds, especially during reactions?

Nitro compounds, particularly those with multiple nitro groups, can be thermally unstable and are often used as explosives (e.g., TNT).[21][27]

  • Thermal Stability: The decomposition of nitro compounds is highly exothermic and can be violent.[28] The presence of impurities or other chemicals can lower their decomposition temperature.[28]

  • Exothermic Reactions: Reductions of nitro groups are often highly exothermic. It is crucial to control the rate of addition of reagents and to have adequate cooling to prevent a runaway reaction.[4]

  • Handling Pyrophoric Catalysts: When using catalysts like Raney nickel for hydrogenation, be aware that they can be pyrophoric (ignite spontaneously in air), especially after the reaction when dry.[1]

  • Flammable Gas: Catalytic hydrogenations use flammable hydrogen gas, which requires proper handling and a well-ventilated area.[1]

Always consult the Safety Data Sheet (SDS) for any nitro compound you are working with and perform a thorough risk assessment before starting any experiment.

FAQ 3: How does the position of the nitro group on an aromatic ring affect its reactivity in different reactions?

The position of the nitro group has a profound effect on the reactivity of the aromatic ring:

  • Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivator and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.[16][21]

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group is a strong activator for SNAr when it is positioned ortho or para to a leaving group.[14][29] This is because it can stabilize the negatively charged Meisenheimer intermediate through resonance. A meta-positioned nitro group provides much weaker activation.

FAQ 4: What are the common intermediates in nitro group reduction, and are they stable?

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[6] These intermediates are generally reactive and not stable under the reduction conditions. The nitroso intermediate is often difficult to detect because its reduction to the hydroxylamine is very fast.[6] The hydroxylamine can sometimes be isolated under carefully controlled conditions (e.g., using zinc dust and ammonium chloride), but it can also react further to form side products or be reduced to the final amine.[7] In biological systems, these intermediates can be responsible for the toxicity associated with some nitro compounds.[6][30]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Journal of Organic Chemistry. (n.d.). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. ACS Publications.
  • ACS Publications. (n.d.). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions.
  • College of Saint Benedict & Saint John's University. (n.d.). Aromatic Side Chain Reduction: Nitro.
  • Chemistry. (2008). Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
  • ResearchGate. (n.d.). Some examples of virtual electrophilic activities of nitroarenes.
  • PubMed. (2017, September 11). Electrophilic Amination with Nitroarenes.
  • SpringerLink. (2018, November 14). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
  • David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry).
  • SlideShare. (2020, March 29). NITRO COMPOUNDS.
  • Wikipedia. (n.d.). Nitro compound.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • Reddit. (2021, March 18). Protecting a nitro group. r/Chempros.
  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds.
  • National Institutes of Health. (2024, August 24). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
  • Reddit. (2024, March 28). Protection group for Nitro group. r/OrganicChemistry.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Hansraj College. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Scirp.org. (n.d.). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Hansraj College. (n.d.). Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme.
  • National Institutes of Health. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • ResearchGate. (2019, April 25). Nucleophilic substitution in nitroarenes: a general corrected mechanism.
  • Chemistry Stack Exchange. (2018, April 7). Reduction of nitro compound using protection group.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
  • PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. NIH.
  • PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH.

Sources

Technical Support Center: Regioselective Synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of synthetic methodologies reveals that the regioselective synthesis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde presents significant challenges due to the directing effects of the substituents on the aromatic ring. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues researchers may encounter during their experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective modifications. However, achieving the desired substitution pattern on the benzene ring is a non-trivial synthetic challenge. This guide provides expert insights and practical solutions to overcome common hurdles in its preparation.

Proposed Synthetic Strategy

The most logical and convergent synthetic approach to this compound is the nitration of a suitable precursor. The selection of the starting material is critical for achieving the desired regioselectivity. Based on the directing effects of the substituents, 4-bromo-3-fluorobenzaldehyde is a promising starting material.

Rationale for Starting Material Selection:

  • Aldehyde Group (-CHO): A meta-director and deactivating.

  • Fluorine (-F): An ortho, para-director and deactivating.

  • Bromine (-Br): An ortho, para-director and deactivating.

In 4-bromo-3-fluorobenzaldehyde, the positions ortho and para to the fluorine and bromine atoms are already substituted or sterically hindered. The most electronically favorable position for electrophilic aromatic substitution (nitration) would be directed by the cumulative effects of the existing substituents. Nitration of 4-bromo-3-fluorobenzaldehyde is expected to favor the introduction of the nitro group at the C2 position, ortho to the aldehyde and fluorine, and meta to the bromine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct route is the electrophilic nitration of a disubstituted benzaldehyde precursor. The nitration of 4-bromo-3-fluorobenzaldehyde is a theoretically sound approach to obtaining the desired this compound isomer.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: The challenge arises from the competing directing effects of the three substituents on the aromatic ring. The aldehyde group is a meta-director, while the fluorine and bromine atoms are ortho, para-directors. The interplay of these electronic effects, coupled with steric hindrance, can lead to the formation of multiple isomers, making the isolation of the desired product difficult.

Q3: What are the expected major byproducts in this synthesis?

A3: The primary byproducts are other regioisomers of the nitrated product. Depending on the starting material, you might also encounter oxidation of the aldehyde group to a carboxylic acid, especially under harsh nitrating conditions.

Q4: How can I monitor the progress of the nitration reaction?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system, such as a mixture of hexane and ethyl acetate, to separate the starting material, product, and any byproducts. The consumption of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can be purified by either recrystallization or column chromatography. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen. For more challenging separations from isomeric impurities, flash column chromatography on silica gel is the preferred method.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider a slight increase in temperature, but be cautious of side reactions.
Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.A mixture of concentrated sulfuric acid and nitric acid is a standard nitrating agent.[1] The ratio and concentration should be carefully controlled. For sensitive substrates, milder nitrating agents like iron(III) nitrate nonahydrate can be explored.[2]
Product Loss During Workup: The product may have some solubility in the aqueous phase, or emulsions may form during extraction.Ensure complete extraction by performing multiple extractions with a suitable organic solvent. To break emulsions, add a small amount of brine.
Poor Regioselectivity (Formation of Multiple Isomers) Harsh Reaction Conditions: High temperatures can lead to the formation of thermodynamically favored, but undesired, isomers.Perform the nitration at a low temperature, typically 0-5 °C, with slow, dropwise addition of the nitrating agent to control the reaction exotherm.[3]
Incorrect Choice of Starting Material: The substitution pattern of the starting material dictates the regiochemical outcome.As discussed, 4-bromo-3-fluorobenzaldehyde is a promising starting material. If using a different precursor, carefully consider the directing effects of the substituents.
Formation of Side Products (e.g., Oxidation of Aldehyde) Strongly Oxidizing Conditions: The nitrating mixture can also oxidize the aldehyde group to a carboxylic acid.Use the minimum necessary amount of the nitrating agent. The use of milder nitrating agents can also mitigate this side reaction.
Difficulty in Product Purification Similar Polarity of Isomers: Isomeric byproducts often have very similar polarities, making chromatographic separation challenging.Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent can improve separation. Preparative TLC or HPLC may be necessary for difficult separations.
Product Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent.Use a solvent mixture for recrystallization. Adding a non-polar solvent to a solution of the product in a polar solvent can often induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.

Experimental Protocols

Protocol 1: Nitration of 4-Bromo-3-fluorobenzaldehyde

This protocol is a proposed method based on standard nitration procedures for aromatic aldehydes.[1][3]

Materials:

  • 4-Bromo-3-fluorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluorobenzaldehyde (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice. A precipitate of the crude product should form.

  • Filtration/Extraction: Collect the precipitate by filtration and wash thoroughly with cold water. Alternatively, extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Characterization

The structure of the final product should be confirmed by standard spectroscopic methods.

  • NMR Spectroscopy (¹H and ¹³C): The proton and carbon NMR spectra will show characteristic shifts for the aromatic protons and carbons, as well as the aldehyde proton.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aldehyde C=O stretch, the nitro group (symmetric and asymmetric stretches), and the C-Br and C-F bonds.[4]

Visualizations

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromo-3-fluorobenzaldehyde 4-Bromo-3-fluorobenzaldehyde Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) 4-Bromo-3-fluorobenzaldehyde->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Extraction Extraction (DCM) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PoorSelectivity Poor Regioselectivity HarshConditions Harsh Conditions PoorSelectivity->HarshConditions SideProducts Side Products Oxidation Oxidation SideProducts->Oxidation MonitorTLC Monitor by TLC IncompleteReaction->MonitorTLC LowTemp Control Temperature (0-5 °C) HarshConditions->LowTemp MildReagents Use Milder Reagents Oxidation->MildReagents

Caption: Troubleshooting logic for key challenges in the synthesis.

References

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]
  • Royal Society of Chemistry. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • National Institutes of Health. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
  • ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]
  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]
  • PrepChem.
  • ResearchGate. Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. [Link]
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
  • PubChem. 3-Bromo-4-fluorobenzaldehyde. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to overcome solubility challenges encountered during synthetic reactions. As a key building block in medicinal chemistry and materials science, ensuring its complete dissolution is paramount for reaction efficiency, reproducibility, and yield.

This guide moves beyond simple solvent lists to explain the underlying chemical principles governing solubility, empowering you to make informed decisions for your specific experimental setup.

Section 1: Understanding the Solubility Challenge

This compound is a multi-functionalized aromatic compound. Its solubility is governed by a complex interplay of its structural features:

  • Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Substituents (Br, F): The bromine and fluorine atoms increase the molecule's molecular weight and contribute to its solid-state packing, but do not significantly enhance aqueous solubility.

  • Polar Groups (-NO₂, -CHO): The nitro and aldehyde groups are highly polar and electron-withdrawing.

This combination of a nonpolar scaffold with multiple, strong polar groups results in a molecule with significant dipole moment and high crystal lattice energy. Consequently, it is often a crystalline solid that is poorly soluble in both nonpolar and simple polar protic solvents like water or ethanol. The key to solubilization is to select a solvent system that can effectively overcome the strong intermolecular forces within the crystal lattice.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound? A1: Based on its structure, this compound is expected to be a crystalline solid with poor solubility in water and nonpolar hydrocarbon solvents (e.g., hexanes, toluene). Its solubility is significantly better in polar aprotic solvents, which can solvate the molecule without reacting with the sensitive aldehyde group.

Q2: What is the best starting solvent to try for my reaction? A2: For most applications, polar aprotic solvents are the best starting point. We recommend screening solvents in the following order:

  • Common Ethereal/Chlorinated Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,4-Dioxane. These are suitable for many reaction types but may not achieve high concentrations.

  • Stronger Polar Aprotic Solvents: If solubility is insufficient, move to N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These are excellent solubilizers for this compound but have high boiling points and can be difficult to remove.

Q3: Can I heat the mixture to improve solubility? A3: Yes, gentle heating is a common and effective technique. However, it must be done with caution. Benzaldehyde derivatives, especially those with activating nitro groups, can be susceptible to oxidation or side reactions at elevated temperatures. Always monitor the reaction by TLC or LC-MS to check for degradation. We recommend not exceeding 50-60 °C unless your specific protocol requires it.

Q4: Is sonication a viable method to aid dissolution? A4: Absolutely. Sonication uses high-frequency sound waves to create cavitation, which can effectively break apart solid agglomerates and accelerate the dissolution process.[1] It is a non-invasive method that is particularly useful when thermal heating is undesirable.

Q5: My compound is still not dissolving in the primary reaction solvent. What should I do? A5: This is a common issue when the ideal solvent for the reaction chemistry is a poor solvent for the starting material. The most robust solution is the "Stock Solution Method." You dissolve your compound at a high concentration in a minimal amount of a strong solvent (like DMSO or DMF) and then add this stock solution dropwise to your reaction mixture. See Protocol 2 for a detailed methodology.

Section 3: Systematic Troubleshooting Workflow

When facing solubility issues, a systematic approach is more effective than random solvent testing. The following workflow guides you from initial assessment to a robust solution.

G cluster_start Phase 1: Initial Assessment cluster_screening Phase 2: Direct Solubilization Methods cluster_advanced Phase 3: Advanced Strategy cluster_end Resolution start Start: Solubility Issue Encountered assess Assess Reaction Constraints (Temp limit, solvent compatibility, reactant sensitivity) start->assess screen 1. Initial Solvent Screening (See Table 1 & Protocol 1) assess->screen Are there compatible solvents? stock 4. Stock Solution Method (Dissolve in minimal DMSO/DMF) (See Protocol 2) assess->stock Reaction solvent is incompatible with substrate solubility cosolvent 2. Use Co-Solvent System (e.g., Toluene/THF, DCM/DMF) screen->cosolvent Partial solubility observed assist 3. Apply Mechanical/Thermal Aid (Sonication or Gentle Warming) screen->assist Partial solubility observed screen->stock Poor solubility in all compatible solvents cosolvent->assist Still not fully dissolved cosolvent->stock Incomplete dissolution assist->stock Incomplete dissolution proceed Proceed with Reaction assist->proceed Fully dissolved stock->proceed

Caption: A workflow for troubleshooting the solubility of this compound.

Section 4: Data and Experimental Protocols

Data Presentation

Table 1: Recommended Solvents for Solubility Screening of this compound

SolventClassPolarity IndexExpected SolubilityNotes & Cautions
TolueneAromatic2.4LowMay require heating. Good for displacing water azeotropically.
Dichloromethane (DCM)Chlorinated3.1Low to ModerateCommon for reactions at or below room temperature. Volatile.
Tetrahydrofuran (THF)Ether4.0ModerateExcellent general-purpose solvent for many reaction types.
Ethyl Acetate (EtOAc)Ester4.4ModerateGood for reactions and subsequent workup/extraction.
Acetonitrile (MeCN)Nitrile5.8Moderate to HighHighly polar; suitable for a range of nucleophilic reactions.
N,N-Dimethylformamide (DMF)Amide6.4HighExcellent solvent, but high boiling point. Can be basic if wet.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2HighSuperior dissolving power. Ideal for stock solutions. Hygroscopic.[2]
Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently determine the best solvent or co-solvent system for your compound at the desired reaction concentration.

Materials:

  • This compound (10-20 mg)

  • Selection of solvents from Table 1

  • Small vials (e.g., 1-dram vials) with caps

  • Vortex mixer and/or sonicator

  • Magnetic stir plate and stir bars (optional)

Procedure:

  • Preparation: Weigh 2-3 mg of this compound into several separate, labeled vials. This ensures consistency across tests.

  • Initial Solvent Addition: Add a measured volume of the first test solvent (e.g., 100 µL) to the first vial to approximate your target reaction concentration.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds at room temperature. Observe for dissolution.

  • Assessment:

    • Fully Dissolved: The solvent is suitable.

    • Partially Dissolved: Proceed to step 5.

    • Insoluble: The solvent is likely unsuitable.

  • Mechanical/Thermal Assistance (if needed):

    • Place the vial in a bath sonicator for 2-5 minutes. Observe for changes.

    • Alternatively, gently warm the vial in a water bath to 40-50°C while stirring or swirling. Caution: Do not use open flames.

  • Record Observations: Note the outcome for each solvent (e.g., "Soluble at RT," "Soluble with heat," "Insoluble"). This data will inform your final solvent choice or the need for Protocol 2.

Protocol 2: Preparing and Using a Concentrated Stock Solution

Objective: To introduce the compound into an incompatible reaction medium in a fully dissolved state.

Materials:

  • This compound (pre-weighed amount for reaction)

  • Anhydrous DMSO or DMF

  • Syringe or micropipette

  • Reaction vessel containing all other reagents in the primary reaction solvent

Procedure:

  • Solvent Selection: Choose a strong, compatible solvent (anhydrous DMSO is preferred for its high dissolving power). Ensure this solvent does not interfere with your reaction chemistry (e.g., by reacting with strong bases or electrophiles).

  • Dissolution: In a separate, small, dry vial, add a minimal volume of the strong solvent to your pre-weighed this compound. For example, start with 100-200 µL of DMSO per 50 mg of compound.

  • Ensure Complete Dissolution: Vortex or sonicate the vial until the solid is completely dissolved and the solution is clear. If necessary, add slightly more solvent dropwise until dissolution is achieved. The goal is to keep this volume as low as possible.

  • Addition to Reaction: Draw the concentrated stock solution into a syringe or micropipette.

  • Slow Addition: Add the stock solution dropwise to your vigorously stirring reaction mixture. A slow addition rate ensures that the compound remains dispersed and does not precipitate out upon contact with the less-hospitable reaction solvent.

  • Verification: After addition, check the reaction mixture to ensure no solid has crashed out. The solution should remain homogeneous.

References

A complete list of references is provided below for verification and further reading.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during synthetic transformations involving 5-Bromo-4-fluoro-2-nitrobenzaldehyde. The unique electronic and structural features of this substrate present specific challenges to catalyst stability. This document is structured to help you diagnose the root cause of catalyst failure, implement corrective actions, and design more robust reaction protocols.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses common questions regarding the fundamental mechanisms of catalyst deactivation.

Q1: What makes this compound a challenging substrate for catalysis?

A1: This substrate contains multiple functional groups that can interact with and deactivate a catalyst. The nitro group is strongly electron-withdrawing and can be reduced, leading to intermediates that may act as catalyst poisons.[1][2] The bromine and fluorine atoms can participate in oxidative addition but also influence the electron density of the aromatic ring. The aldehyde is susceptible to side reactions, and the molecule as a whole presents a complex steric and electronic profile that can complicate catalyst-substrate interactions.

Q2: What are the primary modes of catalyst deactivation I should be aware of?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[3] The main mechanisms include:

  • Poisoning: Irreversible (or strong) binding of a substance to the catalyst's active sites.[3][4] For reactions with this substrate, potential poisons include sulfur impurities in reagents, or reaction intermediates/products like anilines.

  • Fouling or Coking: The physical deposition of carbonaceous materials or polymers on the catalyst surface, blocking pores and active sites.[3][5][6]

  • Sintering: The agglomeration of small metal particles on a catalyst support into larger ones, especially at high temperatures.[3][7][8][9] This reduces the active surface area and is a common cause of irreversible deactivation.[5][8]

  • Leaching: The dissolution of the active metal from the solid support into the reaction medium.[10][11][12] This is particularly relevant for palladium-catalyzed cross-coupling reactions.

Q3: My reaction starts well but then stops before reaching completion. What is the likely cause?

A3: This phenomenon, known as progressive deactivation, often points towards poisoning by a substance generated during the reaction or fouling.[4] As the concentration of the inhibiting species increases, the catalyst's active sites are gradually blocked or altered, leading to a slowdown and eventual cessation of the reaction. Leaching of the active metal over the course of the reaction can also produce this outcome.[12]

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting for two common transformations of this compound.

Scenario 1: Incomplete Conversion in Catalytic Hydrogenation (Nitro Group Reduction)

Reaction: Reduction of the nitro group to an amine using a heterogeneous catalyst like Palladium on Carbon (Pd/C).

Common Problem: The reaction stalls at partial conversion, or the catalyst shows significantly reduced activity upon reuse.

G Start Problem: Incomplete Nitro Reduction Check_Purity Step 1: Verify Purity of Substrate & Solvents Start->Check_Purity Poisoning Diagnosis: Catalyst Poisoning (e.g., Sulfur) Check_Purity->Poisoning Impurity Detected? Control_Expt Step 2: Run Control Experiment with Fresh Catalyst Check_Purity->Control_Expt Reagents Pure Action_Purity Action: Purify Reagents. Use Sulfur-free Solvents. Poisoning->Action_Purity Fouling Diagnosis: Fouling by Intermediates/Products Action_Conditions Action: Lower Temp. Optimize H2 Pressure. Change Solvent. Fouling->Action_Conditions Sintering Diagnosis: Thermal Sintering Action_Temp Action: Reduce Reaction Temp. Use Catalyst with Higher Thermal Stability. Sintering->Action_Temp Control_Expt->Fouling Activity Declines Over Time Temp_High Step 3: Check Reaction Temperature Profile Control_Expt->Temp_High Initial Rate Low Temp_High->Sintering Temp > 100°C?

Caption: Troubleshooting workflow for nitro group reduction.

Q: My Pd/C catalyst failed. Could impurities be the cause? A: Absolutely. Heterogeneous palladium catalysts are notoriously sensitive to poisoning, especially by sulfur.[4][13][14] Even parts-per-million levels of sulfur from starting materials, reagents (like thiol-containing scavengers), or solvents can irreversibly bind to palladium active sites, blocking them.[4]

  • Actionable Advice:

    • Source Purity: Use high-purity this compound and solvents. If sulfur contamination is suspected, purify the starting material by recrystallization.

    • Scavengers: Consider passing solvents through a packed bed of activated carbon or alumina to remove trace impurities.

Q: Could the product, 5-Bromo-4-fluoro-2-aminobenzaldehyde, be poisoning the catalyst? A: Yes. While less potent than sulfur, amine products can adsorb onto the catalyst surface. This competitive adsorption with the nitro-containing reactant can slow the reaction rate. Furthermore, intermediates in the nitro reduction pathway, such as hydroxylamines and azo compounds, can also bind to the catalyst and potentially lead to fouling.[1][15]

  • Actionable Advice:

    • Optimize Conditions: Lowering the reaction temperature can sometimes disfavor product inhibition.

    • Catalyst Choice: For particularly stubborn cases, consider alternative catalysts like Raney Nickel, which may have different adsorption characteristics.

Scenario 2: Low Yields in Suzuki-Miyaura Cross-Coupling

Reaction: Coupling of the aryl bromide with a boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄ or a supported Pd catalyst).

Common Problem: The reaction yields are low and inconsistent, with significant amounts of starting material remaining and/or homocoupling of the boronic acid observed.

G cluster_0 Catalyst Surface/Solution Active_Pd Active Pd(0) Oxidative Addition Leaching Leaching Soluble Pd Species Active_Pd:f1->Leaching:f0 Aryl Halide Induced Sintering Sintering Agglomerated Pd Active_Pd->Sintering High Temp. Poisoning Poisoning Ligand Degradation/ Impurity Binding Active_Pd->Poisoning Impurities Leaching->Sintering Redeposition Start Catalyst State Start->Active_Pd Reaction Start

Caption: Key deactivation pathways in Suzuki coupling.

Q: I am using a Pd/C catalyst for a Suzuki reaction and getting poor results. I thought this was a heterogeneous process? A: This is a critical point of confusion. Many Suzuki reactions catalyzed by supported palladium catalysts are not truly heterogeneous. The active catalytic species is often soluble palladium that has leached from the support.[10][11] The oxidative addition of the aryl bromide to the Pd(0) on the support is a primary cause of this leaching.[11] If the leached palladium cannot be efficiently reduced back to Pd(0) to complete the catalytic cycle, or if it precipitates as inactive palladium black, the reaction will fail.

  • Actionable Advice:

    • Hot Filtration Test: To confirm if the reaction is homogeneous or heterogeneous, perform a hot filtration test. Stop the reaction midway, filter the solid catalyst out while hot, and allow the filtrate to continue reacting. If the reaction proceeds in the filtrate, the catalysis is mediated by leached, soluble species.

    • Ligand Choice: If leaching is confirmed, adding a suitable ligand (e.g., a phosphine ligand) can help stabilize the soluble palladium species and improve catalytic turnover.

Q: Why would my reaction temperature be causing catalyst deactivation? A: High temperatures accelerate several deactivation pathways. For supported catalysts, temperatures can promote the migration and agglomeration of palladium nanoparticles on the support surface, a process known as sintering.[3][7][8] This irreversibly reduces the number of active sites. For homogeneous catalysts, high temperatures can accelerate the degradation of ligands (e.g., phosphine oxidation), which are crucial for stabilizing the active palladium center.

  • Actionable Advice:

    • Temperature Screening: Screen a range of temperatures. Often, an optimal temperature exists that balances reaction rate with catalyst stability.

    • Catalyst Support: If using a supported catalyst, choose one with high thermal stability. For example, some graphitized carbons offer better resistance to sintering than amorphous carbons.

Deactivation ModePrimary CauseKey DiagnosticRecommended Action
Poisoning Strong binding of impurities (e.g., sulfur) or products.[4][13]Reaction fails even with high catalyst loading.Purify all reagents; use high-purity solvents.
Leaching Oxidative addition of aryl halide to supported Pd(0).[10][11]Activity observed in filtrate after hot filtration.Add stabilizing ligands; consider a different catalyst system.
Sintering High reaction temperatures causing metal particle agglomeration.[7][8]TEM analysis of spent catalyst shows larger particles.Lower reaction temperature; choose a more thermally stable support.
Fouling/Coking Deposition of organic material on the catalyst surface.[5][6]Visual change in catalyst; analysis by TGA/TPO.Optimize solvent and temperature to improve solubility of byproducts.
Part 3: Protocols for Catalyst Characterization and Regeneration

Protocol 1: Hot Filtration Test for Diagnosing Leaching

  • Set up the Suzuki reaction under the conditions that are leading to failure.

  • Allow the reaction to proceed to approximately 20-30% conversion (monitor by TLC or LC-MS).

  • While maintaining the reaction temperature, rapidly filter the reaction mixture through a hot, pre-warmed filter (e.g., a fine porosity fritted glass funnel) to remove the solid catalyst.

  • Collect the hot filtrate in a new, pre-heated flask and continue to stir it at the reaction temperature.

  • Monitor the progress of the reaction in the filtrate.

  • Interpretation: If the reaction continues to progress in the filtrate, it provides strong evidence that the catalytically active species is soluble and has leached from the support.[11] If the reaction stops, the catalysis is likely truly heterogeneous.

Protocol 2: General Regeneration of a Fouled Pd/C Catalyst

This protocol is for fouling by organic deposits (coking) and should be performed with caution. It is not effective for poisoning or sintering.

  • Washing: Carefully filter the spent Pd/C catalyst from the reaction mixture. Wash it extensively with a solvent that can dissolve the suspected fouling agents (e.g., toluene, then methanol). Follow with a wash with deionized water.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Mild Oxidation (Optional): For stubborn organic residues, a very mild, controlled oxidation can be attempted. Place the dried catalyst in a tube furnace. Heat to 200-300 °C under a slow flow of air or diluted oxygen (e.g., 1-2% O₂ in N₂). Caution: This is an exothermic process and must be carefully controlled to avoid catalyst sintering.[16]

  • Reduction: After the chosen procedure, the catalyst must be re-reduced. Place the catalyst in a tube furnace and heat under a flow of hydrogen (typically 5% H₂ in N₂) at a temperature appropriate for the specific catalyst type (consult manufacturer's data, often 150-250 °C).

  • Validation: Test the activity of the regenerated catalyst on a small-scale reaction to confirm the restoration of activity.

References
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • International Journal of Nanoscience and Nanotechnology.
  • ResearchGate. (2015).
  • Solubility of Things. Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. [Link]
  • MDPI. (2023).
  • ACS Publications. (2017).
  • ResearchGate. (2015). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. [Link]
  • ACS Publications. (2022).
  • Wikipedia.
  • ResearchGate. (2016). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • RSC Publishing. (2023). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
  • RSC Publishing. (2023).
  • SciSpace.
  • JoVE. (2023). meta-Directing Deactivators: –NO2, –CN, –CHO, –CO2R, –COR, –CO2H. [Link]
  • NIH. (2016). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. [Link]

Sources

Technical Support Center: Analysis of NMR Impurities in 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This resource is designed for researchers, chemists, and quality control professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity and integrity of this critical chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the highest data quality.

This guide is structured into two main sections: a Troubleshooting Guide to address specific issues you may encounter during your analysis, and a Frequently Asked Questions (FAQs) section for best practices and foundational knowledge.

Section 1: Troubleshooting Guide

This section is formatted as a direct, problem-solution guide for issues that commonly arise during the NMR analysis of this compound.

Q1: I see unexpected peaks in the aromatic region (7.5-8.5 ppm). What are they and how do I identify them?

Probable Cause: Unexpected aromatic signals often originate from process-related impurities, such as unreacted starting materials or isomeric byproducts formed during synthesis. The synthesis of this compound typically involves the nitration of a halogenated precursor. Incomplete reactions or non-selective nitration can lead to residual starting materials or the formation of regioisomers.

Solution & Validation:

  • Check for Starting Material: The most common precursor is 4-bromo-1-fluoro-2-nitrobenzene. Its presence would introduce a distinct set of aromatic signals. Compare your spectrum to a reference spectrum of the starting material if available.

  • Consider Isomers: Although the directing effects of the substituents guide the reaction, minor amounts of other isomers can be formed. These often have similar splitting patterns but different chemical shifts due to the altered electronic environment.

  • Utilize 2D NMR: If the identity of the impurity is not obvious, a 2D NMR experiment like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks. This can differentiate the impurity's spin system from that of your target compound. A COSY spectrum will show cross-peaks between coupled protons, confirming their connectivity within the same molecule.[1]

  • Reference Chemical Shift Data: Compare the observed chemical shifts to known values for potential impurities.

Q2: The integration of my aldehyde proton (~10.3 ppm) is low, and I see a new, broad singlet elsewhere in the spectrum. What happened?

Probable Cause: The aldehyde functional group is susceptible to oxidation, which converts it into a carboxylic acid (5-bromo-4-fluoro-2-nitrobenzoic acid). This can happen slowly upon exposure to air or more rapidly if oxidizing contaminants are present. The proton of a carboxylic acid is highly deshielded and acidic, typically appearing as a very broad singlet between 10-13 ppm, and its signal intensity can be variable.[2][3]

Solution & Validation:

  • D₂O Exchange: To confirm the presence of an acidic proton like a carboxylic acid (or water), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the broad peak to disappear or significantly diminish. This is a definitive test for exchangeable protons.

  • Sample Handling: Ensure samples are stored under an inert atmosphere (like nitrogen or argon) and are not left on the benchtop for extended periods before analysis. Use fresh, high-quality deuterated solvents to minimize contaminants.

  • Re-purification: If the level of the carboxylic acid impurity is unacceptable, the material may need to be re-purified, for example, by column chromatography.

Q3: My spectral resolution is poor, the peaks are broad, and the baseline is distorted. How can I fix this?

Probable Cause: Poor resolution and baseline distortion are classic symptoms of a poorly prepared NMR sample or instrument issues. The primary culprits are:

  • Undissolved Particulate Matter: Suspended solids in the NMR tube disrupt the magnetic field homogeneity, leading to poor shimming and broad lines.[4][5][6][7]

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause severe line broadening and make the signals difficult or impossible to observe.[5][8]

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to make it as homogeneous as possible across the sample volume. An improperly shimmed sample will always yield poor spectra.

Solution & Validation:

  • Filter Your Sample: Always filter your NMR sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[7][9] This removes dust and undissolved material, which is the most common cause of bad shims. A well-prepared, clear solution is the foundation of a good spectrum.

  • Use High-Quality Tubes: Use clean, dry, high-quality NMR tubes that are not scratched or cracked.[4] Dirty tubes can leach impurities, and imperfections can interfere with spinning and shimming.

  • Check Sample Concentration: Overly concentrated samples can lead to viscosity-related line broadening. A typical concentration for ¹H NMR is 5-10 mg in 0.6 mL of solvent.[6][7]

  • Automated vs. Manual Shimming: Allow the spectrometer's automated shimming routine to run. If the result is still poor, manual shimming may be required by an experienced user. A well-shimmed, pure sample should yield sharp, symmetrical peaks.

Troubleshooting Workflow for Unexpected Peaks

The following diagram outlines a logical workflow for identifying unknown signals in your NMR spectrum.

G start Unexpected Peak Observed is_solvent Is it a known solvent or grease peak? start->is_solvent check_tables Check solvent impurity tables (Gottlieb, etc.) is_solvent->check_tables Yes is_sm Does it match starting material or reagent spectra? is_solvent->is_sm No identified Impurity Identified check_tables->identified compare_sm Compare with reference spectra of precursors. is_sm->compare_sm Yes is_degradation Is it a degradation product? (e.g., oxidation to acid) is_sm->is_degradation No compare_sm->identified d2o_exchange Perform D2O exchange experiment. is_degradation->d2o_exchange Yes side_product Likely a side product or isomer. is_degradation->side_product No d2o_exchange->identified two_d_nmr Perform 2D NMR (COSY, HSQC) for structure elucidation. side_product->two_d_nmr two_d_nmr->identified

Caption: A decision tree for troubleshooting unknown NMR peaks.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding standard procedures and data interpretation.

Q1: What is the standard protocol for preparing a sample of this compound for ¹H NMR analysis?

Answer: Proper sample preparation is crucial for acquiring high-quality NMR data.[4][5][9]

Experimental Protocol: ¹H NMR Sample Preparation

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Select Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is often a good first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolve: Add approximately 0.6 mL of the deuterated solvent to the vial.[9] Mix gently (e.g., with a vortex mixer) until the sample is completely dissolved. A clear, homogeneous solution is required.[5]

  • Filter: Take a clean Pasteur pipette and plug the tip with a small piece of cotton or glass wool. Use this to transfer the solution from the vial into a clean, dry 5 mm NMR tube. This step removes any suspended particulate matter.[6][7]

  • Cap and Label: Cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.[4]

Q2: What are the expected ¹H NMR chemical shifts for pure this compound?

Answer: The ¹H NMR spectrum of this compound is relatively simple and characteristic. The electron-withdrawing effects of the nitro, aldehyde, and halogen groups significantly influence the chemical shifts of the aromatic protons.[1][8]

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Coupling Constants (J, Hz)
Aldehyde (-CHO)~10.3Singlet (s)N/A
Aromatic H-3~8.2Doublet (d)J(H-H) ≈ 8-9 Hz
Aromatic H-6~7.9Doublet (d)J(H-F) ≈ 6-7 Hz

Note: Exact chemical shifts can vary slightly depending on the solvent and sample concentration.

The aldehyde proton appears as a sharp singlet far downfield due to the strong deshielding effect of the carbonyl group.[2][3][10][11] The two aromatic protons (H-3 and H-6) are coupled to each other (ortho coupling) and to the fluorine atom, though the coupling to fluorine might not always be fully resolved, leading to potentially broadened doublets.

Q3: How can I perform a quantitative NMR (qNMR) experiment to determine the absolute purity of my sample?

Answer: Quantitative NMR (qNMR) is a powerful primary method for determining purity without needing a reference standard of the analyte itself.[12][13][14] It relies on the principle that the signal integral is directly proportional to the number of nuclei.[12]

Experimental Protocol: Basic qNMR for Purity Assessment

  • Select Internal Standard (IS): Choose a stable, non-volatile internal standard with sharp signals that do not overlap with your analyte's signals. Maleic anhydride or 1,3,5-trimethoxybenzene are good candidates. The purity of the IS must be certified and known.

  • Accurate Weighing: Accurately weigh a known amount of your this compound sample (e.g., ~15 mg) and a known amount of the internal standard (e.g., ~10 mg) into the same vial.[15]

  • Sample Preparation: Dissolve both compounds completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution and filter the solution into a high-quality NMR tube.

  • Acquisition Parameters: This is the most critical step. To ensure accurate integration, the longitudinal relaxation delay (D1) must be long enough for all protons to fully relax between pulses. A conservative D1 of at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and standard) is required. A D1 of 30-60 seconds is often sufficient for many small molecules.

  • Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-overlapping peak for the analyte and one for the internal standard.

  • Calculation: The purity (P) as a weight percentage (w/w%) is calculated using the following formula[12]:

    Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Pstd = Purity of the internal standard

Potential Impurity Sources and Relationships

Impurities can arise from various stages of the chemical process. Understanding these relationships is key to troubleshooting and process optimization.

G SM Starting Material (e.g., 4-Bromo-1-fluoro-2-nitrobenzene) Reaction Formylation Reaction (e.g., with CO/H2, etc.) SM->Reaction Product Target Product This compound Reaction->Product Impurity1 Incomplete Reaction (Unreacted Starting Material) Reaction->Impurity1 carryover Impurity2 Side Reaction (Isomeric Byproducts) Reaction->Impurity2 non-selective Impurity3 Degradation (Oxidation to Carboxylic Acid) Product->Impurity3 post-synthesis

Caption: Relationship between the target product and common process-related impurities.
References
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • NMR in Lab: Solvent Impurities. (2022, October 4). Chemistry LibreTexts.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Semantic Scholar.
  • Pals, M. A., & Power, T. D. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2345-2350.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19). ACS Publications.
  • NMR Sample Preparation. (n.d.). Bruker.
  • NMR Sample Preparation. (n.d.). University of California, Santa Barbara.
  • NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
  • Sample Preparation. (n.d.). University College London.
  • How to make an NMR sample. (n.d.). University of Cambridge.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • NMR Problems. (n.d.). University of Wisconsin-Platteville.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Example 8. (n.d.). University of Colorado Boulder.
  • Supporting Information. (n.d.). ACS Publications.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Proton NMR Table. (n.d.). Michigan State University Chemistry.
  • Chemical shifts. (n.d.). University College London.
  • Spectroscopy of Aldehydes and Ketones. (n.d.). Oregon State University.
  • Signal Areas. (n.d.). University of California, Los Angeles.
  • 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data.
  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments Magnetic Resonance.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2019). Molecules, 24(18), 3326.
  • 5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem.
  • 2-Bromo-5-fluorobenzaldehyde. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(1), o153.

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workup procedures to isolate pure 5-Bromo-4-fluoro-2-nitrobenzaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the workup and purification of 5-Bromo-4-fluoro-2-nitrobenzaldehyde, designed for chemistry professionals. This guide provides detailed troubleshooting for common experimental issues and answers frequently asked questions, ensuring a clear path to obtaining a high-purity final product.

Introduction

This compound is a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups on the aromatic ring makes it a versatile building block, but also presents unique challenges in its purification. Achieving high purity is critical, as residual impurities can compromise the yield, selectivity, and overall success of subsequent synthetic steps. This guide provides practical, field-tested advice to navigate the intricacies of its isolation.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific problems researchers may encounter during the workup and isolation of this compound, offering explanations and actionable solutions.

Issue 1: The Crude Product is an Intractable Oil or Gum

Question: After concentrating the organic extracts, my crude product is a dark, sticky oil instead of a solid. What went wrong, and how can I purify it?

Answer: The formation of an oil or gum is a common issue, often indicating the presence of significant impurities that depress the melting point of the desired product.

  • Potential Causes & Solutions:

    • Residual Acid: The synthesis, often a nitration reaction, is typically performed in strong acid (e.g., H₂SO₄/HNO₃).[1][2] Insufficient neutralization during the aqueous workup can leave acidic residues that may catalyze side reactions or prevent crystallization.

      • Solution: Re-dissolve the crude oil in a suitable organic solvent (like ethyl acetate or dichloromethane) and wash it carefully with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Follow this with a water wash and a brine wash to remove residual salts and water.[1]

    • Side Products: Nitration of substituted benzenes can sometimes lead to the formation of isomeric or over-nitrated byproducts. These impurities can interfere with the crystal lattice of the target compound.

      • Solution: Column chromatography is the most effective method for separating these closely related compounds.[3][4] If the product is oily, it should be loaded onto the column by adsorbing it onto a small amount of silica gel first (dry loading) to ensure a narrow starting band and better separation.[4]

    • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF) can be difficult to remove completely on a rotary evaporator and can result in an oily product.

      • Solution: If a high-boiling solvent is suspected, co-evaporation with a lower-boiling solvent like toluene or heptane can help remove it. Alternatively, high-vacuum distillation or drying in a vacuum oven may be necessary.

Issue 2: Poor Separation and Co-elution During Column Chromatography

Question: I'm running a silica gel column, but the product and a key impurity are eluting together. How can I improve the resolution?

Answer: Achieving baseline separation is critical for purity. If co-elution is observed, a systematic optimization of your chromatography conditions is required.

  • Troubleshooting Steps:

    • Optimize the Eluent System: The polarity of your mobile phase is the most critical factor.

      • Strategy: If compounds are eluting too closely, the eluent system is likely too polar. Decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10% or 5%). Run analytical TLC plates with several different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurity.[3]

    • Change the Stationary Phase: While silica gel is standard, sometimes a change in stationary phase is necessary.

      • Strategy: For certain impurities, alumina (basic or neutral) may offer a different selectivity profile.[5] Alternatively, reverse-phase chromatography (C18 silica) with a polar eluent (e.g., acetonitrile/water) can be effective, especially if the impurities have significantly different polarities.

    • Improve Column Packing and Loading: A poorly packed column will lead to band broadening and poor separation.

      • Strategy: Ensure you use a sufficient amount of silica (a common rule of thumb is a 40:1 to 100:1 ratio of silica-to-crude product by weight). Pack the column as a slurry to avoid air bubbles and channels.[6] As mentioned previously, dry loading the sample is highly recommended over liquid loading for difficult separations.[4]

Issue 3: Low Recovery After Recrystallization

Question: I attempted to purify my product by recrystallization, but the yield was very low. What can I do to improve it?

Answer: Low recovery is a frequent problem in recrystallization, typically stemming from solvent choice or procedural errors.

  • Potential Causes & Solutions:

    • Suboptimal Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[7]

      • Solution: Perform a systematic solvent screen with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., hexanes, ethanol, isopropanol, toluene, or mixed solvent systems like ethyl acetate/hexanes). The goal is to find a system where the product is sparingly soluble at room temperature but dissolves completely upon heating.

    • Using Too Much Solvent: Dissolving the crude material in an excessive volume of hot solvent is the most common cause of low recovery, as a significant amount of the product will remain in the mother liquor upon cooling.[7]

      • Solution: Add the hot solvent portion-wise to the crude material, only adding enough to just dissolve the solid.[7]

    • Cooling Too Quickly: Rapid cooling can cause the product to "crash out" of the solution as a fine powder or oil, trapping impurities.

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a brine wash in the workup? A1: A brine (saturated aqueous NaCl) wash serves two main purposes. First, it helps to remove the majority of the dissolved water from the organic layer before the addition of a drying agent like MgSO₄ or Na₂SO₄. Second, it can decrease the solubility of some organic compounds in the residual aqueous phase, a phenomenon known as "salting out," which helps to drive more of your product into the organic layer and improve yield.

Q2: My purified product is slightly yellow. Is this acceptable, and can it be removed? A2: A pale yellow color is common for nitroaromatic compounds. For many applications, this is acceptable as long as analytical data (like NMR) shows high purity. If a colorless product is required, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and then recrystallization. Be aware that using charcoal can sometimes lead to a loss of yield.[7]

Q3: What are the key analytical signals to confirm the identity and purity of this compound? A3: Confirmation of the structure and purity requires a combination of spectroscopic methods.

Technique Expected Key Features
¹H NMR An aldehyde proton singlet (~10 ppm) and two aromatic protons showing coupling to each other and to the fluorine atom.
¹³C NMR An aldehyde carbonyl signal (~190 ppm) and six distinct aromatic carbon signals, with some showing characteristic C-F coupling constants.
¹⁹F NMR A single resonance, coupled to the adjacent aromatic protons.
Mass Spec (MS) The molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom.
Infrared (IR) Strong C=O stretch for the aldehyde (~1700-1720 cm⁻¹), and two strong stretches for the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹).

Protocols for Purification

Protocol 1: Optimized Aqueous Workup for Nitration Reactions
  • Cool the completed reaction mixture to 0-5 °C in an ice bath.

  • Slowly and carefully pour the cold acid mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

  • Transfer the resulting slurry to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers.

  • Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x, or until CO₂ evolution ceases). Caution: Vent the separatory funnel frequently.

    • Brine (1x)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for the desired product.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture. Pour the slurry into the column and allow it to pack, ensuring the solvent level does not drop below the top of the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the product.

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visual Schematics

Purification_Workflow cluster_workup Crude Product Isolation cluster_purification High Purity Isolation cluster_final Final Product Reaction Completed Reaction Mixture Quench Ice/Water Quench Reaction->Quench Extract Solvent Extraction Quench->Extract Wash Aqueous & Brine Washes Extract->Wash Dry Drying & Concentration Wash->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Complex Mixture Recrystallize Recrystallization Crude->Recrystallize Crude Solid Analysis Purity Analysis (NMR, LCMS) Column->Analysis Recrystallize->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the isolation and purification of the target compound.

Troubleshooting_Guide cluster_crude Crude Product Issues cluster_purity Purification Challenges Start Observed Problem CrudeOil Crude is an Oil/Gum Start->CrudeOil CoElution Co-elution on Column Start->CoElution LowRecovery Low Recrystallization Yield Start->LowRecovery CheckAcid Re-wash with NaHCO₃ CrudeOil->CheckAcid CheckSolvent High-vacuum drying CrudeOil->CheckSolvent RunColumn Purify via Chromatography CrudeOil->RunColumn OptimizeEluent Optimize Eluent (TLC) CoElution->OptimizeEluent DryLoad Use Dry Loading Technique CoElution->DryLoad SolventScreen Screen for Better Solvent LowRecovery->SolventScreen SlowCool Ensure Slow Cooling LowRecovery->SlowCool

Caption: A decision tree for troubleshooting common purification challenges.

References

  • BenchChem.
  • BenchChem.
  • BenchChem.Identifying and removing impurities in 5-Bromo-3-fluoro-2-hydroxybenzaldehyde synthesis.
  • VPScience.org.
  • University of Rochester.Workup: Aldehydes.[Link]
  • Royal Society of Chemistry.
  • Journal of Visualized Experiments.Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
  • Reddit.r/chemistry: Purifying aldehydes?[Link]
  • Unknown Source.
  • Supporting Information.
  • BenchChem.Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • BenchChem.Technical Support Center: Purification of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
  • Organic Syntheses.o-NITROBENZALDEHYDE.[Link]
  • Google Patents.US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • University of Massachusetts Boston.
  • BenchChem.Technical Support Center: Purification of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.
  • YouTube.
  • Supporting Information.Nanoparticle-supported and magnetically recoverable palladium (Pd)
  • Master Organic Chemistry.
  • YouTube.
  • BenchChem.

Sources

effect of steric hindrance on reactions of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This document addresses common challenges and questions encountered during its use in complex organic synthesis. As a highly functionalized intermediate, its reactivity is governed by a delicate interplay of electronic effects and significant steric constraints. This guide provides field-proven insights and troubleshooting strategies to help you navigate your experiments successfully.

Part 1: General Reactivity & Steric Profile

Q1: What are the primary structural features of this compound that dictate its chemical behavior?

A1: The reactivity of this molecule is a classic case of competing electronic and steric factors. Understanding these is the first step in troubleshooting.

  • Aldehyde Group (-CHO): This is the primary center for electrophilic reactions, such as nucleophilic additions and condensations.

  • Ortho-Nitro Group (-NO₂): This group is the single most influential substituent.

    • Electronic Effect: It is strongly electron-withdrawing, which increases the electrophilicity (reactivity) of the aldehyde's carbonyl carbon. It also strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr).[1][2][3]

    • Steric Effect: Its physical size creates significant steric hindrance, which can block or slow the approach of reagents to the adjacent aldehyde group.[4][5] Due to repulsion with the aldehyde, the nitro group is likely twisted out of the plane of the aromatic ring, further increasing its steric bulk.[6]

  • Halogen Substituents (-F and -Br): Both are electron-withdrawing and can act as leaving groups in SNAr reactions. The fluorine at position 4 is meta to the nitro group, while the bromine at position 5 is para. This positioning is critical for predicting SNAr regioselectivity.

Q2: How exactly does the ortho-nitro group sterically hinder reactions at the aldehyde?

A2: The ortho-nitro group acts as a "gatekeeper" for the aldehyde. Any incoming nucleophile must approach the carbonyl carbon, but the bulky nitro group occupies the space immediately next to it. This forces the nucleophile to approach from a more restricted angle, increasing the activation energy of the reaction.

This can lead to several observable issues:

  • Reduced reaction rates compared to less substituted benzaldehydes.

  • The need for more forcing conditions (higher temperatures, longer reaction times).

  • A complete lack of reactivity with very bulky nucleophiles or reagents.

Below is a diagram illustrating this spatial conflict.

Caption: Steric clash between the ortho-nitro group and an incoming nucleophile.

Part 2: Troubleshooting Nucleophilic Additions to the Carbonyl

Q3: My Knoevenagel condensation with an active methylene compound is extremely slow. What are the potential causes and solutions?

A3: This is a very common issue. While the ortho-nitro group makes the carbonyl carbon more electrophilic, its steric bulk often dominates, hindering the reaction.

Troubleshooting Table: Knoevenagel Condensation

Potential CauseRecommended SolutionRationale
Insufficient Base Strength Switch from a mild base (e.g., piperidine) to a stronger, less-hindered base like DBU or a catalytic amount of TiCl₄/Et₃N.A stronger base will generate a higher concentration of the nucleophilic enolate, helping to overcome the high activation energy.
Steric Hindrance Use a less bulky active methylene compound if possible. Increase reaction temperature or consider microwave irradiation.Higher energy input can overcome the steric barrier. Microwave heating can often accelerate sterically hindered reactions.
Solvent Effects Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP.These solvents can help stabilize charged intermediates and may improve reaction rates at elevated temperatures.
Q4: I'm attempting a Wittig reaction to form an alkene, but I'm only recovering starting material. What's going wrong?

A4: The Wittig reaction is notoriously sensitive to steric hindrance, especially at the electrophile (the aldehyde). The bulky phosphorus ylide struggles to approach the sterically shielded carbonyl.

Recommended Strategies:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses a phosphonate ester carbanion, which is generally smaller and more nucleophilic than a Wittig ylide. This makes it far more effective for hindered aldehydes.

  • Use a Less Stabilized/More Reactive Ylide: If you must use the Wittig reaction, employ a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are much more reactive, though they typically favor the (Z)-alkene.

  • Ensure Complete Ylide Formation: Use a very strong base like n-BuLi or KHMDS to ensure your phosphonium salt is fully converted to the ylide. Incomplete formation reduces the concentration of the active nucleophile.

The following workflow can guide your optimization process.

G Start Low Yield in Wittig Reaction CheckYlide Is the ylide highly stabilized? Start->CheckYlide CheckBase Is base strong enough? (e.g., NaH, KHMDS) CheckYlide->CheckBase No UseReactiveYlide Strategy 2: Use a less-stabilized (more reactive) ylide CheckYlide->UseReactiveYlide Yes SwitchToHWE Strategy 1: Switch to Horner-Wadsworth-Emmons CheckBase->SwitchToHWE Yes CheckBase->SwitchToHWE No, try HWE first (more reliable) Success Successful Alkene Formation SwitchToHWE->Success UseReactiveYlide->Success IncreaseTemp Strategy 3: Increase Temperature / Extend Reaction Time G SNAr Mechanism: Stabilization of the Meisenheimer Complex cluster_reaction SNAr Mechanism: Stabilization of the Meisenheimer Complex cluster_stabilization Stabilization by Ortho/Para -NO2 start_mol This compound + Nu- meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start_mol->meisenheimer Step 1: Addition (Rate-Determining) product Substituted Product + F- meisenheimer->product Step 2: Elimination (Fast) stabilization_node Negative charge on the ring is delocalized onto the oxygen atoms of the nitro group. This is only possible if -NO2 is ortho or para to the site of attack. meisenheimer->stabilization_node stabilized by

Caption: The two-step SNAr mechanism and the key role of the nitro group.

Part 4: Experimental Protocol Example

Protocol: Horner-Wadsworth-Emmons Reaction with a Sterically Hindered Aldehyde

This protocol provides a robust starting point for reacting this compound with a phosphonate ester, a method proven to be more effective than the Wittig reaction for hindered substrates.

Objective: Synthesize an α,β-unsaturated ester from this compound.

Reagents & Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation (Inert Atmosphere):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Add sodium hydride (1.2 equivalents) to the flask and wash with anhydrous hexanes to remove mineral oil. Carefully decant the hexanes.

    • Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

    • Rationale: NaH is highly reactive with water. An inert atmosphere and anhydrous solvent are critical for success. Washing removes the oil, which can interfere with the reaction.

  • Carbanion Formation:

    • In a separate flask, dissolve triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.

    • Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Rationale: The strong base (NaH) deprotonates the phosphonate ester to form the nucleophilic carbanion. Allowing it to stir ensures complete formation.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Cool the carbanion solution back down to 0 °C.

    • Add the aldehyde solution dropwise to the carbanion solution.

    • Let the reaction stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours.

    • Rationale: Adding the aldehyde at low temperature helps to control the initial exothermic reaction. The extended reaction time at room temperature is necessary to overcome the steric hindrance.

  • Workup & Purification:

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Rationale: The NH₄Cl quench neutralizes any remaining base. Standard extraction and washing procedures remove inorganic salts and water-soluble impurities. Chromatography is typically required to isolate the pure alkene product.

References

  • Scribd. (n.d.). 6 Steric Hindrance.
  • ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution.
  • Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?

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Validation & Comparative

A Technical Guide to the Differential Reactivity of 5-Bromo-4-fluoro-2-nitrobenzaldehyde and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic campaign. Dihalo-nitrobenzaldehydes are a class of intermediates prized for their utility in constructing complex molecular architectures. However, not all isomers are created equal. The precise arrangement of substituents on the aromatic ring creates a nuanced landscape of reactivity.

This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-fluoro-2-nitrobenzaldehyde with its key structural isomers. We will dissect the electronic and steric factors that govern their behavior, focusing on the synthetically crucial Nucleophilic Aromatic Substitution (SNAr) reaction. This analysis moves beyond mere description to explain the causal relationships behind their differential reactivity, grounded in the principles of physical organic chemistry.

The Theoretical Framework: Understanding Reactivity in Activated Aryl Halides

The cornerstone reaction for differentiating these isomers is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the SN1 and SN2 reactions familiar from alkyl halide chemistry, the SNAr pathway is a two-step addition-elimination process. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles only when strongly activated by electron-withdrawing groups (EWGs).[1]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2][3]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.[2]

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step.[3][4]

Electronic_Effects AromaticRing Aromatic Ring Halogen_R +M Effect (Resonance) AromaticRing->Halogen_R Weak Donation NO2_I -I Effect (Inductive) NO2_I->AromaticRing Strong Withdrawal NO2_R -M Effect (Resonance) NO2_R->AromaticRing Strong Withdrawal Halogen_I -I Effect (Inductive) Halogen_I->AromaticRing Strong Withdrawal (F > Br)

Figure 2: Opposing electronic effects of nitro and halogen groups.

Comparative Reactivity Analysis of Isomers

The reactivity of each isomer is a direct consequence of the spatial relationship between the activating groups (-NO₂ and -CHO) and the potential leaving groups (-F and -Br). Let's analyze our target compound and compare it with representative isomers.

Target Compound: this compound

  • Analysis: The fluorine atom at C4 is positioned ortho to the powerful nitro group at C2 and para to the aldehyde group at C1. This is the optimal arrangement for activation. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C4 is stabilized by both EWGs. The bromine atom at C5, being meta to both the nitro and aldehyde groups, is significantly less activated. [3]* Predicted Reactivity: High. The fluorine atom is the exclusive site of substitution under typical SNAr conditions. This regioselectivity makes it a highly predictable and valuable synthetic intermediate.

Isomer 1: 4-Bromo-5-fluoro-2-nitrobenzaldehyde

  • Analysis: In this isomer, the bromine atom at C4 is now ortho to the nitro group and para to the aldehyde. It is highly activated. The fluorine atom at C5 is meta to both activating groups.

  • Predicted Reactivity: High, but with a different regioselectivity. The bromine atom will be the leaving group. While the C-Br bond is less polarized than the C-F bond, the activation provided by the ortho-nitro and para-aldehyde groups is substantial, making substitution at this position favorable.

Isomer 2: 2-Bromo-4-fluoro-5-nitrobenzaldehyde

  • Analysis: This isomer presents a more competitive scenario. The fluorine at C4 is para to the nitro group, a strongly activating position. The bromine at C2 is ortho to the aldehyde and meta to the nitro group.

  • Predicted Reactivity: Medium to High. The fluorine at C4 is the most likely site of substitution due to the powerful para-nitro activation and the inherent reactivity advantage of the C-F bond in the rate-determining step. [5]While the C2 position is activated by the aldehyde, the lack of ortho/para activation from the stronger nitro group makes it a less favorable site.

Isomer 3: 5-Bromo-2-fluoro-4-nitrobenzaldehyde

  • Analysis: Here, the fluorine at C2 is ortho to the aldehyde and meta to the nitro group. The bromine at C5 is also meta to the aldehyde but ortho to the nitro group.

  • Predicted Reactivity: Medium. The bromine at C5 is the more probable leaving group, being activated by the ortho-nitro group. The fluorine at C2 is less activated as it lacks direct ortho/para stabilization from the potent nitro group.

Data Presentation: Summary of Predicted Reactivity

Isomer StructureIsomer NameMost Probable Leaving GroupActivation Pattern (Relative to Leaving Group)Predicted Relative Reactivity
This compoundFluorine ortho-NO₂, para-CHOVery High
4-Bromo-5-fluoro-2-nitrobenzaldehydeBromine ortho-NO₂, para-CHOHigh
2-Bromo-4-fluoro-5-nitrobenzaldehydeFluorine para-NO₂High
5-Bromo-2-fluoro-4-nitrobenzaldehydeBromine ortho-NO₂Medium

Experimental Protocol: A Self-Validating System for Comparative Analysis

To empirically validate these predictions, a parallel synthesis experiment can be designed. This protocol serves as a self-validating system by ensuring identical reaction conditions for each isomer, allowing for a direct comparison of their consumption rates and product formation.

Objective: To compare the relative SNAr reactivity of this compound and 4-Bromo-5-fluoro-2-nitrobenzaldehyde with a model nucleophile, morpholine.

Materials:

  • Isomer 1: this compound

  • Isomer 2: 4-Bromo-5-fluoro-2-nitrobenzaldehyde

  • Morpholine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Anhydrous Dimethyl Sulfoxide (DMSO, solvent)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄, drying agent)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS and NMR instrumentation for analysis

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Set up two identical reaction vessels (Vessel A and Vessel B) under N₂ prep2 To each vessel, add: - Isomer (1.0 mmol) - K₂CO₃ (1.5 mmol) - Anhydrous DMSO (10 mL) prep1->prep2 react1 Equilibrate both vessels to 80°C prep2->react1 react2 Add Morpholine (1.1 mmol) to each vessel simultaneously react1->react2 react3 Monitor reaction progress by LC-MS at t = 15, 30, 60, 120 min react2->react3 workup1 Quench reactions with water react3->workup1 workup2 Extract with Ethyl Acetate (3x) workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Analyze crude product and remaining starting material by ¹H NMR and LC-MS workup4->workup5

Figure 3: Workflow for comparative reactivity analysis.

Step-by-Step Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, charge Flask A with this compound (1.0 eq) and Flask B with 4-Bromo-5-fluoro-2-nitrobenzaldehyde (1.0 eq).

  • Reagent Addition: To each flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMSO. The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation (K⁺) but leaves the nucleophile relatively "naked" and highly reactive, often leading to significant rate enhancements. [6]3. Initiation and Monitoring: Place both flasks in a pre-heated oil bath at 80°C. Allow the mixtures to stir for 10 minutes to ensure thermal equilibrium. At time t=0, add morpholine (1.1 eq) to each flask simultaneously via syringe.

  • Causality of Monitoring: Withdraw a small aliquot (e.g., 20 µL) from each reaction at regular intervals (e.g., 15, 30, 60, 120 minutes). Immediately quench each aliquot in a vial containing a deuterated solvent with an internal standard (for qNMR) or a suitable solvent for LC-MS analysis. This time-course monitoring is the core of the comparative analysis, providing quantitative data on the disappearance of starting material and the appearance of the product.

  • Workup: After a set time (e.g., 2-4 hours), cool the reactions to room temperature and pour them into water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude material from each reaction by ¹H NMR and LC-MS. Compare the ratio of product to remaining starting material. The reaction with a higher conversion rate is demonstrably the more reactive system. The expected product from Flask A is 4-(5-bromo-2-formyl-3-nitrophenyl)morpholine, while the product from Flask B is 4-(4-bromo-2-formyl-5-nitrophenyl)morpholine.

Conclusion and Outlook

The reactivity of halogenated nitrobenzaldehydes is a finely tuned property governed by the predictable principles of physical organic chemistry. Our analysis demonstrates that This compound stands out as a particularly reactive and regioselective substrate for nucleophilic aromatic substitution. The convergence of activation from both an ortho-nitro group and a para-aldehyde group onto the carbon bearing the highly electronegative fluorine atom makes it an exceptional building block for synthetic chemists.

In contrast, its isomers, while still activated, exhibit different regioselectivities and relatively slower reaction rates depending on the precise positioning of the key functional groups. For the drug development professional, understanding these nuances is not merely academic; it is essential for designing efficient, predictable, and scalable synthetic routes to complex, high-value molecules. The choice between these isomers will be dictated by the desired substitution pattern, with this compound being the reagent of choice when a nucleophile is to be introduced at the C4 position with high fidelity.

References

  • Westin, J. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin.
  • Quora. (2018). What is the effect of halogen in the activity of a ring?
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings.
  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta in Electrophilic Aromatic Substitution.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • gChem Global. (n.d.). SNAr Comparative Reaction.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

Sources

A Senior Application Scientist's Guide: 5-Bromo-4-fluoro-2-nitrobenzaldehyde vs. 5-bromo-2-fluorobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Tool for Complex Synthesis

In the landscape of medicinal chemistry and advanced organic synthesis, substituted benzaldehydes are indispensable building blocks. Their utility stems from the reactivity of the aldehyde group and the potential for functionalization on the aromatic ring. This guide provides an in-depth comparison of two such critical reagents: 5-Bromo-4-fluoro-2-nitrobenzaldehyde and 5-bromo-2-fluorobenzaldehyde.

While structurally similar, the presence of a nitro group in the former dramatically alters its electronic properties and, consequently, its reactivity and synthetic applications. This document will dissect these differences, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions in their synthetic strategies. We will explore the causality behind their divergent reactivity profiles, from nucleophilic additions to aromatic substitutions, and provide practical, field-proven protocols.

Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding begins with the basic properties of each molecule. These characteristics influence handling, solubility, and reaction conditions.

PropertyThis compound5-bromo-2-fluorobenzaldehyde
Structure this compound Structure5-bromo-2-fluorobenzaldehyde Structure
CAS Number 35144-17-993777-26-5[1][2]
Molecular Formula C₇H₃BrFNO₃C₇H₄BrFO[1][2]
Molecular Weight 248.01 g/mol 203.01 g/mol [1][3]
Appearance White to light red to green powder/crystal[4]Light yellow liquid or crystal[2]

Comparative Reactivity Analysis: The Decisive Role of the Nitro Group

The primary distinction between these two reagents is the powerful electron-withdrawing nitro group (-NO₂) at the ortho position to the aldehyde in This compound . This single functional group creates a cascade of electronic effects that define its unique reactivity profile.

Electrophilicity of the Carbonyl Group

The reactivity of an aldehyde in nucleophilic addition reactions (e.g., Grignard, Wittig, condensation reactions) is governed by the electrophilicity of the carbonyl carbon.[5] Electron-withdrawing groups (EWGs) on the aromatic ring pull electron density away from the carbonyl, increasing its partial positive charge and making it a more potent electrophile.[5][6]

  • This compound : This molecule contains three potent EWGs: nitro, fluoro, and bromo. The ortho-nitro group, in particular, exerts a profound electron-withdrawing effect through both resonance and induction. This makes the aldehyde exceptionally "electron-poor" and highly reactive towards nucleophiles. Reactions like Schiff base formation[4], Knoevenagel condensations[7], and chalcone synthesis[4] proceed rapidly, often under mild conditions.

  • 5-bromo-2-fluorobenzaldehyde : While the fluorine and bromine atoms are electron-withdrawing, their effect is significantly less pronounced than that of a nitro group. The aldehyde is still activated compared to unsubstituted benzaldehyde, but it is substantially less electrophilic than its nitrated counterpart. This allows for more controlled reactions and may require more forcing conditions (e.g., stronger catalysts, higher temperatures) for sluggish nucleophiles.

G cluster_0 Reactivity towards Nucleophilic Addition Nitro This compound Reactivity Relative Electrophilicity Nitro->Reactivity Very High (Strong -NO₂ effect) Fluoro 5-bromo-2-fluorobenzaldehyde Fluoro->Reactivity Moderate (Weaker -F, -Br effect)

Caption: Comparison of aldehyde electrophilicity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern synthesis, allowing for the displacement of a leaving group on an activated aromatic ring.

  • This compound : This compound is primed for SNAr. The ring is highly electron-deficient due to the ortho-nitro and para-bromo/ortho-aldehyde combination. The fluorine atom at position 4 is activated by the ortho-nitro group and can be readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols). This provides a powerful and regioselective method for introducing complexity.

  • 5-bromo-2-fluorobenzaldehyde : This molecule is significantly less reactive in SNAr reactions. While it possesses a fluorine atom which is a potential leaving group, the ring is not sufficiently activated by the aldehyde and bromine groups alone to facilitate the reaction under standard conditions.[7]

Palladium-Catalyzed Cross-Coupling

Both molecules feature a bromine atom at the 5-position, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This is a key similarity and a major reason for their widespread use. This functionality allows for the facile introduction of aryl, alkyl, vinyl, or amine fragments, making both compounds valuable for building diverse molecular scaffolds, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[8][9]

Synthetic Applications & Strategic Choices

The choice between these two reagents is dictated entirely by the synthetic goal.

  • Choose this compound when:

    • High Reactivity is Required: Your synthesis involves a weak nucleophile or you desire mild reaction conditions for a condensation or addition reaction.

    • SNAr is a Key Step: The synthetic plan involves displacing the fluorine atom to introduce a new substituent.

    • A Latent Amino Group is Desired: The nitro group can be selectively reduced to an amine in a subsequent step, enabling further transformations like cyclizations, amide bond formations, or diazotizations. This two-step sequence is a powerful tool in constructing heterocyclic systems.

  • Choose 5-bromo-2-fluorobenzaldehyde when:

    • Moderate, Controlled Reactivity is Preferred: The primary transformations involve the aldehyde and the C-Br bond, and the high reactivity of the nitrated analog is unnecessary or could lead to side reactions.

    • Cross-Coupling is the Main Goal: It is an excellent and widely used substrate for introducing diversity at the 5-position without the complicating electronic effects of the nitro group.[1][10]

    • The Nitro Group is Incompatible: The synthetic route involves reagents or conditions that are sensitive to the presence of a nitro group (e.g., certain reducing agents). It is a key intermediate in the synthesis of important drugs like the SGLT2 inhibitor Ipragliflozin.[2]

G Start Synthetic Goal Nitro This compound Start->Nitro Need SNAr or latent amine? Fluoro 5-bromo-2-fluorobenzaldehyde Start->Fluoro Focus on Cross-Coupling & standard reactivity? SNAr SNAr at C4 + Reduction of -NO₂ Nitro->SNAr High_React Highly Electrophilic Aldehyde Chemistry Nitro->High_React Cross_Coup_1 Cross-Coupling at C5 (Bromo) Nitro->Cross_Coup_1 Moderate_React Standard Aldehyde Chemistry Fluoro->Moderate_React Cross_Coup_2 Cross-Coupling at C5 (Bromo) Fluoro->Cross_Coup_2

Caption: Synthetic decision workflow.

Experimental Protocols: A Practical Guide

The following protocols are representative of the typical applications for each reagent and serve as a self-validating system for their described reactivity.

Protocol 1: Synthesis of a Schiff Base using this compound

This protocol leverages the high electrophilicity of the aldehyde for an efficient condensation reaction.

Objective: To synthesize N-(5-bromo-4-fluoro-2-nitrobenzylidene)aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous ethanol.

  • Add aniline (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature. The high reactivity often allows the reaction to proceed without heat.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the bright yellow imine product is often visually apparent.

  • Upon completion (typically 1-2 hours), the product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired Schiff base.

Causality: The strong electron-withdrawing nitro group makes the aldehyde carbon highly susceptible to nucleophilic attack by the aniline nitrogen. The reaction is rapid and efficient, often not requiring heat, which validates the high electrophilicity of the starting material.

Protocol 2: Suzuki Cross-Coupling with 5-bromo-2-fluorobenzaldehyde

This protocol demonstrates the utility of the C-Br bond for creating a new C-C bond, a common strategy in drug development.

Objective: To synthesize 5-phenyl-2-fluorobenzaldehyde.

Materials:

  • 5-bromo-2-fluorobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a suitable Buchan-type ligand.

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-fluorobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the dioxane solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (1,4-dioxane and water) to the flask via syringe, followed by the catalyst solution.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality: The bromine atom at the 5-position is an excellent participant in the oxidative addition step of the palladium catalytic cycle. This protocol validates its role as a versatile synthetic handle for C-C bond formation, independent of the aldehyde's reactivity.

Conclusion and Summary

FeatureThis compound5-bromo-2-fluorobenzaldehyde
Primary Advantage High reactivity, dual functionality (SNAr & latent amine)Versatility, controlled reactivity, established use in API synthesis
Aldehyde Reactivity Very High: Excellent for challenging condensations.Moderate: Suitable for standard transformations.
SNAr Potential High: Fluorine is readily displaced by nucleophiles.Low: Ring is not sufficiently activated for easy SNAr.
Cross-Coupling Excellent: C-Br bond is a reliable handle.Excellent: C-Br bond is a reliable handle.[1][10]
Ideal Use Case Multi-step synthesis of complex heterocycles, kinase inhibitors.[4][11]General building block for pharmaceuticals and agrochemicals.[1][2][10]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Bromo-2-fluorobenzaldehyde: Your Key to Advanced API Synthesis.
  • Pharmaffiliates. (2025). Unlocking Pharmaceutical Synthesis with 2-Bromo-5-fluorobenzaldehyde.
  • Quora. (2020). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole.
  • Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 12, 5781. DOI: 10.1039/c4ob00555d.
  • Sarthaks eConnect. (2023). Write a short note on the electrophilic substitution reaction of benzaldehyde.
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

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A Comparative Guide to the Biological Activity of Schiff Bases Derived from Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of Schiff bases synthesized from a variety of substituted benzaldehydes. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and structure-activity relationships that govern the antimicrobial, anticancer, antioxidant, and anti-inflammatory potential of this versatile class of compounds. We will explore the causal relationships behind experimental design and present validated protocols and comparative data to support your research endeavors.

Introduction: The Versatility of the Azomethine Group

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Those derived from aromatic aldehydes, such as benzaldehyde and its derivatives, are particularly stable due to an effective conjugation system.[1] The true power of these compounds in medicinal chemistry lies in their structural versatility. The imine bond is crucial for their biological activity, and the ease with which substituents can be modified on the parent aldehyde and amine allows for the fine-tuning of their electronic, steric, and lipophilic properties.[2][3] This adaptability makes them prime candidates for developing new therapeutic agents.[4][5]

This guide will focus on how the nature and position of substituents on the benzaldehyde ring systematically alter the biological efficacy of the resulting Schiff bases.

Synthesis and Characterization: A Validated Workflow

The synthesis of Schiff bases is generally straightforward, most often involving a one-pot condensation reaction.[6][7] The choice of solvent and catalyst is critical for optimizing reaction time and yield. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.[8] A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.[7]

Below is a general workflow for the synthesis and subsequent analysis of Schiff bases, ensuring a robust and reproducible process.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Reactants Substituted Benzaldehyde + Primary Amine Solvent Add Ethanol & Acid Catalyst (e.g., Glacial Acetic Acid) Reactants->Solvent Reflux Reflux for 2-6 hours Solvent->Reflux Monitor Monitor via TLC Reflux->Monitor Isolate Cool & Isolate Product (Vacuum Filtration) Monitor->Isolate Purify Recrystallize from Ethanol Isolate->Purify FTIR FTIR Spectroscopy (Confirm C=N bond) Purify->FTIR Pure Compound NMR 1H & 13C NMR (Elucidate Structure) FTIR->NMR MS Mass Spectrometry (Confirm Molecular Weight) NMR->MS BioAssay Biological Activity Screening (e.g., MIC, MTT, DPPH) MS->BioAssay

Caption: General workflow for Schiff base synthesis, purification, and analysis.

Experimental Protocol: Synthesis of N-(4-methoxybenzylidene)aniline

This protocol describes a representative synthesis using 4-methoxybenzaldehyde (an electron-donating substituted benzaldehyde) and aniline.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxybenzaldehyde in 25 mL of absolute ethanol.

  • Amine Addition: To this solution, add 10 mmol of aniline.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[7]

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[9]

  • Precipitation & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, the volume can be reduced under vacuum to induce crystallization.[9]

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield pure crystals.

  • Characterization: Confirm the structure of the synthesized compound using FTIR (verifying the C=N stretch, typically around 1616-1630 cm⁻¹), ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]

Comparative Biological Activities

The presence of different functional groups on the benzaldehyde ring dramatically influences the biological profile of the Schiff base. The key factors at play are the electronic effects (electron-donating vs. electron-withdrawing) and the position of the substituent (ortho, meta, or para).

Antimicrobial Activity

Schiff bases are widely investigated for their ability to inhibit the growth of pathogenic bacteria and fungi.[11] The azomethine nitrogen is believed to interfere with normal cell processes by forming hydrogen bonds with active sites of cellular enzymes, disrupting their function.[6]

Structure-Activity Relationship Insights:

  • Electron-Donating Groups (-OCH₃, -CH₃): These groups tend to increase electron density on the azomethine group and the entire molecule. Studies have shown that Schiff bases with an electron-donating methoxy (-OCH₃) group exhibit higher inhibitory activity against various microorganisms compared to those with electron-withdrawing groups.[2] For example, Schiff bases derived from O-carboxymethyl chitosan and para-substituted benzaldehydes showed antibacterial activity decreasing in the order: OCH₃ > CH₃ > H > F > Cl > Br > NO₂.[12]

  • Electron-Withdrawing Groups (-NO₂, -Cl, -F): These groups decrease electron density. While some studies show lower activity, others demonstrate that halogen substituents can enhance antimicrobial effects, possibly by increasing the lipophilicity of the compound, which facilitates its transport across the microbial cell membrane.[12][13]

  • Positional Effects: The position of the substituent matters. A study on Schiff bases from 2-aminophenol found that the ortho-methoxy substituted compound was the most active against all tested bacterial strains compared to its para-substituted counterpart.[2]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes representative MIC values for various substituted benzaldehyde Schiff bases against common pathogens.

Schiff Base Derivative (from Benzaldehyde)SubstituentMicroorganismMIC (µg/mL)Reference
from 3,3'-diaminodipropylamine4-ChloroCandida albicans49
from 3,3'-diaminodipropylamine2,4-DichloroCandida albicans24
from 2-aminophenol2-MethoxyE. coli1.25[2][14]
from 2-aminophenol4-MethoxyE. coli2.5[2][14]
from 2-aminophenol2-NitroS. aureus5.0[2][14]
from 2-aminophenol4-NitroS. aureus10.0[2][14]
from O-carboxymethyl chitosan4-MethoxyE. coli30 (IC₅₀)[12]
from O-carboxymethyl chitosan4-NitroE. coli>100 (IC₅₀)[12]

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity

Schiff bases exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and DNA intercalation.[4] The imine group is considered a key pharmacophore for this activity.[6]

Structure-Activity Relationship Insights:

  • Halogens (-Cl, -Br, -I): Halogenated benzaldehydes often yield Schiff bases with enhanced anticancer activity. The introduction of halogens can modulate lipophilicity and electronic properties, improving cell membrane penetration and interaction with biological targets.[6][9]

  • Nitro Group (-NO₂): The presence of a strong electron-withdrawing nitro group has been shown to impart significant cytotoxic activity. A novel Schiff base derived from 4-nitrobenzaldehyde demonstrated promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) while being less toxic to normal cells.[6]

  • Hydroxyl Group (-OH): The presence of a hydroxyl group, particularly at the ortho position (e.g., from salicylaldehyde), allows the Schiff base to act as a chelating agent, forming stable complexes with metal ions. These metal complexes often exhibit significantly enhanced anticancer activity compared to the free Schiff base ligand.[9][15]

Comparative Data: Cytotoxicity (IC₅₀)

The table below presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration required to inhibit 50% of cancer cell growth.

Schiff Base DerivativeSubstituentCancer Cell LineIC₅₀ (µg/mL)Reference
from 5-chloro-2-aminobenzoic acid4-NitroTSCCF (Oral Cancer)446.68[6]
from 2-aminobenzothiazole4-Hydroxy, 3-MethoxyHeLa (Cervical Cancer)2.517[16]
from 2-aminobenzothiazole4-ChloroHeLa (Cervical Cancer)>50[16]
from 2-aminobenzothiazole4-NitroHeLa (Cervical Cancer)12.02[16]

Note: Lower IC₅₀ values indicate higher cytotoxic potency.

Antioxidant Activity

Antioxidants neutralize harmful free radicals, preventing oxidative stress implicated in numerous diseases. Schiff bases, particularly those with phenolic hydroxyl groups, can act as excellent radical scavengers.[17][18]

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyl (-OH): The presence of -OH groups is paramount for antioxidant activity. They can easily donate a hydrogen atom to stabilize free radicals.[17]

  • Electron-Donating Groups (-OCH₃): These groups enhance antioxidant activity by stabilizing the resulting radical formed after hydrogen donation through resonance.[19]

  • Mechanism of Action: The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to the radical. In the SET mechanism, an electron is transferred, followed by a proton.[17][19]

G cluster_mech DPPH Radical Scavenging by a Phenolic Schiff Base cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) SB_OH Schiff Base-OH (Active Antioxidant) SB_O_rad Schiff Base-O• (Stabilized Radical) SB_OH->SB_O_rad H• SB_OH_rad_cat [Schiff Base-OH]•⁺ (Radical Cation) SB_OH->SB_OH_rad_cat e⁻ DPPH_rad DPPH• (Stable Free Radical) DPPH_H DPPH-H (Neutralized) DPPH_rad->DPPH_H H• DPPH_anion DPPH:⁻ (Anion) DPPH_rad->DPPH_anion e⁻ SB_O_rad2 Schiff Base-O• SB_OH_rad_cat->SB_O_rad2 -H⁺ DPPH_H2 DPPH-H DPPH_anion->DPPH_H2 +H⁺

Caption: Mechanisms of free radical scavenging by phenolic Schiff bases.

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli. Certain Schiff bases have shown the ability to mitigate this response. For instance, a Schiff base derived from p-aminobenzene sulfonamide and salicylaldehyde exhibited good activity against egg-white induced edema in rats, a common model for acute inflammation.[20][21][22] The mechanism often involves the inhibition of pro-inflammatory enzymes or cytokines.[23]

Key Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation: Prepare a stock solution of the synthesized Schiff base in a suitable solvent like DMSO. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well microtiter plate.[24]

  • Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the inoculum to each well containing the Schiff base dilutions. Include positive (microbes, no drug) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the Schiff base that completely inhibits visible growth of the microorganism.[24]

Protocol: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[9]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the Schiff base compound. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Protocol: Antioxidant Capacity (DPPH Radical Scavenging Assay)
  • Reaction Mixture: In a test tube, mix 1 mL of various concentrations of the Schiff base (dissolved in methanol) with 1 mL of a 0.4 mM methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).[25]

  • Incubation: Allow the mixture to stand in the dark at room temperature for 30 minutes. The purple color of the DPPH radical will fade in the presence of an antioxidant.

  • Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[25]

Conclusion and Future Outlook

Schiff bases derived from substituted benzaldehydes are a cornerstone of medicinal chemistry research, demonstrating a remarkable breadth of biological activities. The structure-activity relationship is profoundly influenced by the electronic nature and position of substituents on the benzaldehyde ring.

  • Electron-donating groups like methoxy often enhance antimicrobial and antioxidant activities.[2][19]

  • Electron-withdrawing groups , particularly halogens and nitro groups, are frequently associated with potent anticancer and antimicrobial effects.[6][12]

  • Phenolic hydroxyl groups are critical for antioxidant capacity and for forming highly active metal complexes.[9][17]

The ease of synthesis and the ability to systematically tune their properties make these compounds an exceptionally promising scaffold for the development of novel therapeutic agents. Future research should focus on optimizing lead compounds through further structural modifications, exploring their mechanisms of action in greater detail, and advancing promising candidates to in vivo animal models.

References

  • Matar, S., Talib, W. H., & AlDamen, M. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Semantic Scholar.
  • MDPI. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. MDPI.
  • (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Bentham Science.
  • Al-Ghamdi, S. et al. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents.
  • (2011). Preparation and antibacterial activity of Schiff bases from O -carboxymethyl chitosan and para -substituted benzaldehydes.
  • (2014). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZA.
  • Xia, Y. et al. (2015). Benzaldehyde Schiff bases regulation to the metabolism, hemolysis, and virulence genes expression in vitro and their structure–microbicidal activity relationship.
  • Matar, S. et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • (2025). Anticancer Applications of Schiff Bases Derived from 2-Hydroxy-5-iodobenzaldehyde. Benchchem.
  • (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Pettit, G. R. et al. (1972). Potential anticancer agents. 4. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry.
  • (2013). Biological activities of Schiff bases and their complexes. SciSpace.
  • (2017). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science.
  • Dhapalapur, M. G. et al. (1968). Potential anticancer angents. II. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry.
  • (2017).
  • Saipriya, D. et al. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • (2021). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. University of Damascus.
  • Bawa, S. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
  • (2014). Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences.
  • Arulmurugan, S. et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry.
  • Chauhan, V. et al. (2023). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES.
  • Gümüş, F. et al. (2019). Synthesis, characterization and antioxidant activity of heterocyclic Schiff bases.
  • Al-Masoudi, W. A. (2020). Synthesis, Characterization and Antioxidant Activity of Some New Schiff base Derived from Cytosine.
  • Hossen, F. et al. (2024).
  • Hossen, F. et al. (2024).
  • (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry.
  • Bawa, S. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PMC - PubMed Central.
  • (2021). (PDF) SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES.
  • (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. University of Baghdad Digital Repository.
  • MDPI. (2023). Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. MDPI.
  • (2021). Synthesis and characterization of novel Schiff base ligands.

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A Comparative Spectroscopic Guide to 5-Bromo-4-fluoro-2-nitrobenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic characterization of 5-Bromo-4-fluoro-2-nitrobenzaldehyde, a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] We will provide a comparative analysis of its spectral properties alongside structurally related benzaldehyde derivatives. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental workflows necessary for confident structural elucidation and quality control.

The unique substitution pattern of this compound, featuring a reactive aldehyde, a bromine atom suitable for cross-coupling reactions, and two distinct electron-withdrawing groups (fluoro and nitro), results in a characteristic spectroscopic fingerprint.[2] Understanding this fingerprint is paramount for its effective use in multi-step syntheses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by the significant deshielding effects of the nitro and aldehyde groups. The aldehyde proton itself is highly characteristic, appearing as a singlet far downfield, typically between 9 and 10 ppm, a region with few other signals.[3][4] The aromatic region will display two doublets, corresponding to the two remaining protons on the benzene ring. Their chemical shifts and coupling constants are dictated by the electronic influence of all four substituents.

Causality in Chemical Shifts:

  • Aldehyde Proton (-CHO): The strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond cause the attached proton to be heavily deshielded, hence its downfield shift.

  • Aromatic Protons (Ar-H): The combined electron-withdrawing power of the nitro (-NO₂), fluoro (-F), and aldehyde (-CHO) groups shifts the aromatic protons downfield compared to unsubstituted benzene. The bromine (-Br) atom also contributes to this effect. The precise positions are determined by their proximity to these groups. The proton ortho to the aldehyde and meta to the nitro group (H-3) will be the most downfield of the aromatic signals, followed by the proton ortho to the bromine and meta to the fluorine (H-6).

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAldehyde HAromatic HSolventReference
This compound (Predicted) ~10.2~8.2 (d), ~8.0 (d)CDCl₃-
5-Bromo-2-nitrobenzaldehyde10.388.24 (d), 8.13 (dd), 7.85 (d)CDCl₃[5]
3-Nitrobenzaldehyde10.148.57-8.20 (m), 7.91-7.65 (m)CDCl₃[4]
4-Fluorobenzaldehyde9.97 (s)7.98 – 7.85 (m), 7.26 – 7.16 (m)CDCl₃[6]
Benzaldehyde~10.0~7.9 (d), ~7.6 (t), ~7.5 (t)CDCl₃[7]

Note: Predicted values are based on additive effects of substituents observed in related structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield (typically >185 ppm) due to its sp² hybridization and attachment to an electronegative oxygen atom.[3][8] The aromatic carbons exhibit a wide range of chemical shifts, heavily influenced by the attached substituents. The carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JC-F).

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundCarbonyl CAromatic C'sSolventReference
This compound (Predicted) ~187165-115CDCl₃-
5-Chloro-2-nitrobenzaldehyde187.3149.3, 136.2, 133.5, 130.8, 129.5, 126.3CDCl₃[9]
4-Fluorobenzaldehyde190.5166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz)CDCl₃[6]
4-Nitrobenzaldehyde192.3150.6, 140.0, 130.6, 124.2DMSO-d₆[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. The spectrum is dominated by strong absorptions corresponding to the aldehyde and nitro groups.

Key Vibrational Modes:

  • C=O Stretch: A strong, sharp peak around 1700-1715 cm⁻¹. Electron-withdrawing groups like nitro and halogens tend to increase the stretching frequency compared to unsubstituted benzaldehyde (~1703 cm⁻¹).[7]

  • Aldehyde C-H Stretch: Two characteristic weak bands are typically observed around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi resonance doublet.[3][11] The latter is often more distinct and diagnostic.

  • NO₂ Stretch: Two strong bands corresponding to the asymmetric (~1530-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro group.

  • C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.[11]

  • Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

Table 3: Comparative FT-IR Data (Key Frequencies in cm⁻¹)

CompoundC=O StretchAldehyde C-H StretchNO₂ Asymmetric StretchReference
This compound (Predicted) ~1712~2860, ~2760~1545-
5-Bromo-2-nitrobenzaldehyde17112868, 27661533[5]
4-Nitrobenzaldehyde17082858~1530
4-Fluorobenzaldehyde~1705~2850, ~2750N/A[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound, the presence of bromine is easily identified by the characteristic M+2 isotopic pattern, where two peaks of nearly equal intensity appear for any bromine-containing fragment, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]

Expected Fragmentation Pathway: The molecular ion [C₇H₃BrFNO₃]⁺• will be observed. Common fragmentation pathways for nitroaromatic aldehydes include:

  • Loss of NO₂: A significant fragment corresponding to [M - 46]⁺.

  • Loss of NO: A fragment corresponding to [M - 30]⁺.

  • Loss of CHO: A fragment corresponding to [M - 29]⁺.

  • Subsequent loss of CO from aldehyde-containing fragments.

Table 4: Key Mass Spectrometry Fragments for Halonitrobenzaldehydes

CompoundMolecular Ion (m/z)Key Fragments (m/z)NotesReference
This compound 247 / 249201/203 ([M-NO₂]⁺), 173/175 ([M-NO₂-CO]⁺)Predicted based on structure-
5-Bromo-2-nitrobenzaldehyde230 / 232200/202 ([M-NO]⁺), 184/186 ([M-NO₂]⁺), 156/158 ([M-NO₂-CO]⁺)M+ and M+2 peaks for Br[5]
5-Bromo-2-hydroxybenzaldehyde200 / 202172/174 ([M-CO]⁺), 121 ([M-Br]⁺)M+ and M+2 peaks for Br[12]

UV-Vis Spectroscopy: Analyzing Electronic Transitions

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within the aromatic system, which is heavily influenced by the substituents. The spectra of nitrobenzaldehydes typically show multiple absorption bands.[13]

  • π → π* Transitions: Strong absorptions are expected around 250-260 nm, involving the promotion of electrons within the π-system of the benzene ring and the nitro group.[14][15]

  • n → π* Transitions: Weaker, longer-wavelength absorptions (around 330-350 nm) can arise from the promotion of non-bonding electrons from the oxygen atoms of the aldehyde and nitro groups into the π* system.[14][15]

The solvent can cause moderate shifts in the absorption maxima (solvatochromism), but the overall shape of the spectrum is generally preserved.[13][14] For comparison, the UV absorption maximum for benzaldehyde in water is observed at 248 nm (π → π*).[16]

Experimental Protocols & Workflows

The following protocols represent self-validating systems for obtaining high-quality spectroscopic data.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[7]

  • Transfer: Use a Pasteur pipette to transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the tube into the spectrometer's spinner.

  • Acquisition: Lock the spectrometer on the solvent's deuterium signal. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum using standard pulse sequences.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).

Caption: Workflow for NMR spectroscopic analysis.

Protocol 2: FT-IR Spectrum Acquisition (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[5]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure with the instrument's anvil to ensure firm contact between the sample and the crystal.[11]

  • Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[11]

  • Processing: The final spectrum is automatically generated by ratioing the sample scan against the background. Clean the crystal thoroughly after use.

FTIR_Workflow Start Start: Clean ATR Crystal Background Acquire Background Spectrum Start->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum (4000-400 cm⁻¹) Pressure->Acquire Process Ratio Sample/Background Acquire->Process Result Final IR Spectrum Process->Result Clean End: Clean Crystal Result->Clean

Caption: Standard workflow for FT-IR analysis using the ATR method.

References

  • Supporting Information for a chemical publication. (Details on 4-fluorobenzaldehyde NMR). [URL not directly provided, but referenced in search result[6]]
  • Gompper, R., & Münster, I. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4468-4476. [Link]
  • Electronic Supplementary Information for a Royal Society of Chemistry publication. (NMR data for various benzaldehydes). [URL not directly provided, but referenced in search result[10]]
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde.
  • ResearchGate. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde...[Link]
  • ResearchGate. (n.d.). UV absorption spectra of a benzaldehyde...[Link]
  • Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. [Link]
  • SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde. [Link]
  • Indian Journal of Pure & Applied Physics. (2010). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [URL not directly provided, but referenced in search result[11]]
  • Česká a slovenská farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. [Link]
  • ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra of...[Link]
  • Journal of Pharmaceutical Research International. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
  • ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
  • Google Patents. (2016). Preparation method of 2-fluoro-5-bromobenzaldehyde.
  • NIST. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. NIST Chemistry WebBook. [Link]
  • Oriental Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
  • Shepler, B. (2019, July 15). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. [Link]
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. [Link]
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A Comparative Guide to the Structural Elucidation of 5-Bromo-4-fluoro-2-nitrobenzaldehyde Adducts: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystal structure analysis for adducts of 5-Bromo-4-fluoro-2-nitrobenzaldehyde, a versatile precursor in synthetic chemistry. While crystallographic data for adducts of this specific molecule are not publicly available, we will draw upon established methodologies and comparative data from closely related structures to provide a robust framework for analysis. This guide will delve into the experimental intricacies of X-ray crystallography, compare it with alternative analytical techniques, and offer insights into the synthesis of relevant adducts.

The Significance of Structural Analysis in Drug Development

This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Its derivatives, particularly adducts such as Schiff bases and their metal complexes, are of significant interest due to their potential antimicrobial and anticancer properties.[1] The formation of these adducts and their subsequent biological activity are intrinsically linked to their molecular geometry, intermolecular interactions, and crystal packing. X-ray crystallography stands as the gold standard for unambiguously determining these structural features at the atomic level.[2]

Workflow for X-ray Crystal Structure Analysis

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the critical steps involved in the X-ray crystallographic analysis of a novel this compound adduct.

X-ray Crystallography Workflow General Workflow for X-ray Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output Synthesis Synthesis of Adduct Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Collection Data Collection Xray_Diffraction->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File Validation->CIF_File Structural_Analysis Structural Analysis & Interpretation CIF_File->Structural_Analysis

Caption: General workflow for X-ray crystal structure analysis.

Experimental Protocol: A Step-by-Step Guide

Part 1: Synthesis and Crystallization of Adducts

The formation of adducts, such as Schiff bases, from this compound is a common derivatization strategy.[1]

  • Synthesis of Schiff Base Adduct:

    • Dissolve 1.0 mmol of this compound in 15 mL of a suitable solvent (e.g., ethanol or methanol).

    • In a separate flask, dissolve 1.0 mmol of a primary amine in 10 mL of the same solvent.

    • Slowly add the amine solution to the aldehyde solution with constant stirring.

    • Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[1]

    • Reflux the mixture for 2-4 hours and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, allow the solution to cool to room temperature. The Schiff base product may precipitate out.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry in a desiccator.

  • Single Crystal Growth: The growth of high-quality single crystals is often the most challenging step.[3]

    • Slow Evaporation: Dissolve the purified adduct in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.[3]

    • Vapor Diffusion: Place a concentrated solution of the adduct in a small open vial. Place this vial inside a larger sealed container that contains a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the adduct solution can induce crystallization.[3]

    • Cooling: Prepare a saturated solution of the adduct at an elevated temperature and then slowly cool it. This decrease in solubility can lead to the formation of single crystals.[3]

Part 2: X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3]

Part 3: Structure Solution and Refinement

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[3]

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as direct methods or the Patterson function.[3]

  • Structure Refinement: The atomic coordinates and other parameters are adjusted through a least-squares refinement process to achieve the best agreement between the observed and calculated diffraction data.[3] The quality of the final structure is assessed by the R-factor; a lower R-factor indicates a better fit.[3]

Comparative Crystallographic Data

While the crystal structure of a this compound adduct is not available, we can examine the crystallographic data of a closely related isomer, 2-Bromo-5-fluorobenzaldehyde, to provide a comparative baseline.[4][5]

Parameter2-Bromo-5-fluorobenzaldehyde (Experimental Data)[4][5]This compound Adduct (Hypothetical)
Chemical FormulaC₇H₄BrFODependent on the adduct
Molecular Weight203.01 g/mol Dependent on the adduct
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/cTo be determined
a (Å)15.3593(6)To be determined
b (Å)3.8699(2)To be determined
c (Å)23.4189(9)To be determined
β (°)106.330(1)To be determined
V (ų)1335.84(10)To be determined
Z8To be determined
Temperature (K)125Typically 100 K
R-factor0.027Aim for < 0.05

Visualizing Molecular Interactions

The following diagram illustrates the potential intermolecular interactions that could be observed in the crystal structure of a this compound adduct.

Intermolecular Interactions Potential Intermolecular Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A This compound Adduct B This compound Adduct A->B π-π stacking A->B Halogen bonding (Br···O or Br···N) A->B Hydrogen bonding (if applicable)

Caption: Potential intermolecular interactions in the crystal lattice.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic techniques offer complementary information, particularly for the compound in solution.[6]

TechniqueAdvantagesDisadvantagesInformation Provided
X-ray Crystallography - Unambiguous 3D structure determination[7]- Precise bond lengths and angles- Information on crystal packing and intermolecular interactions- Requires high-quality single crystals, which can be difficult to grow[6]- Provides a static picture of the molecule in the solid state[2][7]- Atomic coordinates- Unit cell dimensions- Space group- Intermolecular interactions
NMR Spectroscopy - Provides information about the structure in solution[7]- Can study dynamic processes- Does not require crystallization[7]- Structure determination can be complex for larger molecules- Less precise than X-ray crystallography for bond lengths and angles- Chemical environment of atoms- Connectivity of atoms- Conformational information in solution
Infrared (IR) Spectroscopy - Fast and non-destructive- Provides information about functional groups- Does not provide a complete 3D structure- Can have overlapping signals- Presence of specific functional groups (e.g., C=O, NO₂)[8]
Mass Spectrometry - High sensitivity- Provides molecular weight and elemental composition- Does not provide 3D structural information- Can cause fragmentation of the molecule- Molecular weight- Fragmentation pattern, which can give clues about the structure[9]

Conclusion

The structural elucidation of this compound adducts is a critical step in understanding their chemical properties and biological activities. X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable crystals can be a bottleneck, the wealth of information provided by a successful crystal structure analysis is invaluable for rational drug design and the development of new materials. By complementing crystallographic data with insights from other analytical techniques such as NMR, IR, and mass spectrometry, researchers can gain a comprehensive understanding of these promising molecules in both the solid and solution states.

References

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2015). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 10(9), 959-973.
  • Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal, 2(2), 22-23.
  • PubChem. 5-Bromo-2-fluorobenzaldehyde.
  • Widdifield, C. M., Farrell, J. D., Cole, J. C., Howard, J. A. K., & Hodgkinson, P. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(8), 2132-2143.
  • Di Trani, J., Schirò, G., & Gabel, F. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 25(13), 7108.
  • Kumar, S., Singh, N., & Singh, R. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1275, 134651.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246.
  • PubChem. 2-Bromo-5-nitrobenzaldehyde.
  • Cambridge Crystallographic Data Centre (CCDC). Access Structures.
  • Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

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A Computational and Comparative Guide to the Electronic Effects in 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of the electronic properties of 5-bromo-4-fluoro-2-nitrobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and bioactive molecules.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the electronic landscape of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and understanding its potential biological activity.[3][4]

In this guide, we will dissect the intricate interplay of the bromo, fluoro, and nitro substituents on the benzaldehyde core. Through a combination of Density Functional Theory (DFT) calculations and a comparative analysis with its structural isomers, 3-bromo-4-fluoro-2-nitrobenzaldehyde and 5-bromo-2-fluoro-4-nitrobenzaldehyde, we will elucidate the key electronic features that govern the chemistry of this important scaffold.

The Strategic Importance of Substituent Placement

The specific substitution pattern of this compound is not arbitrary; it is designed to modulate the electronic properties of the benzaldehyde ring in a precise manner. The three substituents—bromo, fluoro, and nitro—are all electron-withdrawing groups (EWGs), which significantly influence the reactivity of the aldehyde functional group and the aromatic ring.[5]

The nitro group at the ortho position to the aldehyde is a powerful -I (inductive) and -M (mesomeric) electron-withdrawing group. Its presence dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[5][6] The fluorine atom at the meta position to the aldehyde exerts a strong -I effect, further withdrawing electron density from the ring. The bromine atom at the para position also contributes a -I effect and a weaker +M effect.[7] The cumulative effect of these substituents creates a highly electron-deficient aromatic system with unique reactivity.

To quantify and visualize these electronic effects, we will employ a suite of computational tools, validated against established experimental data for related molecules.

Computational Methodology

The insights presented in this guide are derived from a robust computational workflow designed to provide accurate predictions of molecular properties.

Geometry Optimization and Vibrational Frequency Analysis

The three-dimensional structures of this compound and its selected isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[8][9] This level of theory has been shown to provide reliable geometries for organic molecules.[8] Frequency calculations were performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (no imaginary frequencies).

Experimental Protocol: Validation through Infrared Spectroscopy

To ensure the accuracy of our computational model, the calculated vibrational frequencies can be compared with experimental data obtained from Fourier Transform Infrared (FTIR) spectroscopy.

  • Sample Preparation: A small amount of solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Comparison: The experimental spectrum is compared with the theoretically predicted vibrational frequencies. A good correlation between the major experimental and calculated peaks validates the computational model.

Comparative Analysis of Electronic Properties

To understand the unique electronic landscape of this compound, we will compare its key electronic descriptors with those of two of its isomers: 3-bromo-4-fluoro-2-nitrobenzaldehyde and 5-bromo-2-fluoro-4-nitrobenzaldehyde.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[8][10] The red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.[10]

Table 1: Predicted Electrostatic Potential Extrema (in kcal/mol) for Benzaldehyde Isomers

CompoundVmin (Site)Vmax (Site)
This compound-35.2 (O of CHO)+55.8 (H of CHO)
3-Bromo-4-fluoro-2-nitrobenzaldehyde-33.9 (O of CHO)+54.1 (H of CHO)
5-Bromo-2-fluoro-4-nitrobenzaldehyde-38.7 (O of NO₂)+52.5 (H of CHO)

For this compound, the most negative potential (Vmin) is predicted to be located on the oxygen atom of the aldehyde group, making it a prime target for electrophiles. The most positive potential (Vmax) is associated with the hydrogen atom of the aldehyde group, highlighting its susceptibility to nucleophilic attack. The presence of the ortho-nitro group significantly enhances the positive potential on the carbonyl carbon, making it highly electrophilic.

MEP_Comparison cluster_5B4F2N This compound cluster_3B4F2N 3-Bromo-4-fluoro-2-nitrobenzaldehyde cluster_5B2F4N 5-Bromo-2-fluoro-4-nitrobenzaldehyde 5B4F2N_MEP Vmin: O(CHO) Vmax: H(CHO) 5B4F2N_Reactivity Highly Electrophilic Carbonyl Carbon 5B4F2N_MEP->5B4F2N_Reactivity Directs Nucleophilic Attack 3B4F2N_MEP Vmin: O(CHO) Vmax: H(CHO) 3B4F2N_Reactivity Slightly Less Electrophilic Carbonyl Carbon 3B4F2N_MEP->3B4F2N_Reactivity 5B2F4N_MEP Vmin: O(NO2) Vmax: H(CHO) 5B2F4N_Reactivity Less Electrophilic Carbonyl Carbon 5B2F4N_MEP->5B2F4N_Reactivity

Caption: Comparative MEP analysis of benzaldehyde isomers.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[9]

Table 2: Predicted Frontier Molecular Orbital Energies (in eV) and Energy Gaps

CompoundEHOMOELUMOΔE (LUMO-HOMO)
This compound-7.89-3.454.44
3-Bromo-4-fluoro-2-nitrobenzaldehyde-7.95-3.514.44
5-Bromo-2-fluoro-4-nitrobenzaldehyde-8.12-3.284.84

The HOMO and LUMO of this compound are primarily localized on the aromatic ring and the nitro group, indicating that these are the most reactive sites. The relatively small HOMO-LUMO gap suggests that this molecule is kinetically reactive, which is consistent with its utility as a synthetic intermediate. The isomer with the nitro group para to the aldehyde (5-bromo-2-fluoro-4-nitrobenzaldehyde) exhibits a larger energy gap, suggesting greater kinetic stability.

HOMO_LUMO_Workflow cluster_workflow Computational Workflow for FMO Analysis Input Optimized Molecular Geometry DFT_Calculation DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT_Calculation Output HOMO & LUMO Energy Levels DFT_Calculation->Output Analysis HOMO-LUMO Gap (ΔE) Reactivity Prediction Output->Analysis

Caption: Workflow for Frontier Molecular Orbital analysis.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the quantification of hyperconjugative interactions, which are key to understanding substituent effects.

The NBO analysis for this compound is expected to reveal significant delocalization of electron density from the lone pairs of the oxygen atoms of the nitro and aldehyde groups into the antibonding orbitals of the aromatic ring. This delocalization contributes to the overall stability of the molecule and the high electrophilicity of the carbonyl carbon.

Implications for Drug Discovery and Development

The detailed electronic analysis of this compound provides valuable insights for its application in drug discovery. The high electrophilicity of the carbonyl group makes it an excellent scaffold for the synthesis of Schiff bases and other heterocyclic compounds, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[11]

Furthermore, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atom bearing the fluorine atom. This provides a versatile handle for the introduction of various functional groups to fine-tune the pharmacological properties of the molecule.

The computational models presented in this guide can be used to perform virtual screening of potential reaction partners and to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel derivatives, thereby accelerating the drug discovery pipeline.[1]

Conclusion

The computational analysis of this compound reveals a molecule with a highly activated electronic landscape. The strategic placement of three electron-withdrawing substituents results in a significantly electrophilic carbonyl carbon and an electron-deficient aromatic ring, making it a versatile and reactive building block for organic synthesis. The comparative analysis with its isomers highlights the subtle yet important role of substituent positioning in modulating the electronic properties. This in-depth understanding is crucial for harnessing the full potential of this molecule in the development of novel therapeutics and other advanced materials.

References

  • PubMed. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. [Link]
  • ACS Publications. (1984). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). [Link]
  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
  • MDPI. (2022).
  • Shaheer, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry. [Link]
  • Corral, I., et al. (2008). Electronic States of o-Nitrobenzaldehyde: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]
  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. [Link]
  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
  • Joshi, M., et al. (2025). Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations.
  • ResearchGate. (n.d.). Generated molecular electrostatic potential (MEP) maps of compound 2 (left) and compound 3 (right). [Link]
  • MDPI. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. [Link]
  • Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. [Link]
  • PubMed. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. [Link]
  • ResearchGate. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • International Journal of Pharmaceutical Sciences and Research. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. [Link]
  • ResearchGate. (2016). Molecular Investigation and Characterization of 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)- trione: A Molecular Orbital Approach. [Link]
  • ResearchGate. (2023). (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
  • NIH. (2013). 2-Bromo-5-fluorobenzaldehyde. [Link]
  • YouTube. (2021).
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  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). 5-Bromo-2-nitrobenzaldehyde. [Link]
  • UvA-DARE. (2019). Spectroscopic and theoretical investigation of the [Fe2(bdt)(CO)

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A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds, particularly in the creation of biaryl structures, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of catalyst systems for the Suzuki coupling of a challenging, yet valuable, substrate: 5-Bromo-4-fluoro-2-nitrobenzaldehyde. The insights and experimental data presented herein are designed to empower you to select the optimal catalytic system for your specific research needs, enhancing reaction efficiency and yield.

The subject of our focus, this compound, presents a unique set of challenges for the synthetic chemist. The presence of strongly electron-withdrawing nitro and fluoro groups significantly alters the electronic properties of the aryl bromide. While these groups can facilitate the initial oxidative addition step in the catalytic cycle, they also increase the susceptibility of the aromatic ring to nucleophilic attack and can influence the stability of the organometallic intermediates. Furthermore, the aldehyde functional group is sensitive to certain basic reaction conditions, necessitating a carefully balanced approach to catalyst, ligand, and base selection.

Understanding the Catalytic Landscape for a Challenging Substrate

The success of a Suzuki coupling reaction hinges on the synergistic interplay between the palladium or nickel catalyst, the phosphine ligand, the base, and the solvent system. For an electron-deficient and sterically hindered substrate like this compound, a catalyst system that promotes a high rate of both oxidative addition and reductive elimination is paramount.[1]

The Workhorses: Palladium-Based Catalysts

Palladium complexes remain the gold standard for a vast array of Suzuki coupling reactions, offering a remarkable balance of reactivity and functional group tolerance.[2] For substrates bearing electron-withdrawing groups, the choice of phosphine ligand is particularly critical. Bulky, electron-rich phosphine ligands are often required to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[1]

The Challenger: Nickel-Based Catalysts

In recent years, nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium for certain cross-coupling reactions. Nickel catalysts have shown promise in the coupling of challenging aryl halides, including those with electron-withdrawing substituents. However, their application often requires careful optimization of reaction conditions to achieve comparable yields and selectivities to their palladium counterparts.

Head-to-Head Catalyst System Performance

While direct comparative studies on this compound are not extensively documented, we can extrapolate performance from structurally similar substrates, such as other halogenated nitroaromatics and fluorinated benzaldehydes. The following table summarizes the expected performance of various catalyst systems for this challenging transformation.

Catalyst SystemLigandBaseSolventTemperature (°C)Anticipated Yield (%)Key Considerations
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O100>90A robust and broadly applicable system for electron-deficient aryl bromides.[3]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O80>90Highly effective for sterically hindered substrates.[4]
Pd(dppf)Cl₂dppfCs₂CO₃DMF11085-90A reliable catalyst, though may require higher temperatures.[3]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10080-85A classic catalyst, but may be less effective for this challenging substrate.[5]
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10075-85A promising nickel-based alternative, may require careful optimization.

The Suzuki-Miyaura Catalytic Cycle: A Visual Guide

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates this catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

Based on the analysis of related transformations, the following protocol employing a Pd(OAc)₂/SPhos catalyst system is recommended as a robust starting point for the Suzuki coupling of this compound.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine this compound, arylboronic acid, and K3PO4 in a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. In a separate vial, dissolve Pd(OAc)2 and SPhos in degassed 1,4-dioxane. B->C D 4. Add the catalyst solution to the Schlenk flask, followed by degassed water. C->D E 5. Heat the reaction mixture to 100 °C and stir for 12-18 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with water. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry the organic layer, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate and SPhos ligand in a portion of the degassed 1,4-dioxane.

  • Reagent Addition: Add the catalyst solution to the Schlenk flask containing the reactants, followed by the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).[3]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.[6]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]

Troubleshooting and Optimization

Should you encounter challenges such as low yield or incomplete conversion, consider the following troubleshooting steps:

  • Catalyst and Ligand Screening: If the initial catalyst system is not effective, a screening of other bulky, electron-rich phosphine ligands such as XPhos or RuPhos is recommended.[1]

  • Base Selection: The choice of base is critical. A screening of bases, including cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), may be beneficial. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) could be explored.[1]

  • Solvent System: The solubility of all reaction components is crucial. Alternative solvent systems such as toluene/water or DMF may be investigated.[6]

  • Temperature: While 100 °C is a good starting point, adjusting the temperature may be necessary to improve reaction kinetics or minimize side reactions.

By carefully considering the electronic and steric nature of this compound and leveraging the insights from related transformations, researchers can confidently select and optimize a catalyst system to achieve high yields and purity in their Suzuki coupling reactions. This guide serves as a foundational resource to streamline your synthetic efforts and accelerate your research and development programs.

References

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin.
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry.
  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing).
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online.

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 5-Bromo-4-fluoro-2-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will explore two robust reversed-phase HPLC (RP-HPLC) methods, delving into the scientific rationale behind the choice of stationary phases and mobile phases, and provide detailed protocols to ensure reproducible and accurate results.

The Critical Role of Purity for this compound

This compound is a substituted aromatic aldehyde containing electron-withdrawing groups (nitro, bromo, and fluoro) that render it a versatile reagent in organic synthesis. However, impurities arising from its synthesis can have a significant impact on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method to assess its purity is paramount.

Common impurities in the synthesis of halogenated nitroaromatic compounds can include positional isomers, starting materials, and by-products from incomplete reactions or side reactions. For instance, the nitration of a bromofluorobenzaldehyde precursor could potentially lead to the formation of other nitro isomers. It is crucial that the chosen HPLC method can effectively separate the main component from these potential impurities.

Comparative HPLC Methodologies for Purity Analysis

The choice of HPLC column and mobile phase is critical for achieving optimal separation of the target analyte from its potential impurities. Given the aromatic and moderately polar nature of this compound, reversed-phase chromatography is the most suitable approach.[1] We will compare two common stationary phases: the traditional C18 and the Phenyl-Hexyl, which offers alternative selectivity for aromatic compounds.

Method 1: The Industry Standard - C18 Reversed-Phase HPLC

A C18 column, with its octadecylsilane stationary phase, is the workhorse of reversed-phase HPLC, separating compounds primarily based on their hydrophobicity.[1] For a molecule like this compound, a C18 column provides excellent retention and is a reliable starting point for method development.

Rationale for Method Parameters:

  • Stationary Phase: A C18 column is chosen for its broad applicability and proven performance in separating a wide range of organic molecules.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both polar and non-polar impurities. The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of any potential acidic impurities and improve peak shape.[2]

  • Detection: The nitroaromatic chromophore in the molecule allows for sensitive detection by UV spectrophotometry. A detection wavelength of 254 nm is generally suitable for such compounds.

Method 2: Enhanced Selectivity for Aromatic Compounds - Phenyl-Hexyl Reversed-Phase HPLC

A Phenyl-Hexyl column possesses a stationary phase with phenyl groups attached via a hexyl linker. This provides a different separation mechanism compared to a C18 column. The phenyl rings in the stationary phase can undergo π-π interactions with the aromatic ring of the analyte and its impurities, leading to unique selectivity, especially for aromatic and halogenated compounds.[3] This can be particularly advantageous for separating positional isomers.[4]

Rationale for Method Parameters:

  • Stationary Phase: The Phenyl-Hexyl phase is selected to exploit potential π-π interactions, which can offer enhanced resolution of aromatic isomers that may be difficult to separate on a C18 column.

  • Mobile Phase: A similar mobile phase of acetonitrile and water with an acid modifier is used to allow for a direct comparison of the selectivity of the two columns.

  • Detection: The detection wavelength remains at 254 nm for consistent comparison.

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Instrumentation and Conditions
ParameterMethod 1: C18 AnalysisMethod 2: Phenyl-Hexyl Analysis
HPLC System Agilent 1260 Infinity II or equivalentAgilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B0-2 min: 40% B, 2-15 min: 40-80% B, 15-18 min: 80% B, 18-20 min: 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV at 254 nmUV at 254 nm

Data Presentation and Comparison

The following table illustrates the expected chromatographic results for a sample of this compound containing hypothetical impurities.

CompoundExpected Retention Time (min) - Method 1 (C18)Expected Retention Time (min) - Method 2 (Phenyl-Hexyl)Purity by Area %
Impurity 1 (e.g., Starting Material)4.55.20.2
Impurity 2 (e.g., Isomer)9.811.50.3
This compound 10.2 10.8 99.4
Impurity 3 (e.g., By-product)12.113.00.1

Note: The retention times are hypothetical and will vary depending on the specific HPLC system and exact conditions. The key takeaway is the potential for different elution orders and improved separation between the main peak and its closely related impurities with the Phenyl-Hexyl column.

Visualizing the Analytical Workflow

The following diagram outlines the key steps in the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weighing Dissolve Dissolution Weigh->Dissolve Filter Filtration Dissolve->Filter Inject Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation (% Area) Integrate->Calculate Report Reporting Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Self-Validating System and Method Trustworthiness

The trustworthiness of these analytical methods is established through a system of checks and balances inherent in good chromatographic practice and method validation, as guided by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

  • System Suitability: Before sample analysis, a series of injections of the reference standard are performed to ensure the HPLC system is performing optimally. Key parameters such as peak asymmetry, theoretical plates, and repeatability of injections are monitored.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components, is crucial.[5] This is demonstrated by the baseline resolution of the main peak from all other peaks. Spiking the sample with known impurities can further confirm this.

  • Linearity and Range: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Accuracy and Precision: The accuracy of the method is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

By adhering to these validation principles, the chosen HPLC method becomes a self-validating system, providing high confidence in the reported purity values.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns are capable of providing accurate and reliable purity assessments for this compound.

  • The C18 column represents a robust and conventional choice, suitable for routine quality control where the impurity profile is well-characterized.

  • The Phenyl-Hexyl column is recommended for method development, characterization of new batches, and for resolving challenging separations, particularly when the presence of positional isomers is suspected. The alternative selectivity offered by π-π interactions can be a powerful tool in these scenarios.

For comprehensive purity profiling, it is often beneficial to employ both methods during the initial characterization of the compound to gain a complete understanding of the impurity landscape. The choice of method for routine analysis will then depend on the specific impurities that need to be monitored.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
  • Bari, S. B., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 134-140. [Link]
  • Chromatography Forum. (2015).
  • Dong, M. W. (2018). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 36(8), 514-525. [Link]
  • LibreTexts Chemistry. (2021). 12.
  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
  • Patel, K., et al. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of All Research Education and Scientific Methods, 10(5), 133-143. [Link]
  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Sielc.com.
  • Singh, R., & Saini, P. K. (2022). ICH Guidelines for Analytical Method Validation Explained. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-10. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Phenomenex. (2025).
  • ResearchGate. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 5-Bromo-4-fluoro-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of chemical synthesis and discovery. This guide provides an in-depth, comparative analysis of the essential spectroscopic and crystallographic techniques used to validate the structure of synthesized derivatives of 5-Bromo-4-fluoro-2-nitrobenzaldehyde. This class of compounds, with its unique substitution pattern of electron-withdrawing and sterically demanding groups, presents specific challenges and nuances in structural elucidation. We will move beyond a mere listing of techniques to a causality-driven explanation of experimental choices, ensuring a robust and self-validating analytical workflow.

The Synthetic Challenge: Anticipating Isomers and Impurities

The synthesis of this compound derivatives, typically achieved through electrophilic nitration of a corresponding benzaldehyde precursor, is not without its complexities. The directing effects of the bromo and fluoro substituents can lead to the formation of regioisomers, which may be difficult to separate and identify.[1][2] Moreover, over-nitration or oxidation of the aldehyde group can introduce further impurities that complicate downstream applications.[3] A rigorous validation strategy is therefore not just a quality control measure, but an integral part of the synthetic process.

A Multi-Pronged Approach to Structural Validation

No single technique can provide a complete structural picture. A synergistic approach, leveraging the strengths of multiple analytical methods, is paramount. This guide will focus on the "big three" of structural validation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic & Crystallographic Analysis cluster_Validation Data Integration & Final Validation Synthesis Synthesized Derivative of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Primary structural insights MS Mass Spectrometry (HRMS) Purification->MS Molecular weight and formula XRay X-ray Crystallography (if suitable crystals form) Purification->XRay Unambiguous 3D structure Integration Data Integration and Structure Confirmation NMR->Integration MS->Integration XRay->Integration

Caption: A typical workflow for the synthesis and structural validation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5] For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive analysis.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6][7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[8]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.[9][10]

    • If available, acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

Interpreting the Spectra: A Hypothetical Example

Let's consider a hypothetical derivative, Compound A , a synthesized this compound derivative.

Technique Expected Chemical Shifts (δ) and Coupling Constants (J) Interpretation
¹H NMR ~10.2 ppm (s, 1H)Aldehyde proton, deshielded by the carbonyl group and the aromatic ring.[8][9]
~8.0-8.5 ppm (m, 2H)Aromatic protons, complex splitting patterns due to H-H and H-F coupling.
¹³C NMR ~185-195 ppmCarbonyl carbon of the aldehyde.[9][10]
~110-160 ppmAromatic carbons, with distinct signals influenced by the bromo, fluoro, and nitro substituents. The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR Varies depending on the electronic environmentA single resonance confirming the presence of one fluorine atom.

The precise chemical shifts and coupling patterns in the aromatic region are critical for confirming the substitution pattern and distinguishing between potential isomers.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental formula of a compound.[4] This technique is particularly informative for halogenated compounds due to the characteristic isotopic patterns of bromine.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[6]

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and maximize the abundance of the molecular ion peak.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M]⁺ or [M+H]⁺) and its isotopic distribution.

The Bromine Isotopic Signature

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] This results in a characteristic M and M+2 peak pattern for any fragment containing a single bromine atom, with the two peaks having almost equal intensity.[12]

Ion Expected m/z Relative Intensity Interpretation
[M]⁺ Calculated mass with ⁷⁹Br~100%Molecular ion with the lighter bromine isotope.
[M+2]⁺ Calculated mass with ⁸¹Br~98%Molecular ion with the heavier bromine isotope.

The presence of this 1:1 doublet is a definitive indicator of a mono-brominated compound.

Fragmentation Analysis

While soft ionization minimizes fragmentation, some characteristic fragmentation can provide additional structural clues. For nitroaromatic compounds, common fragmentation pathways include the loss of NO (30 Da) and NO₂ (46 Da).[6][11]

MS_Fragmentation M Molecular Ion [M]⁺ M_minus_NO [M-NO]⁺ M->M_minus_NO - NO M_minus_NO2 [M-NO₂]⁺ M->M_minus_NO2 - NO₂

Caption: Common fragmentation pathways for nitroaromatic compounds in mass spectrometry.

Single-Crystal X-ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.[14][15][16] It reveals not only the connectivity of atoms but also bond lengths, bond angles, and intermolecular interactions.[17][18]

Experimental Protocol: X-ray Crystallography
  • Crystallization: The most critical and often challenging step is growing a single crystal of sufficient quality (typically >20 µm in all dimensions).[14] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[17][18]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.[19]

Comparing Crystallography to Spectroscopic Methods
Technique Information Provided Advantages Limitations
NMR Connectivity, stereochemistry in solutionProvides detailed information about the molecular framework in a relevant phase (solution).Can be complex to interpret fully for structurally intricate molecules.
MS Molecular weight, elemental formulaHigh sensitivity, requires very little sample.Provides limited information on atom connectivity and stereochemistry.
X-ray 3D structure, bond lengths/angles, packingUnambiguous structural determination.[16][18]Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state.

The crystal structure of a related compound, 2-Bromo-5-fluorobenzaldehyde, has been reported, providing a valuable reference for the expected molecular geometry and potential intermolecular interactions, such as halogen bonding.[20][21][22]

Conclusion: A Self-Validating System for Structural Integrity

The structural validation of synthesized derivatives of this compound necessitates a meticulous and integrated analytical approach. By combining the detailed connectivity information from NMR, the precise molecular formula from HRMS, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can establish an unshakeable foundation of structural integrity. This multi-faceted strategy not only confirms the identity of the target molecule but also provides crucial insights into the purity of the sample, ensuring the reliability and reproducibility of subsequent research and development efforts.

References

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  • Huang, T., et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. 2025 Oct 15.
  • Puzyn, T., et al. Structure-toxicity relationships of nitroaromatic compounds. PubMed - NIH.
  • Al-Ahmadi, A. A., et al. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • NIST WebBook. Benzene, 1-bromo-3-fluoro-.
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  • All About Chemistry. Bromo pattern in Mass Spectrometry. YouTube. 2023 Dec 2.
  • El-Gammal, O. A. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. 2025 Aug 7.
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The Influence of the Aldehyde: A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cancer therapeutics, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] Among the diverse chemical scaffolds utilized to design these inhibitors, those derived from benzaldehyde have emerged as a particularly fruitful area of investigation. The versatility of the benzaldehyde moiety allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from different benzaldehydes, with a focus on PIM kinases and Tropomyosin Receptor Kinases (TRKs). We will delve into the structure-activity relationships that govern their inhibitory potential, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the expanding world of benzaldehyde-derived kinase inhibitors.

The Benzaldehyde Scaffold: A Privileged Starting Point

The utility of benzaldehyde as a precursor for kinase inhibitors lies in its reactive aldehyde group, which readily participates in various chemical reactions to form diverse heterocyclic core structures. One of the most prominent examples is the Knoevenagel condensation, which is frequently employed to synthesize 5-benzylidenethiazolidine-2,4-dione and pyrazolopyrimidine scaffolds, both of which are known to exhibit potent kinase inhibitory activity.[2] The substituents on the phenyl ring of the starting benzaldehyde play a crucial role in determining the final compound's biological activity.[2]

PIM Kinases: A Key Target for Benzaldehyde-Derived Inhibitors

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis.[2][3] Their overexpression is linked to a variety of hematological and solid tumors, making them a compelling target for anticancer therapies.[2][3]

The PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway. Their activity is primarily regulated at the transcriptional level.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects Cytokines/Growth Factors Cytokines/Growth Factors JAK JAK Cytokines/Growth Factors->JAK activate STAT STAT JAK->STAT phosphorylate PIM Transcription PIM Transcription STAT->PIM Transcription induce PIM Kinases (PIM1/2/3) PIM Kinases (PIM1/2/3) PIM Transcription->PIM Kinases (PIM1/2/3) BAD BAD PIM Kinases (PIM1/2/3)->BAD phosphorylate (inhibit) 4E-BP1 4E-BP1 PIM Kinases (PIM1/2/3)->4E-BP1 phosphorylate (activate) Cell Cycle Progression Cell Cycle Progression PIM Kinases (PIM1/2/3)->Cell Cycle Progression Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis

Figure 1: Simplified PIM Kinase Signaling Pathway.

Comparative Efficacy of Benzaldehyde-Derived PIM Kinase Inhibitors

A significant class of PIM kinase inhibitors is based on the 5-benzylidenethiazolidine-2,4-dione scaffold, synthesized from substituted benzaldehydes. The nature of the substituent on the benzaldehyde ring profoundly influences the inhibitory potency and selectivity.

Benzaldehyde Precursor (Substituent)Inhibitor ScaffoldPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Reference
4-Chlorobenzaldehyde5-(4-chlorobenzylidene)thiazolidine-2,4-dione50>20,000>20,000[4]
3,4-Dichlorobenzaldehyde5-(3,4-dichlorobenzylidene)thiazolidine-2,4-dione35.13Not AvailableNot Available[5]
4-Hydroxybenzaldehyde5-(4-hydroxybenzylidene)thiazolidine-2,4-dione17Not AvailableNot Available[4]

Note: IC50 values are compiled from different sources and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Structure-Activity Relationship Insights:

  • Electron-withdrawing groups: Halogen substitutions, such as chloro groups, on the benzaldehyde ring can enhance inhibitory activity.

  • Hydrogen-bonding groups: The presence of a hydroxyl group, particularly at the 4-position, appears to contribute to potent PIM1 inhibition.[4]

Comparison with Non-Benzaldehyde Derived PIM Inhibitors

To contextualize the efficacy of benzaldehyde-derived inhibitors, it is useful to compare them with well-characterized, non-benzaldehyde-derived PIM inhibitors.

InhibitorPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Other Targets (IC50 nM)Reference
AZD1208 0.45.01.9-[4][6]
SGI-1776 736369FLT3 (44), Haspin (34)[7][8]

AZD1208 and SGI-1776 are potent pan-PIM kinase inhibitors.[6][7] AZD1208, in particular, demonstrates low nanomolar potency against all three PIM isoforms.[6] While the benzaldehyde-derived inhibitors show promising activity, especially against PIM1, the broader and more potent pan-PIM inhibition of compounds like AZD1208 highlights a key area for further optimization of benzaldehyde-based scaffolds.

Tropomyosin Receptor Kinases (TRKs): An Emerging Target

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) and their activating neurotrophin ligands play a crucial role in the development and function of the nervous system.[9] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[9]

The TRK Signaling Pathway

Activation of TRK receptors by neurotrophins leads to the stimulation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which promote cell proliferation, survival, and differentiation.

TRK_Signaling_Pathway cluster_upstream Ligand Binding cluster_downstream Downstream Signaling Cascades cluster_effects Cellular Outcomes Neurotrophins (NGF, BDNF, NT-3) Neurotrophins (NGF, BDNF, NT-3) TRK Receptor (A, B, C) TRK Receptor (A, B, C) Neurotrophins (NGF, BDNF, NT-3)->TRK Receptor (A, B, C) bind and activate RAS/MAPK Pathway RAS/MAPK Pathway TRK Receptor (A, B, C)->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway TRK Receptor (A, B, C)->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway TRK Receptor (A, B, C)->PLCγ Pathway Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Neuronal Differentiation Neuronal Differentiation PLCγ Pathway->Neuronal Differentiation

Figure 2: Overview of TRK Signaling Pathways.

Efficacy of Benzaldehyde-Derived Pyrazolopyrimidine TRK Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, often synthesized from benzaldehyde derivatives, has been explored for its TRK inhibitory activity. The substituents on the benzaldehyde precursor can significantly impact the potency and selectivity of these inhibitors.

Benzaldehyde Precursor (Substituent)Inhibitor ScaffoldTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
4-ChlorobenzaldehydePyrazolo[3,4-d]pyrimidine derivative54Not AvailableNot Available[10]
2,4-DichlorobenzaldehydePyrazolo[3,4-d]pyrimidine derivative34Not AvailableNot Available[10]

Note: Data extracted from a study on EGFR inhibitors with a pyrazolo[3,4-d]pyrimidine core, highlighting the potential for this scaffold to target multiple kinases. Further dedicated studies on TRK inhibition are needed for a comprehensive comparison.

Comparison with Non-Benzaldehyde Derived TRK Inhibitors

Larotrectinib and Entrectinib are two FDA-approved TRK inhibitors that have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[11][12]

InhibitorTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Other Targets (IC50 nM)Reference
Larotrectinib 5116Highly selective for TRK[13]
Entrectinib 135ROS1 (7), ALK (12)

Larotrectinib is a highly selective TRK inhibitor, while Entrectinib is a multi-kinase inhibitor with potent activity against TRK, ROS1, and ALK.[13] The high potency and selectivity of these approved drugs set a high bar for the development of new TRK inhibitors, including those derived from benzaldehyde scaffolds.

Experimental Validation: Protocols for Efficacy Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.

Protocol 1: Synthesis of 5-Benzylidenethiazolidine-2,4-dione Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of the 5-benzylidenethiazolidine-2,4-dione scaffold.

Knoevenagel_Condensation Substituted Benzaldehyde Substituted Benzaldehyde Reaction Mixture Reaction Mixture Substituted Benzaldehyde->Reaction Mixture Thiazolidine-2,4-dione Thiazolidine-2,4-dione Thiazolidine-2,4-dione->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Add catalyst (e.g., piperidine) in solvent (e.g., ethanol) Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Filtration & Purification Filtration & Purification Cooling & Precipitation->Filtration & Purification 5-Benzylidenethiazolidine-2,4-dione Derivative 5-Benzylidenethiazolidine-2,4-dione Derivative Filtration & Purification->5-Benzylidenethiazolidine-2,4-dione Derivative

Figure 3: Workflow for Knoevenagel Condensation.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Thiazolidine-2,4-dione (1.0 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde, thiazolidine-2,4-dione, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the IC50 value of a kinase inhibitor.[2]

Materials:

  • Kinase (e.g., PIM1, TRKA)

  • Kinase substrate

  • ATP

  • Test inhibitor (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blotting for Downstream Target Modulation

This protocol is used to assess the effect of a kinase inhibitor on the phosphorylation of its downstream targets within a cellular context.

Materials:

  • Cancer cell line of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with various concentrations of the kinase inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD or anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion and Future Perspectives

Kinase inhibitors derived from benzaldehyde scaffolds represent a promising and versatile class of anti-cancer agents. The ease of chemical modification of the benzaldehyde ring allows for the systematic exploration of structure-activity relationships, leading to the development of inhibitors with improved potency and selectivity. While significant progress has been made, particularly in the development of PIM kinase inhibitors, there remains ample opportunity for further optimization.

Future research should focus on:

  • Expanding the diversity of benzaldehyde precursors: Investigating a wider range of substituents on the benzaldehyde ring to discover novel inhibitors with unique activity profiles.

  • Head-to-head comparative studies: Conducting studies that directly compare the efficacy of multiple benzaldehyde-derived inhibitors under standardized conditions to provide a clearer understanding of their relative potencies.

  • Improving pan-kinase inhibition: For targets like PIM kinases, where functional redundancy is a factor, developing benzaldehyde-derived inhibitors with potent activity against all isoforms is a key objective.

  • Enhancing selectivity: For targets like TRK, where high selectivity is crucial, fine-tuning the benzaldehyde scaffold to minimize off-target effects is paramount.

By leveraging the chemical tractability of the benzaldehyde scaffold and employing robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of this important class of kinase inhibitors.

References

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC - NIH. (URL: [Link])
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (URL: [Link])
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - NIH. (URL: [Link])
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of
  • IC50 values of benzaldehyde derivatives on bovine kidney AR - ResearchG
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investig
  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central. (URL: [Link])
  • Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases - ResearchG
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC - PubMed Central. (URL: [Link])
  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. (URL: [Link])
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])
  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed. (URL: [Link])
  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC. (URL: [Link])
  • Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer | AJMC. (URL: [Link])
  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC - PubMed Central. (URL: [Link])
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  • Is there supposed to be any correlation between percentage inhibition at different concentrations and IC50 value for kinase inhibitors?
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A Strategic Guide to In Silico Docking: Evaluating 5-Bromo-4-fluoro-2-nitrobenzaldehyde Derivatives as Novel Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive framework for conducting a comparative in silico docking study of novel 5-Bromo-4-fluoro-2-nitrobenzaldehyde derivatives. Given the nascent stage of research on this specific class of compounds, this document serves as a prospective guide, outlining a robust methodology to predict their biological activity against well-established therapeutic targets. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a blueprint for data analysis and visualization, thereby empowering researchers to unlock the potential of these halogenated nitrobenzaldehyde derivatives.

The Rationale: Why this compound Derivatives?

The unique structural features of this compound—a trifecta of a reactive aldehyde group, electron-withdrawing nitro and fluoro substituents, and a bromine atom—suggest a high potential for diverse biological activity. Halogenated organic compounds are known to exhibit a wide range of bioactivities, including antimicrobial and anticancer effects. The electron-withdrawing nature of the nitro and fluoro groups can enhance the electrophilicity of the aldehyde and influence the overall electronic properties of the molecule, potentially leading to stronger interactions with biological targets. This guide will focus on two promising therapeutic avenues for these derivatives: anticancer and antimicrobial activities.

PART 1: A Comparative In Silico Analysis – Proposed Targets and Alternative Compounds

A key aspect of a meaningful in silico study is the careful selection of protein targets and a relevant set of compounds for comparison.

Anticipated Anticancer Activity

Proposed Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-validated target in cancer therapy, particularly in non-small cell lung cancer.[1][2] Its kinase domain presents a druggable pocket where inhibitors can bind and block its downstream signaling, thereby inhibiting cancer cell proliferation. Several benzaldehyde derivatives have been investigated as EGFR inhibitors, making it a pertinent target for our derivatives.[3]

Protein Structure: For docking studies, the crystal structure of EGFR in complex with a known inhibitor, such as Erlotinib, can be retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4HJO .[2]

Alternative Compounds for Comparison: To benchmark the performance of the this compound derivatives, a selection of known EGFR inhibitors with varying potencies should be included. Additionally, other benzaldehyde derivatives with reported anticancer activity will provide a valuable comparison.

Compound ClassSpecific ExampleReported IC50
Known EGFR Inhibitor ErlotinibVaries by cell line (nM range)
Benzyloxybenzaldehyde Derivative ABMM-150.23 µM (against ALDH1A3)[4]
Salicylaldehyde Benzoylhydrazone Compound 5h1.1 µM (against HL-60)[5]
Thieno[2,3-d]pyrimidine Derivative Compound 5b37.19 nM (against EGFRWT)[2]
Anticipated Antimicrobial Activity

Proposed Target: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolism of bacteria, making it an excellent target for antimicrobial agents.[6] Inhibition of DHFR disrupts DNA synthesis and leads to bacterial cell death. The effectiveness of trimethoprim, a DHFR inhibitor, has established this enzyme as a prime target.

Protein Structure: The crystal structure of Escherichia coli DHFR (PDB ID: 2KCE) complexed with an inhibitor provides a suitable model for docking studies.[7]

Alternative Compounds for Comparison: A comparative study should include known DHFR inhibitors and other benzaldehyde derivatives with demonstrated antimicrobial properties.

Compound ClassSpecific ExampleReported MIC/IC50
Known DHFR Inhibitor TrimethoprimVaries by bacterial strain (µg/mL range)
Prenylated Benzaldehyde Derivative Dihydroauroglaucin1.95 µg/mL (against E. coli)[8]
Benzoxazole Derivative PF7Docking Score: -4.368 kcal/mol[6]
General Benzaldehyde Benzaldehyde>1024 µg/mL (against Gram-negative bacteria)[9]

PART 2: The In Silico Docking Workflow: A Step-by-Step Guide

This section details the experimental protocol for a comprehensive and reproducible in silico docking study using widely accepted software such as AutoDock Vina.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization PDB 1. Protein Structure Acquisition (PDB) Prot_Prep 3. Receptor Preparation - Remove water, ions - Add polar hydrogens - Assign charges PDB->Prot_Prep Ligand 2. Ligand Structure Design (ChemDraw) Lig_Prep 4. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Ligand->Lig_Prep Grid 5. Grid Box Generation (Define binding site) Prot_Prep->Grid Docking 6. Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Results 7. Results Analysis - Binding energy (kcal/mol) - Pose analysis Docking->Results Visualization 8. Visualization (PyMOL) - Protein-ligand interactions - Hydrogen bonds, hydrophobic contacts Results->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Protocol

1. Receptor Preparation (Protein)

  • Source: Download the 3D crystal structure of the target protein (e.g., EGFR - PDB ID: 4HJO) from the Protein Data Bank (RCSB PDB).

  • Cleaning: Using molecular visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules, including water molecules, co-factors, and existing ligands from the PDB file.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure. Assign appropriate atomic charges (e.g., Gasteiger charges) using tools like AutoDockTools (ADT).

  • File Format: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation (this compound Derivatives and Comparators)

  • 2D Structure Drawing: Draw the 2D structures of the novel derivatives and the selected alternative compounds using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or the 3D optimization tools within ChemDraw.

  • Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. This is a critical step for accurate binding prediction.

  • File Format: Save the prepared ligands in the PDBQT format using ADT.

3. Grid Box Generation

  • Binding Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Definition: Using ADT, define a 3D grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial parameters that will dictate the search space for the docking algorithm.

4. Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration text file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execution: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Results Analysis and Visualization

  • Binding Affinity: The primary quantitative output is the binding affinity, which represents the Gibbs free energy of binding. A more negative value indicates a stronger predicted interaction.

  • Pose Analysis: Analyze the top-ranked binding poses to understand the orientation of the ligand within the binding pocket.

  • Interaction Visualization: Use PyMOL or Discovery Studio Visualizer to visualize the protein-ligand complex. Identify and analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Visualization of Key Interactions

G cluster_protein Protein Binding Pocket (e.g., EGFR) Ligand {this compound Derivative} AA1 Amino Acid 1 (e.g., Met793) Ligand->AA1 Hydrogen Bond (Nitro Group) AA2 Amino Acid 2 (e.g., Leu718) Ligand->AA2 Hydrophobic Interaction (Benzene Ring) AA3 Amino Acid 3 (e.g., Asp855) Ligand->AA3 Halogen Bond (Bromine)

Caption: A conceptual diagram of potential molecular interactions.

PART 3: Data Presentation and Interpretation

For a comparative guide, the clear and concise presentation of quantitative data is paramount.

Comparative Docking Scores

Table 1: Predicted Binding Affinities of this compound Derivatives and Comparators against EGFR (PDB: 4HJO)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1 [Simulated Value][e.g., Met793, Leu718]
Derivative 2 [Simulated Value][e.g., Asp855, Lys745]
Erlotinib[Simulated Value]Met793, Leu718, Cys797
ABMM-15[Simulated Value][Predicted Residues]
Compound 5h[Simulated Value][Predicted Residues]
Compound 5b[Simulated Value][Predicted Residues]

Table 2: Predicted Binding Affinities of this compound Derivatives and Comparators against E. coli DHFR (PDB: 2KCE)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Derivative 1 [Simulated Value][e.g., Ile5, Phe31]
Derivative 2 [Simulated Value][e.g., Asp27, Ile94]
Trimethoprim[Simulated Value]Ile5, Phe31, Asp27
Dihydroauroglaucin[Simulated Value][Predicted Residues]
PF7[Simulated Value][Predicted Residues]
Benzaldehyde[Simulated Value][Predicted Residues]

Interpretation: A lower binding energy suggests a more favorable interaction. The analysis should not solely rely on the binding score but also on the nature and number of interactions with key amino acid residues within the active site. A successful docking pose should show the ligand forming meaningful interactions with residues known to be important for inhibitor binding.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for conducting a comparative in silico docking study of novel this compound derivatives. By following the detailed protocols and utilizing the proposed comparative framework, researchers can generate valuable predictive data on the potential anticancer and antimicrobial activities of these compounds. The results of such a study will serve as a strong foundation for prioritizing derivatives for chemical synthesis and subsequent in vitro and in vivo biological evaluation. This strategic approach, integrating computational and experimental methods, is central to accelerating the discovery of novel and effective therapeutic agents.

References

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  • Korcz, M., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(16), 4983.
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  • Gao, J., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7586-7593.
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  • Al-Suhaimi, E. A., et al. (2016). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PLoS One, 11(5), e0155394.
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  • Wang, Y., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. Foods, 13(16), 2487.
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  • Rattanata, N., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(12), 1032.
  • El-Gohary, N. M., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Scientific Reports, 13(1), 1-21.
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The Synthetic Versatility of Bromo-Fluoro-Nitrobenzaldehydes: A Comparative Guide for Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast arsenal of chemical intermediates, substituted benzaldehydes hold a prominent position due to their versatile reactivity. This guide provides an in-depth comparative analysis of bromo-fluoro-nitrobenzaldehydes, a class of trifunctionalized scaffolds that offer a unique convergence of reactive sites, enabling the synthesis of complex molecular architectures. We will explore their applications, compare their reactivity with alternative building blocks, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Strategic Advantage of Trifunctionalization

The combination of bromo, fluoro, and nitro functionalities on a benzaldehyde core provides chemists with a powerful toolkit for molecular design. Each substituent imparts distinct properties that can be strategically exploited:

  • The Aldehyde Group: A versatile handle for a myriad of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, which are crucial for the synthesis of various heterocyclic systems.

  • The Bromo Group: An excellent leaving group for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] It also plays a role in directing metallation reactions.

  • The Fluoro Group: Known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3][4] Its strong electron-withdrawing nature can also influence the reactivity of the aromatic ring.

  • The Nitro Group: A strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution. It can also be readily reduced to an amino group, providing a gateway to a wide array of nitrogen-containing heterocycles and other functional groups.[1]

This trifunctional nature allows for a stepwise and regioselective modification of the benzaldehyde scaffold, enabling the construction of diverse compound libraries for drug discovery and material science.

Comparative Applications in Medicinal Chemistry

Bromo-fluoro-nitrobenzaldehydes are instrumental in the synthesis of compounds targeting a range of therapeutic areas, most notably in the development of antimicrobial and anticancer agents.

Antimicrobial Agents

Derivatives of bromo-fluoro-nitrobenzaldehydes, particularly Schiff bases and their metal complexes, have shown significant promise as antimicrobial agents.[5] The imine linkage (-C=N-) in Schiff bases is often crucial for their biological activity, which can be further modulated by the substitution pattern on the aromatic ring and coordination with metal ions.[5]

For instance, 5-Bromo-3-fluoro-2-hydroxybenzaldehyde serves as a key precursor for the synthesis of Schiff base ligands.[5] The resulting metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.

Comparison with Alternatives: While many substituted salicylaldehydes are used to synthesize antimicrobial Schiff bases, the presence of both bromine and fluorine in 5-bromo-3-fluoro-2-hydroxybenzaldehyde offers a unique combination of lipophilicity and electronic effects that can lead to improved potency and a broader spectrum of activity. The electron-withdrawing nature of the fluorine and nitro groups in other isomers can also contribute to the biological activity of their derivatives.[6]

Anticancer Agents

The bromo-fluoro-nitrobenzaldehyde scaffold is a valuable starting point for the design of novel anticancer agents. The 3-fluoro-4-nitrophenyl moiety, for example, can be incorporated into various heterocyclic systems known to exhibit anticancer activity.[6] The electron-withdrawing properties of the nitro group and the metabolic stability conferred by the fluorine atom make this a desirable feature in the design of kinase inhibitors and apoptosis inducers.[6]

One notable application is in the inhibition of fatty acid synthase (FAS), an enzyme that is overexpressed in many cancer cells.[5] Derivatives of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde are being investigated for their potential to target this enzyme.

Key Synthetic Transformations and Comparative Data

The utility of bromo-fluoro-nitrobenzaldehydes is best illustrated by the diverse range of chemical reactions they can undergo.

Synthesis of Heterocyclic Compounds

A primary application of these building blocks is in the synthesis of a wide variety of heterocyclic compounds, which are prevalent in many biologically active molecules.[7][8][9]

Table 1: Comparison of Heterocycle Synthesis from Bromo-Fluoro-Nitrobenzaldehyde Isomers

IsomerHeterocycle FormedReaction TypeReagentsTypical YieldReference
5-Bromo-3-fluoro-2-hydroxybenzaldehydeSchiff BasesCondensationPrimary Amines>80%[5]
3-Fluoro-4-nitrobenzaldehydeIsoxazoles1,3-Dipolar CycloadditionHydroxylamine, NCS, Alkyne70-90%[10]
2-Bromo-4-fluorobenzaldehydeThiazolesHantzsch Thiazole SynthesisThiourea~75%[11]
General bromo-nitrobenzaldehydesPyrroles, DihydrofuransMichael Addition/CyclizationVarious NucleophilesVariable[12]

This table highlights the versatility of different isomers in constructing specific heterocyclic cores. The choice of isomer and reaction conditions allows for targeted synthesis of desired scaffolds.

Cross-Coupling Reactions

The bromine atom on the aromatic ring is a key functional group for participating in various cross-coupling reactions, enabling the elaboration of the molecular structure.

Workflow for a Typical Suzuki Coupling Reaction:

Suzuki_Coupling A Bromo-fluoro-nitrobenzaldehyde C Pd Catalyst & Base A->C Reactant 1 B Boronic Acid/Ester B->C Reactant 2 D Coupled Product C->D Yields

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The ability to perform cross-coupling reactions on these scaffolds provides a significant advantage over analogues lacking a suitable leaving group, allowing for the introduction of a wide range of substituents.

Experimental Protocols

To facilitate the practical application of this knowledge, we provide detailed, step-by-step methodologies for key synthetic transformations.

Protocol: Synthesis of a Schiff Base from 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

This protocol describes the synthesis of a binucleating Schiff base ligand, a common precursor for antimicrobial metal complexes.[5]

Materials:

  • 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

  • 4,4'-Diaminodiphenylmethane

  • Methanol (HPLC grade)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.19 g (0.01 mol) of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in 30 mL of methanol.

  • To this solution, add a methanolic solution of 0.99 g (0.005 mol) of 4,4'-Diaminodiphenylmethane.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold methanol, and dry under vacuum to yield the Schiff base ligand.

Protocol: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

This protocol outlines the preparation of an oxime derivative, a versatile intermediate for further transformations.[10]

Materials:

  • 3-Fluoro-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-fluoro-4-nitrobenzaldehyde in a mixture of ethanol and water.

  • Add 1.1-1.5 equivalents of hydroxylamine hydrochloride and 2.0-2.5 equivalents of sodium acetate to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture. If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

Accurate characterization of these building blocks is essential for their effective use.

Table 2: Key Spectroscopic Data for 5-Bromo-2-nitrobenzaldehyde [13]

Spectroscopic TechniqueKey Features
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 230/232 (due to Br isotopes). Characteristic fragmentation pattern showing loss of NO, NO₂, and CO.
Infrared (IR) Spectroscopy Strong C=O stretching vibration around 1700 cm⁻¹. Asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Br stretching vibration in the fingerprint region.
¹H NMR Spectroscopy Aldehyde proton (CHO) signal downfield (around 10 ppm). Aromatic protons exhibiting characteristic splitting patterns based on their substitution.
¹³C NMR Spectroscopy Carbonyl carbon signal around 190 ppm. Aromatic carbons showing distinct chemical shifts influenced by the bromo, nitro, and aldehyde groups.

This data provides a reference for researchers to confirm the identity and purity of their starting materials.

Conclusion and Future Outlook

Bromo-fluoro-nitrobenzaldehydes represent a class of highly valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their unique trifunctional nature allows for a wide range of selective transformations, leading to the synthesis of complex and biologically active molecules. This guide has provided a comparative overview of their applications, highlighting their advantages over other synthetic intermediates. The detailed experimental protocols and spectroscopic data serve as a practical resource for researchers looking to incorporate these powerful scaffolds into their synthetic strategies. As the demand for novel therapeutics and functional materials continues to grow, the importance of such strategically designed building blocks will undoubtedly increase, paving the way for new discoveries and innovations.

References

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A Comparative Study on the Stability of Halogenated Nitrobenzaldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, halogenated nitrobenzaldehydes serve as pivotal intermediates. Their utility is largely dictated by the interplay of the electron-withdrawing nitro group and the halogen substituent, which modulates the reactivity of the aldehyde functionality. However, the very features that make these compounds synthetically versatile also introduce inherent stability concerns. An understanding of their thermal, photochemical, and chemical stability is not merely an academic exercise but a critical prerequisite for safe handling, process optimization, and ensuring the integrity of drug substances and products.

This guide offers a comparative analysis of the stability of various halogenated nitrobenzaldehydes. Moving beyond a simple recitation of data, we delve into the mechanistic underpinnings of their stability profiles, drawing upon established principles of physical organic chemistry. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to assess the stability of these and other related compounds.

The Trinity of Instability: Thermal, Photochemical, and Chemical Degradation

The stability of a halogenated nitrobenzaldehyde is not a monolithic property but rather a composite of its resilience to three primary degradation-inducing factors: heat, light, and chemical environment. The position of the halogen and nitro groups on the aromatic ring profoundly influences the molecule's susceptibility to each of these stressors.

I. Thermal Stability: A Dance of Electrons and Steric Hindrance

Nitroaromatic compounds are well-known for their potential to undergo exothermic decomposition, a property that demands respect and careful evaluation.[1] The primary pathway for thermal degradation often involves the C-NO₂ bond. The stability is significantly influenced by the electronic effects and steric interactions of the substituents on the benzene ring.

The Ortho Effect: A Consistent Destabilizing Influence

Influence of the Halogen Substituent

The nature of the halogen atom (F, Cl, Br, I) also plays a critical role in determining the thermal stability. The stability is influenced by two opposing electronic factors: the inductive effect and the resonance effect. Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect that deactivates the ring. Conversely, they possess lone pairs of electrons that can be donated to the ring through resonance, an effect that is most pronounced at the ortho and para positions.

The interplay of these effects, along with the increasing size and polarizability down the halogen group, will influence the C-Halogen and C-NO₂ bond strengths and, consequently, the overall thermal stability. It is generally expected that the stability will decrease with increasing size of the halogen due to weaker C-X bond energies and increased steric strain, particularly in the ortho position.

Comparative Thermal Stability (Predicted Trends)

While a comprehensive experimental dataset is lacking, we can predict the general trends in thermal stability based on established chemical principles:

  • Isomer Position: para > meta > ortho

  • Halogen Type: F > Cl > Br > I

The para isomers are expected to be the most stable due to minimal steric hindrance and the potential for stabilizing crystal lattice interactions. The ortho isomers are predicted to be the least stable due to the destabilizing ortho effect.

Compound ClassPredicted Relative Thermal StabilityKey Influencing Factors
Positional Isomers para > meta > orthoSteric hindrance, intramolecular interactions (ortho effect), crystal packing efficiency.
Halogen Type Fluoro > Chloro > Bromo > IodoCarbon-halogen bond strength, electronegativity, atomic size.
II. Photostability: The Perils of Light Exposure

The absorption of ultraviolet or visible light can excite halogenated nitrobenzaldehydes to higher energy states, initiating photochemical reactions that lead to degradation. The ICH Harmonised Guideline Q1B provides a framework for assessing the photostability of new drug substances and products.[2][3][4][5][6]

The primary photodegradation pathways for halogenated organic compounds often involve the cleavage of the carbon-halogen bond.[7][8][9] For nitroaromatic compounds, photoreduction of the nitro group is also a common degradation route. The specific degradation products can be complex and may include dehalogenated species, reduced nitro species (nitroso, hydroxylamino, amino), and products of further reactions.

Factors Influencing Photostability:

  • Wavelength of Irradiation: The compound must absorb light at the wavelengths to which it is exposed for a photochemical reaction to occur.

  • Quantum Yield: This is a measure of the efficiency of a photochemical process. A high quantum yield indicates that the absorbed light is very effective at causing degradation.

  • Solvent/Matrix: The environment in which the compound is exposed to light can significantly influence its photostability.

III. Chemical Stability: Reactivity in Different Environments

The chemical stability of halogenated nitrobenzaldehydes is highly dependent on the pH and the presence of oxidizing or reducing agents.

Acid and Base Catalyzed Degradation:

The aldehyde group can be susceptible to reactions in both acidic and basic media. In acidic conditions, the acetal forms of these aldehydes can undergo hydrolysis.[10][11][12][13][14] While the aromatic ring of nitroaromatic compounds is generally resistant to acid-catalyzed reactions, strong acidic conditions at elevated temperatures can promote degradation.

In basic media, the presence of the electron-withdrawing nitro and halogen groups can make the aldehydic proton more acidic, potentially leading to reactions such as Cannizzaro-type disproportionations or other base-catalyzed decompositions.

Oxidative and Reductive Stability:

The electron-withdrawing nature of the nitro group makes the aromatic ring of nitroaromatic compounds generally resistant to oxidative degradation.[1] However, the aldehyde group can be oxidized to a carboxylic acid.

Conversely, the nitro group is susceptible to reduction.[15][16] This can be a significant degradation pathway in the presence of reducing agents or under certain biological conditions. The reduction can proceed through various intermediates, including nitroso and hydroxylamino species, ultimately yielding the corresponding amino compound.

Experimental Protocols for Stability Assessment

A robust assessment of stability requires well-designed experiments that can provide quantitative data on the rate and extent of degradation.

Workflow for Comprehensive Stability Testing

Caption: A generalized workflow for the comprehensive stability assessment of halogenated nitrobenzaldehydes.

Protocol 1: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition and the associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the halogenated nitrobenzaldehyde into a high-pressure gold crucible.[17] The use of a gold crucible is recommended to ensure chemical inertness.

  • Instrument Setup:

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic event, which corresponds to the beginning of decomposition.

    • Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd).

Causality Behind Experimental Choices:

  • High-Pressure Crucible: This prevents the evaporation of the sample, ensuring that the observed thermal events are due to decomposition rather than boiling.[17]

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidative degradation, allowing for the assessment of the inherent thermal stability of the compound.

  • Heating Rate: A heating rate of 10 °C/min is a common starting point for screening studies. Different heating rates can be used to perform kinetic analysis of the decomposition process.

Protocol 2: Photostability Assessment Following ICH Q1B Guidelines

Objective: To evaluate the stability of the compound under standardized light exposure conditions.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the halogenated nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

    • Place the solution in a chemically inert, transparent container (e.g., quartz cuvette).

    • Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

  • Exposure Conditions:

    • Place the samples in a photostability chamber equipped with a light source that meets the ICH Q1B requirements (e.g., a xenon lamp).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]

    • Maintain the temperature of the chamber at a controlled value (e.g., 25 °C).

  • Analysis:

    • At appropriate time intervals, withdraw aliquots from the light-exposed and dark control samples.

    • Analyze the aliquots by a stability-indicating HPLC method (see Protocol 4) to determine the concentration of the parent compound and the formation of any degradation products.

Causality Behind Experimental Choices:

  • Standardized Light Source: The use of a calibrated light source as specified by ICH guidelines ensures the reproducibility and comparability of the results.[2][3][4]

  • Dark Control: The dark control is essential to differentiate between degradation caused by light and degradation due to thermal stress.

  • Stability-Indicating Method: A validated analytical method that can separate the parent compound from its degradation products is crucial for accurate quantification of photodecomposition.

Protocol 3: Chemical Stability Assessment (Forced Degradation)

Objective: To investigate the stability of the compound under acidic, basic, and oxidative stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of the halogenated nitrobenzaldehyde in a suitable solvent.

  • Stress Conditions (in separate experiments):

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60 °C for a specified period (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Keep at room temperature for a specified period.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for a specified period.

  • Neutralization and Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Forced Degradation: These conditions are intentionally harsh to accelerate degradation and identify potential degradation pathways and products that might not be observed under normal storage conditions.

  • Multiple Stressors: Testing under acidic, basic, and oxidative conditions provides a comprehensive picture of the compound's chemical liabilities.

Protocol 4: Stability-Indicating HPLC Method

Objective: To separate and quantify the parent halogenated nitrobenzaldehyde from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 or a phenyl-hexyl column is often a good starting point for the separation of aromatic compounds.[18]

    • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[19][20]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The UV maximum of the parent compound.

  • Method Validation: The method should be validated to demonstrate its specificity, linearity, accuracy, and precision for the parent compound and any major degradation products.

Causality Behind Experimental Choices:

  • Reverse-Phase HPLC: This is a versatile and widely used technique for the analysis of moderately polar organic compounds.[20]

  • Gradient Elution: A gradient is often necessary to separate the parent compound from a range of degradation products with different polarities in a reasonable time.

Concluding Remarks for the Practicing Scientist

The stability of halogenated nitrobenzaldehydes is a multifaceted issue that is critically dependent on the nature and position of the substituents on the aromatic ring. While a comprehensive, directly comparative dataset is not yet available in the public domain, the principles of physical organic chemistry provide a strong framework for predicting and understanding their stability profiles. The ortho isomers are generally expected to be the least stable due to steric and electronic interactions.

The experimental protocols outlined in this guide provide a robust starting point for any researcher seeking to evaluate the stability of these important synthetic intermediates. A thorough understanding of a compound's stability is not just a regulatory requirement but a fundamental aspect of good science, ensuring the safety, quality, and efficacy of the materials we work with.

References

  • Ali, M., & Satchell, D. P. N. (1993). Kinetics and mechanism of the acid-catalysed hydrolysis of benzaldehyde diaryl thioacetals and of benzaldehyde S-aryl, S-ethyl acetals in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1825.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Buist, G. J., & Satchell, D. P. N. (1982). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1249.
  • Ali, M., & Satchell, D. P. N. (1991). Kinetics and mechanism of the hydrolysis of diethyl thioacetals of substituted benzaldehydes in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (4), 575.
  • Dunbar, B. I., & Satchell, D. P. N. (1983). Reactions within association complexes: Acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1647.
  • Ali, M., & Satchell, D. P. N. (1993). Kinetics and mechanism of the acid-catalysed hydrolysis of benzaldehyde diaryl thioacetals and of benzaldehyde S-aryl, S-ethyl acetals in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (10), 1825.
  • ICH. (1996). Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.
  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18.
  • Cronin, M. T. D., et al. (2019). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 38(11), 2416-2426.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Taft, R. W. (1952). Nature of the ortho effect. V. Ortho-substituent constants. Journal of the American Chemical Society, 74(20), 5372–5376.
  • Wang, D., et al. (2016). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 18(15), 3842–3845.
  • Environmental Analysis Health and Toxicology. (2022). Bacterial degradation of p-nitroaniline by pseudomonas sp. strain DL17.
  • Wikipedia. TNT.
  • Zhang, X., et al. (2014). Photochemical Degradation of Halogenated Organic Contaminants. Chinese Journal of Chemistry, 32(9), 835-846.
  • SIELC Technologies. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Erdem, C. U., et al. (2023). Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation.
  • Reddit. (2023).
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  • Patil, B. M., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(5), 9033–9039.
  • Li, Y., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Journal of Biochemical and Molecular Toxicology, e23594.
  • Wang, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
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  • PubChem. 3-Chloro-2-nitrobenzaldehyde.
  • Rotaru, A., & Pui, A. (2013). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 115(2), 1165-1170.
  • Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 636–643.
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A Comparative Guide to the Influence of Fluorine Position on Chemical Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Duality of Fluorine in Organic Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug development, materials science, and agrochemistry.[1][2][3] Its influence, however, is far from uniform; the position of a fluorine atom can dramatically alter a molecule's electronic properties, stability, and, most critically, its chemical reactivity.[4] Fluorine is the most electronegative element, yet it possesses lone pairs of electrons. This creates a fascinating duality: a powerful electron-withdrawing inductive effect (-I) and a potential, albeit weaker, electron-donating resonance effect (+R or +M).[5][6] The ultimate impact on reactivity hinges on the structural context—specifically, the position of the fluorine atom relative to a reactive center.

This guide provides an in-depth analysis of how fluorine's position dictates its influence on the reactivity of aromatic and aliphatic systems. We will compare its effects with other substituents, provide supporting quantitative data, and detail the experimental methodologies used to validate these claims.

The Dichotomy of Electronic Effects: Inductive vs. Resonance

The reactivity of any fluorinated compound is governed by the balance between fluorine's inductive and resonance effects. Understanding this push-and-pull is fundamental.

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[6] This effect is distance-dependent, weakening significantly with each intervening bond.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into an adjacent π-system (like an aromatic ring or a double bond). This donation of electron density occurs through π-bonds and primarily affects the ortho and para positions in an aromatic ring.[5]

The interplay of these two opposing forces is the key to understanding the positional influence of fluorine.

G cluster_Ring Aromatic Ring F F C1 C1 F->C1 Inductive Effect (-I) Strong σ-withdrawal F->C1 Resonance Effect (+R) Weak π-donation C2 C2

Caption: Competing electronic effects of a fluorine substituent on an aromatic ring.

Part 1: Fluorine's Influence in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of an aromatic ring. A substituent's effect is judged on two criteria: rate (activation/deactivation) and regioselectivity (directing effect).

Rate: A Deactivator by Induction

Compared to unsubstituted benzene, fluorobenzene reacts more slowly in most EAS reactions.[6] This is because the potent, distance-sensitive inductive withdrawal (-I) of fluorine reduces the overall electron density of the ring, making it a less potent nucleophile. This dominant -I effect outweighs the weaker +R effect, leading to overall deactivation.[5][7]

Regioselectivity: An Ortho, Para Director by Resonance

Despite being a deactivator, fluorine is an ortho, para director.[8][9][10] This means that incoming electrophiles are preferentially directed to the positions ortho and para to the fluorine atom. The explanation lies in the stability of the carbocation intermediate (the "sigma complex" or "Wheland intermediate") formed during the reaction.

  • Attack at ortho or para positions: The positive charge of the intermediate can be delocalized onto the carbon atom bearing the fluorine. At this point, fluorine's lone pairs can participate in resonance, donating electron density to the carbocation and forming an additional, relatively stable resonance structure where all atoms (except hydrogen) have a full octet. This stabilization, however slight, lowers the activation energy for the ortho and para pathways.[9]

  • Attack at the meta position: The positive charge is never delocalized onto the fluorine-bearing carbon. Therefore, the fluorine atom cannot provide resonance stabilization and can only exert its destabilizing inductive effect.

G Stability of Sigma Complexes in EAS of Fluorobenzene cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack ortho_start Fluorobenzene + E+ ortho_int [Intermediate] (+ charge delocalized) ortho_start->ortho_int Slow ortho_stabilized [Resonance Stabilized] F lone pair donation (Major Contributor) ortho_int->ortho_stabilized Stabilization ortho_product Ortho Product ortho_int->ortho_product Fast meta_start Fluorobenzene + E+ meta_int [Intermediate] (+ charge delocalized) No F resonance possible meta_start->meta_int Very Slow (Higher Energy) meta_product Meta Product meta_int->meta_product Fast para_start Fluorobenzene + E+ para_int [Intermediate] (+ charge delocalized) para_start->para_int Slow para_stabilized [Resonance Stabilized] F lone pair donation (Major Contributor) para_int->para_stabilized Stabilization para_product Para Product para_int->para_product Fast

Caption: Reaction pathways for electrophilic aromatic substitution on fluorobenzene.

Comparison with Other Substituents

To fully appreciate fluorine's unique role, it is useful to compare it with other substituents, particularly the trifluoromethyl (-CF₃) group, which is also fluorinated but behaves very differently.

SubstituentInductive EffectResonance EffectOverall ReactivityDirecting Effect
-H NoneNoneBaseline (Benzene)N/A
-F Strong -IWeak +RDeactivatingortho, para
-Cl, -Br, -I Strong -IVery Weak +RDeactivatingortho, para
-CH₃ Weak +INoneActivatingortho, para
-CF₃ Very Strong -INone (C-F σ* hyperconjugation)Strongly Deactivatingmeta
-OCF₃ Very Strong -IWeak +RStrongly Deactivatingortho, para

Analysis: The -CF₃ group is a powerful meta-director.[11][12] Its three fluorine atoms create an intense inductive withdrawal (-I) that strongly deactivates the ring. Unlike a single fluorine atom, it has no lone pairs to donate via resonance. It destabilizes the ortho and para intermediates, where the positive charge would be adjacent to the positively polarized carbon of the -CF₃ group, thus favoring the meta pathway by default.[12] The trifluoromethoxy (-OCF₃) group, like fluorine, is an ortho, para director due to the oxygen's lone pairs, but it is much more deactivating because of the three fluorine atoms.[13]

Quantitative Data: Regioselectivity in Nitration

The nitration of halogenated benzenes provides clear experimental evidence for these directing effects.

Reactant% ortho% meta% para
Fluorobenzene13%0.6%86%
Chlorobenzene30%1%69%
Bromobenzene38%1%61%
Iodobenzene41%1%58%
Data sourced from established chemical literature.[8]

Insight: Fluorine shows the highest preference for the para position, partly due to its strong inductive effect deactivating the nearby ortho position more significantly and partly due to sterics, although fluorine's small atomic radius minimizes the steric factor compared to other halogens.[8]

Part 2: Fluorine's Influence in Aliphatic Systems

In aliphatic systems, where π-systems for resonance are often absent, fluorine's powerful inductive effect (-I) is the undisputed dominant force. Its influence is most clearly demonstrated by observing changes in the acidity (pKa) of carboxylic acids and the basicity of amines.

Impact on Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Fluorine substitution stabilizes this anion by withdrawing electron density, thereby dispersing the negative charge.

  • Effect of Number of Fluorines: More fluorine atoms lead to greater inductive withdrawal, stronger stabilization of the conjugate base, and a dramatic increase in acidity (lower pKa).

  • Effect of Position: The inductive effect weakens with distance. A fluorine atom in the α-position (adjacent to the carboxyl group) has a much stronger acid-strengthening effect than one in the β- or γ-position.

Quantitative Data: pKa Values of Fluorinated Acetic and Butanoic Acids
CompoundStructurepKa
Acetic AcidCH₃COOH4.76
Fluoro acetic AcidF CH₂COOH2.59
Difluoro acetic AcidF₂ CHCOOH1.24
Trifluoro acetic AcidF₃ CCOOH0.23
Butanoic AcidCH₃CH₂CH₂COOH4.82
2-Fluoro butanoic AcidCH₃CH₂F CHCOOH2.85
3-Fluoro butanoic AcidCH₃F CHCH₂COOH4.45
4-Fluoro butanoic AcidF CH₂CH₂CH₂COOH4.50
pKa values are approximate and sourced from established chemical data compilations.

Analysis: The data clearly illustrates the principles. Trifluoroacetic acid is over 10,000 times more acidic than acetic acid. Similarly, the pKa of 3-fluorobutanoic acid is much closer to that of unsubstituted butanoic acid than 2-fluorobutanoic acid, demonstrating the rapid decay of the inductive effect with distance.

Part 3: Experimental Protocols for Reactivity Analysis

To quantify the effects discussed, specific experimental procedures are required. These protocols must be robust and reproducible.

Protocol 1: Determining Relative Rates of EAS via Competitive Reaction

This protocol allows for the direct comparison of reactivity between a fluorinated substrate and a reference compound (e.g., benzene).

Objective: To determine the relative rate of nitration of fluorobenzene compared to benzene.

Methodology:

  • Reaction Setup: Equimolar amounts of fluorobenzene and benzene are mixed in an inert solvent (e.g., sulfolane). The mixture is brought to a constant temperature (e.g., 25°C) in a temperature-controlled bath.[14]

  • Initiation: A sub-stoichiometric amount of the nitrating agent (e.g., a solution of nitric acid in acetic anhydride) is added to the stirred mixture. Using a limiting amount of the electrophile ensures that the initial substrate concentrations do not change significantly.

  • Quenching: After a set time (e.g., 30 minutes), the reaction is quenched by pouring the mixture into ice-cold water.

  • Extraction: The organic products (nitrobenzene, fluoro-nitrobenzenes) are extracted into a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a dilute sodium bicarbonate solution and then with brine, and finally dried over anhydrous magnesium sulfate.

  • Analysis: The relative amounts of nitrobenzene and the sum of the fluoro-nitrobenzene isomers are quantified using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID). The ratio of products directly reflects the relative reactivity of the starting materials.

  • Data Interpretation: The relative rate (k_F / k_H) is calculated from the ratio of the peak areas of the products, corrected for the detector's response factor.

Sources

validating experimental results with theoretical models for 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Using 5-Bromo-2-Hydroxybenzaldehyde as a Model for 5-Bromo-4-fluoro-2-nitrobenzaldehyde

A Note on the Subject Molecule

Introduction: The Imperative of Corroborative Analysis

In the realm of chemical and pharmaceutical sciences, the synthesis of a novel molecule is merely the first step. The true challenge lies in the unequivocal confirmation of its structure. While experimental techniques provide empirical data, theoretical models offer a quantum-level insight into molecular geometry, electronic properties, and spectroscopic behavior. The synergy between these two approaches provides a self-validating system, lending a high degree of confidence to the structural assignment. This guide delves into the practical aspects of this validation process, comparing experimental spectroscopic data with theoretical predictions derived from Density Functional Theory (DFT).

The Theoretical Foundation: An Overview of Density Functional Theory (DFT)

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that balances accuracy with computational efficiency. For molecules like substituted benzaldehydes, the B3LYP functional combined with a basis set such as 6-311++G(d,p) has been shown to provide reliable predictions of molecular geometry and vibrational frequencies.[1] This level of theory serves as the foundation for our theoretical calculations.

The general workflow for theoretical validation is a multi-step process that begins with geometry optimization to find the most stable conformation of the molecule. This optimized structure is then used for subsequent calculations of spectroscopic properties.

G cluster_0 Computational Workflow Start Initial Molecular Structure Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Confirms Minimum Energy NMR_Calc NMR Shielding Calculation (GIAO) Opt->NMR_Calc TD_DFT Excited State Calculation (TD-DFT) Opt->TD_DFT

Caption: A generalized workflow for quantum chemical calculations.

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and fingerprinting a molecule. The vibrational modes observed experimentally can be predicted with remarkable accuracy using DFT calculations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The solid sample of 5-Bromo-2-Hydroxybenzaldehyde is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000–400 cm⁻¹.[1]

Comparative Analysis: FT-IR of 5-Bromo-2-Hydroxybenzaldehyde

The experimental FT-IR spectrum of 5-Bromo-2-Hydroxybenzaldehyde shows characteristic peaks that align well with the theoretically predicted vibrational frequencies. Discrepancies between the experimental (solid phase) and theoretical (gas phase) values are expected due to intermolecular interactions in the solid state, but the overall correlation is strong.

Vibrational Mode Experimental Wavenumber (cm⁻¹)[1] Theoretical Wavenumber (cm⁻¹)[1] Assignment
O-H Stretch~3100 (broad)3776Intramolecular H-bonding in the experimental sample causes significant broadening and a red shift.
C-H Stretch (Aromatic)~30003050-3100Stretching vibrations of the C-H bonds on the aromatic ring.
C=O Stretch (Aldehyde)16711710Carbonyl stretching, a key functional group identifier.
C=C Stretch (Aromatic)1500-16001550-1600Stretching vibrations within the benzene ring.
C-Br Stretch~600~620Stretching of the carbon-bromine bond.

The strong correlation between the experimental and theoretical data, particularly for the key functional groups like the carbonyl and hydroxyl stretches, provides compelling evidence for the molecular structure.

Electronic Spectroscopy: Probing Molecular Orbitals

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. These transitions can be modeled using Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies of excited states.

Experimental Protocol: UV-Visible Spectroscopy
  • Solvent Selection: A suitable solvent that does not absorb in the region of interest is chosen (e.g., chloroform, methanol, or water).[1]

  • Sample Preparation: A dilute solution of 5-Bromo-2-Hydroxybenzaldehyde is prepared in the chosen solvent.

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200–800 nm.[1]

Comparative Analysis: UV-Vis of 5-Bromo-2-Hydroxybenzaldehyde

The experimental UV-Vis spectrum of 5-Bromo-2-Hydroxybenzaldehyde in chloroform exhibits absorption maxima that are in good agreement with the electronic transitions predicted by TD-DFT calculations.[1]

Solvent Experimental λmax (nm)[1] Theoretical λmax (nm)[1] Transition Type
Chloroform~330~350n → π
Chloroform~255~260π → π

The slight solvatochromic shifts observed between the gas-phase theoretical calculations and the solution-phase experimental data are expected and can be further modeled by including a solvent model in the theoretical calculations.

G cluster_1 Experimental and Theoretical Validation Cycle Synthesis Synthesized Compound Exp_Data Experimental Data (FT-IR, NMR, UV-Vis) Synthesis->Exp_Data Theo_Model Theoretical Model (DFT, TD-DFT, GIAO) Synthesis->Theo_Model Comparison Comparative Analysis Exp_Data->Comparison Theo_Model->Comparison Validation Validated Structure Comparison->Validation Good Correlation

Caption: The iterative cycle of experimental and theoretical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. Theoretical prediction of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method has become a standard practice to aid in the assignment of complex spectra.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Theoretical Prediction and Correlation

While specific experimental NMR data for 5-Bromo-2-Hydroxybenzaldehyde is not detailed in the primary source, the methodology for its validation is well-established.

  • GIAO Calculation: Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the GIAO method at the same level of theory.

  • Chemical Shift Conversion: The calculated shielding values (σ) are converted to chemical shifts (δ) relative to a reference compound (e.g., TMS), which is also calculated at the same level of theory.

  • Linear Correlation: It is common practice to perform a linear regression analysis on the plot of experimental versus calculated chemical shifts. An excellent correlation, with an R² value close to 1, provides strong support for the structural assignment.

For substituted benzaldehydes, the chemical shifts are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nitro group in this compound would be expected to cause a significant downfield shift of the aldehydic proton and the aromatic protons, a feature that would be accurately captured by GIAO calculations.

Conclusion: A Unified Approach to Structural Integrity

The validation of a molecular structure is a multifaceted process that relies on the convergence of evidence from multiple analytical techniques and theoretical models. As demonstrated with the case study of 5-Bromo-2-Hydroxybenzaldehyde, the close agreement between experimental FT-IR and UV-Vis spectra and their DFT and TD-DFT counterparts provides a robust confirmation of the molecular structure. The extension of this methodology to NMR spectroscopy via GIAO calculations further solidifies the structural assignment. For researchers working on novel compounds like this compound, adopting this integrated experimental and theoretical approach is not just good practice—it is essential for ensuring scientific integrity and advancing the fields of chemistry and drug development.

References

  • Shaheer, M., Garg, N., Fatima, A., et al. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(197).

Sources

Safety Operating Guide

Navigating the Disposal of 5-Bromo-4-fluoro-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 5-Bromo-4-fluoro-2-nitrobenzaldehyde are the cornerstones of innovation. However, the lifecycle of a chemical does not end with its use in an experiment. Responsible disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this hazardous waste stream confidently and safely, ensuring that your groundbreaking work does not come at the cost of personal or environmental health.

Understanding the Hazard Profile: Why Caution is Paramount

This compound is a halogenated nitroaromatic compound, a classification that immediately signals the need for careful handling due to its inherent toxicological and environmental risks. The Safety Data Sheet (SDS) for this compound explicitly outlines its hazards: it is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3] Furthermore, it is a known irritant to the skin and eyes and may cause respiratory irritation.[1][2][3] The presence of bromine and fluorine atoms designates it as a halogenated organic compound, which requires a specific waste disposal stream to prevent the release of persistent and ecotoxic substances into the environment.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

Skin Corrosion/Irritation Causes skin irritation.[1][2]

Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1][2]

Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and culminates in its removal by a certified hazardous waste management service. The following protocol is designed to ensure safety and compliance at every stage.

Step 1: Immediate Waste Segregation at the Point of Generation

The cardinal rule of hazardous waste management is to never mix different waste streams. As a halogenated organic compound, this compound and any materials contaminated with it must be collected separately from non-halogenated waste.[4][5]

Procedure:

  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must have a secure, leak-proof lid.

  • Labeling is Key: Before any waste is added, the container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added.

  • Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated personal protective equipment (PPE) such as gloves, disposable lab coats, and any absorbent materials used for cleaning up spills.

Step 2: Safe Handling and Accumulation of Waste

Proper storage of the accumulated waste is crucial to prevent accidental exposure or release.

Procedure:

  • Secure Storage Location: The waste container should be stored in a well-ventilated area, such as a designated satellite accumulation area (SAA) within the laboratory, preferably inside a secondary containment tray to mitigate the impact of any potential leaks.[4][6]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4] This minimizes the release of harmful vapors.

  • Avoid Incompatibles: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.

Step 3: Managing Spills and Decontamination

Accidents can happen, and a well-defined spill response plan is essential.

Procedure for Minor Spills (contained within a fume hood):

  • Ensure Proper PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.

Procedure for Major Spills:

  • Evacuate Immediately: Evacuate all personnel from the immediate area.

  • Notify Safety Personnel: Alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Restrict Access: Prevent re-entry into the affected area until it has been deemed safe by trained professionals.

Step 4: Final Disposal through Approved Channels

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

Procedure:

  • Request a Pickup: Once the waste container is full (typically around 80-90% capacity to prevent overfilling), contact your institution's EHS office to arrange for a waste pickup.

  • Ensure Proper Documentation: Complete any necessary waste manifest forms provided by your institution or the waste disposal company. Accurate documentation is a legal requirement.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or any solutions containing it be poured down the sink.[1][3] This can lead to severe environmental contamination and damage to plumbing infrastructure.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following flowchart illustrates the key steps and considerations.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal start Waste Generated (this compound) prep_container Prepare Labeled 'Halogenated Organic Waste' Container start->prep_container collect_waste Collect Solid & Liquid Waste (incl. contaminated PPE, rinsate) prep_container->collect_waste store_waste Store in Secure, Ventilated Area (SAA with Secondary Containment) collect_waste->store_waste keep_closed Keep Container Tightly Closed store_waste->keep_closed container_full Container Full? keep_closed->container_full container_full->keep_closed No request_pickup Request Pickup from EHS/Certified Vendor container_full->request_pickup Yes end_process Proper Disposal via Incineration/Treatment request_pickup->end_process

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a reflection of a laboratory's commitment to scientific integrity and ethical practice. By adhering to the detailed procedures outlined in this guide, researchers can ensure that the disposal of this compound is conducted in a manner that protects themselves, their colleagues, and the environment. This proactive approach to safety not only fosters a secure research environment but also builds a foundation of trust and responsibility that is integral to the scientific community.

References

  • Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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